molecular formula C20H30O5 B598362 14-Deoxy-11-hydroxyandrographolide

14-Deoxy-11-hydroxyandrographolide

Cat. No.: B598362
M. Wt: 350.4 g/mol
InChI Key: BNLCOXWUZAOLDT-JLEOBMEESA-N
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Description

14-Deoxy-11-hydroxyandrographolide has been reported in Andrographis paniculata with data available.

Properties

IUPAC Name

4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLCOXWUZAOLDT-JLEOBMEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Isolation of 14-Deoxy-11-hydroxyandrographolide from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of 14-Deoxy-11-hydroxyandrographolide, a bioactive diterpenoid lactone, from the medicinal plant Andrographis paniculata. This document outlines detailed experimental protocols for extraction and purification, supported by quantitative data and workflow visualizations to facilitate replication and further research.

Introduction

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a plant rich in various bioactive compounds, primarily diterpenoid lactones.[1][2] Among these, this compound has been identified as a constituent with potential pharmacological activities.[3][4] The efficient isolation and purification of this specific compound are crucial for its further investigation in drug discovery and development. This guide synthesizes available data to present a robust methodology for its isolation.

Extraction of Bioactive Compounds from Andrographis paniculata

The initial step in the isolation of this compound involves the extraction of crude diterpenoid lactones from the plant material. Several extraction techniques have been reported for Andrographis paniculata, with the choice of solvent significantly impacting the yield of specific compounds.

2.1. Plant Material Preparation

Dried, powdered leaves or aerial parts of Andrographis paniculata are typically used for extraction. The plant material should be ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.

2.2. Solvent Selection and Extraction Yields

Polar solvents are generally more effective in extracting diterpenoid lactones from Andrographis paniculata.[5] Methanol has been shown to provide a high yield of crude extract and is effective in extracting a broad range of diterpenoids. The selection of the extraction solvent is a critical step, as it influences the concentration of the target compound in the crude extract.

Table 1: Comparison of Solvents for Extraction of Diterpenoids from Andrographis paniculata

SolventCrude Extract Yield (% w/w)Diterpenoid Content in Extract (% w/w)
Methanol12.3532.82
Ethanol10.1531.63
Ethyl Acetate7.9725.83
Acetone6.9221.80
Chloroform7.7120.43

2.3. Recommended Extraction Protocol: Cold Maceration

Cold maceration is a simple and effective method suitable for thermolabile compounds.

Experimental Protocol:

  • Weigh 100 g of finely powdered Andrographis paniculata plant material.

  • Place the powder in a large conical flask and add 500 mL of methanol.

  • Seal the flask and allow it to stand for 24 hours at room temperature, with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process with the plant residue two more times using fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude methanolic extract.

Purification by Column Chromatography

The crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound. Column chromatography is the standard method for this purpose.

3.1. Chromatographic Conditions

Silica gel (60-120 mesh) is a commonly used stationary phase for the separation of diterpenoids from Andrographis paniculata. A gradient elution with a mixture of non-polar and polar solvents allows for the sequential separation of compounds based on their polarity.

Experimental Protocol:

  • Column Packing: Prepare a slurry of silica gel (100 g) in n-hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve 10 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate and then methanol. The specific gradient will depend on the separation achieved, which should be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions of the eluate (e.g., 20 mL each) and monitor the composition of each fraction using TLC.

  • Identification of Target Compound: Based on literature, this compound is expected to elute in the more polar fractions, specifically with a chloroform-methanol solvent system.[1] Fractions containing the target compound should be combined.

  • Crystallization: The combined fractions are concentrated, and the isolated compound can be further purified by recrystallization from a suitable solvent mixture, such as chloroform:methanol, to obtain pure crystals.

Table 2: Elution Scheme for Diterpenoid Isolation

Eluent System (v/v)Target Compounds
n-Hexane:Ethyl Acetate (gradient)Less polar diterpenoids
Chloroform:Methanol (gradient)More polar diterpenoids, including this compound[1]

Workflow for Isolation of this compound

The following diagram illustrates the overall workflow for the isolation of this compound from Andrographis paniculata.

Isolation_Workflow start Start: Dried & Powdered Andrographis paniculata extraction Maceration with Methanol (24h, Room Temperature) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection target_fractions Combine Fractions Containing This compound fraction_collection->target_fractions crystallization Recrystallization (Chloroform:Methanol) target_fractions->crystallization final_product Pure this compound crystallization->final_product

Caption: Workflow for the isolation of this compound.

Characterization and Quantification

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

5.1. Spectroscopic Analysis

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

5.2. Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of the isolated compound and can also be used for the quantitative analysis of the compound in plant extracts.

Table 3: HPLC Parameters for Analysis of Related Diterpenoids

ParameterValue
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water/buffer (isocratic or gradient)
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV at approximately 223-235 nm
Injection Volume 20 µL

Conclusion

This technical guide provides a detailed framework for the successful isolation of this compound from Andrographis paniculata. By following the outlined protocols for extraction, purification, and analysis, researchers can obtain this valuable bioactive compound for further pharmacological and clinical investigations. The provided quantitative data and workflow diagrams serve as practical tools to aid in the experimental process.

References

The Biosynthetic Pathway of 14-Deoxy-11-hydroxyandrographolide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide and its derivatives, a class of labdane diterpenoids isolated from Andrographis paniculata, are renowned for their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties. Among these, 14-deoxy-11-hydroxyandrographolide is a significant analogue whose biosynthetic origin is of considerable interest for metabolic engineering and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to andrographolides, with a specific focus on the formation of this compound. The pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through a series of cyclizations and oxidative modifications. While many of the enzymatic steps have been elucidated, the precise enzyme responsible for the C-11 hydroxylation of 14-deoxyandrographolide remains to be definitively identified.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that occurs in different cellular compartments. It begins with the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP), through two independent pathways: the methylerythritol 4-phosphate (MEP) pathway in the plastids and the mevalonate (MVA) pathway in the cytosol[1][2][3].

Upstream Pathway: Formation of Geranylgeranyl Diphosphate (GGPP)

The initial stages of isoprenoid biosynthesis provide the fundamental building blocks for all terpenoids.

  • Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway starts from acetyl-CoA and proceeds through mevalonate to produce IPP and DMAPP[1].

  • Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as substrates to generate IPP and DMAPP[1]. Isotope labeling studies suggest that the DXP (MEP) pathway is the major contributor to andrographolide biosynthesis[3][4].

These C5 units are then sequentially condensed to form the C20 compound, geranylgeranyl diphosphate (GGPP), by GGPP synthase (GGPPS)[5].

Downstream Pathway: Diterpene Backbone Formation and Oxidative Modifications

The specific steps leading to the andrographolide skeleton and its subsequent modifications are as follows:

  • Cyclization of GGPP: The linear GGPP molecule is first cyclized by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS) , to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) [6][7]. Several isoforms of CPS have been identified in A. paniculata[6].

  • Further Cyclization and Rearrangement: While not fully elucidated for andrographolide biosynthesis, in many labdane-related diterpenoid pathways, a class I diterpene synthase, such as an ent-kaurene synthase-like (KSL) enzyme, would typically act on ent-CPP to form a more complex diterpene skeleton.

  • Oxidative Modifications by Cytochrome P450s (CYPs): The diterpene backbone undergoes a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl groups and form the characteristic lactone ring of andrographolides[8][9].

    • C-3 and C-19 Hydroxylation: These steps are crucial for the formation of the andrographolide scaffold.

    • Lactone Ring Formation: This is another key step in creating the final andrographolide structure.

    • Formation of 14-Deoxyandrographolide: This compound is a known intermediate in the biosynthesis of andrographolide[9].

    • C-14 Hydroxylation: The enzyme CYP72F1 has been shown to catalyze the C-14 hydroxylation of 14-deoxyandrographolide to produce andrographolide[9]. Another identified enzyme, CYP72A399 , is responsible for the C-3 hydroxylation of an earlier intermediate, andrograpanin, to form 14-deoxyandrographolide[9].

    • Putative C-11 Hydroxylation: The conversion of 14-deoxyandrographolide to This compound requires a hydroxylation step at the C-11 position. While this reaction is presumed to be catalyzed by a specific cytochrome P450 enzyme, the identity of this 11-hydroxylase has not yet been experimentally confirmed in A. paniculata.

Quantitative Data

The accumulation of andrographolides and the expression of biosynthetic genes can vary significantly depending on the plant tissue, developmental stage, and environmental conditions.

Metabolite Concentrations in Andrographis paniculata
CompoundPlant PartConcentration (mg/g DW)Reference
AndrographolideLeaves39.8 ± 0.34[10]
Stems5.7 ± 0.21[10]
Roots0.3 ± 0.07[10]
14-Deoxy-11,12-didehydroandrographolideLeaves49.1[11]
14-DeoxyandrographolideLeavesNot specified[6]
NeoandrographolideLeaves110.77[11]
AndrograpaninLeaves17.39[11]
Gene Expression Levels in Andrographis paniculata
GeneAccessionExpression Level (FPKM) in LeavesReference
HMGRIC-520361High (not quantified)[7]
DXSNot specifiedNot specified[7]
GGPPSNot specifiedNot specified[7]
CYP94C1-likeLOC127251729Upregulated in high AP6 accessions[12]
CYP84A1-likeLOC127250079Upregulated in high AP6 accessions[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the this compound biosynthetic pathway.

Metabolite Analysis by HPLC-DAD

Objective: To quantify the concentration of andrographolides in plant extracts.

Methodology:

  • Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, commonly methanol or ethanol, often using ultrasonication or Soxhlet extraction[13][14]. The extract is then filtered before injection into the HPLC system[13].

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used[15][16][17].

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a modifier like formic or phosphoric acid) is employed[14][17].

    • Flow Rate: A flow rate of around 1.0 mL/min is common[2].

    • Detection: Detection is performed using a Diode Array Detector (DAD) at a wavelength of approximately 225-230 nm[10].

  • Quantification: The concentration of each compound is determined by comparing the peak area with a calibration curve generated from authentic standards[15][16].

Gene Expression Analysis by qRT-PCR

Objective: To measure the transcript levels of biosynthetic genes.

Methodology:

  • RNA Isolation: Total RNA is extracted from plant tissues using a commercial kit or a TRIzol-based method[1][18]. The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis[18].

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers[1][18].

  • Quantitative Real-Time PCR (qPCR):

    • Primers: Gene-specific primers are designed to amplify a short region of the target gene.

    • Reaction Mix: The qPCR reaction typically contains cDNA, gene-specific primers, and a SYBR Green-based master mix.

    • Cycling Conditions: A standard three-step cycling protocol (denaturation, annealing, extension) is used[18].

    • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a suitable reference gene (e.g., actin or GAPDH) for normalization[19].

Functional Characterization of Cytochrome P450 Enzymes

Objective: To determine the enzymatic function of candidate CYP450 genes.

Methodology:

  • Heterologous Expression: The coding sequence of the CYP450 gene is cloned into an expression vector and expressed in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana[9][20].

  • Microsome Isolation (for yeast expression): Yeast cells expressing the CYP450 are lysed, and the microsomal fraction containing the membrane-bound P450 is isolated by differential centrifugation[16].

  • Enzyme Assay:

    • Reaction Mixture: The reaction mixture contains the isolated microsomes (or is performed in vivo in N. benthamiana), the putative substrate (e.g., 14-deoxyandrographolide), and a source of reducing equivalents (NADPH and a cytochrome P450 reductase)[16][21][22].

    • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

    • Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC-MS or GC-MS to identify the enzymatic product[9].

Signaling Pathways and Workflows

Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_upstream Upstream Pathway (Plastid/Cytosol) cluster_downstream Downstream Pathway (ER) Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP MVA Pathway Pyruvate + G3P Pyruvate + G3P Pyruvate + G3P->IPP_DMAPP MEP Pathway GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS Diterpene_Scaffold Diterpene Scaffold ent_CPP->Diterpene_Scaffold KSL-like Andrograpanin Andrograpanin Diterpene_Scaffold->Andrograpanin CYP450s Deoxyandrographolide 14-Deoxyandrographolide Andrograpanin->Deoxyandrographolide CYP72A399 (C3-hydroxylation) Andrographolide Andrographolide Deoxyandrographolide->Andrographolide CYP72F1 (C14-hydroxylation) Target This compound Deoxyandrographolide->Target Putative 11-hydroxylase (CYP450?)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Functional Characterization of a Candidate 11-hydroxylase

CYP450 Functional Characterization cluster_gene_cloning Gene Cloning cluster_heterologous_expression Heterologous Expression cluster_enzyme_assay Enzyme Assay and Analysis RNA_Isolation RNA Isolation from A. paniculata cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of Candidate CYP450 Gene cDNA_Synthesis->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Yeast_Transformation Yeast Transformation Cloning->Yeast_Transformation Yeast_Culture Yeast Culture and Protein Expression Yeast_Transformation->Yeast_Culture Microsome_Isolation Microsome Isolation Yeast_Culture->Microsome_Isolation Enzyme_Reaction Enzyme Reaction with 14-Deoxyandrographolide + NADPH Microsome_Isolation->Enzyme_Reaction Extraction Product Extraction Enzyme_Reaction->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Identification Product Identification Analysis->Identification

References

physicochemical properties of 14-Deoxy-11-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 14-Deoxy-11-hydroxyandrographolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a diterpenoid isolated from Andrographis paniculata.[1][2] This document includes key quantitative data, detailed experimental methodologies for characterization, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The fundamental are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

PropertyValueSource
Molecular Formula C20H30O5[1][2][3]
Molecular Weight 350.45 g/mol [1][2][3][4]
Physical Description Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4][4]
Predicted Density 1.21 ± 0.1 g/cm³[5]
Predicted Boiling Point 552.4 ± 50.0 °C[5]
Predicted pKa 14.28 ± 0.20[5]

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and for the validation of physicochemical data. Below are methodologies for key experiments related to the characterization of diterpenoids like this compound.

Isolation and Purification

Protocol for Isolation from Andrographis paniculata

  • Extraction: Powdered plant material is extracted with a solvent of suitable polarity, such as methanol or a mixture of chloroform and methanol.[6] The extraction can be performed at room temperature with stirring for 24 hours, and the process is repeated multiple times to ensure complete extraction.[6]

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[6]

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Recrystallization: Fractions containing the compound of interest are combined and recrystallized from a suitable solvent mixture, such as chloroform:methanol, to obtain the pure compound.[6]

Structural Elucidation

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For similar compounds, deuterated methanol (CD3OD) has been used as a solvent.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[6]

Purity Determination

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of the isolated compound.

  • Chromatographic Conditions: A reverse-phase C18 column is commonly used.[6][7]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.03 M potassium dihydrogen orthophosphate adjusted to pH 3 with phosphoric acid) and an organic solvent like acetonitrile.[6][7] The elution can be isocratic or gradient.

  • Detection: A UV-VIS spectrophotometric detector is used, with the detection wavelength set at an appropriate value (e.g., 235 nm for a related compound).[7]

  • Quantification: The purity is determined by comparing the peak area of the analyte to that of a reference standard of known purity. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is limited, extensive research on the closely related and structurally similar compound, 14-Deoxy-11,12-didehydroandrographolide (deAND), provides significant insight into its probable mechanisms of action. This compound is known to modulate several key signaling pathways involved in inflammation, immune response, and cell growth.

Anti-inflammatory and Immunomodulatory Effects

NF-κB Signaling Pathway

14-Deoxy-11,12-didehydroandrographolide has been shown to inhibit the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammation.[8][9]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by 14-Deoxy-11,12-didehydroandrographolide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β IKK IKK Activation Stimulus->IKK Compound 14-Deoxy-11,12- didehydroandrographolide NFkB_Translocation NF-κB Translocation Compound->NFkB_Translocation IkB IκB Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription

NF-κB Signaling Pathway Inhibition

LKB1/AMPKα/GLUT4 Signaling Pathway

14-Deoxy-11,12-didehydroandrographolide has been found to ameliorate glucose intolerance by enhancing the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway in skeletal muscle.[10]

AMPK_Pathway Compound 14-Deoxy-11,12- didehydroandrographolide LKB1 LKB1 Compound->LKB1 AMPK AMPKα Phosphorylation LKB1->AMPK TBC1D1 TBC1D1 Phosphorylation AMPK->TBC1D1 GLUT4_Translocation GLUT4 Translocation to Membrane TBC1D1->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

LKB1/AMPKα/GLUT4 Signaling Pathway Activation

Experimental Workflows

The following diagram illustrates a general workflow for the extraction and analysis of this compound from its natural source.

Extraction_Workflow Start Start: Powdered Andrographis paniculata Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Column_Chromatography Column Chromatography (Silica Gel) Filtration->Column_Chromatography Fraction_Collection Fraction Collection and TLC Monitoring Column_Chromatography->Fraction_Collection Recrystallization Recrystallization Fraction_Collection->Recrystallization Pure_Compound Pure this compound Recrystallization->Pure_Compound Analysis Analysis: HPLC, NMR, MS Pure_Compound->Analysis

Extraction and Analysis Workflow

This guide provides a foundational understanding of the , along with the necessary experimental and biological context for researchers in drug discovery and development. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic potential of this natural compound.

References

A Technical Guide to 14-Deoxy-11-hydroxyandrographolide: Unveiling a Minor Diterpenoid from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14-Deoxy-11-hydroxyandrographolide, an ent-labdane diterpenoid found in the medicinal plant Andrographis paniculata. While research on this specific compound is less extensive than on its structural analogs like andrographolide and 14-deoxy-11,12-didehydroandrographolide, this document collates the available information on its natural source, chemical properties, and putative biological activities. Furthermore, it outlines generalized experimental protocols for the isolation and characterization of such diterpenoids from their natural matrix and presents a putative signaling pathway based on the activity of closely related compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a medicinal herb with a long history of use in traditional medicine systems across Asia.[1] Its therapeutic properties are largely attributed to a class of bioactive compounds known as ent-labdane diterpenoids.[2][3] While andrographolide is the most abundant and well-studied of these compounds, a myriad of other structurally related diterpenoids are present in the plant, each with potentially unique pharmacological profiles.[4] One such minor constituent is this compound. This guide focuses specifically on this compound, aiming to consolidate the current knowledge and provide a framework for future research.

Natural Source and Chemical Profile

The primary natural source of this compound is the aerial parts of the plant Andrographis paniculata.[5] It is one of many ent-labdane diterpenoids that have been isolated from this plant.[6] Due to its status as a minor constituent, quantitative data on its natural abundance is scarce in the current literature. For context, a selection of known ent-labdane diterpenoids from A. paniculata is presented in Table 1.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compound C₂₀H₃₀O₅ 350.45 [5]
AndrographolideC₂₀H₃₀O₅350.45[2]
14-Deoxy-11,12-didehydroandrographolideC₂₀H₂₈O₄332.43[7]
NeoandrographolideC₂₆H₄₀O₈480.59[8]
14-DeoxyandrographolideC₂₀H₃₀O₄334.45[1]
IsoandrographolideC₂₀H₃₀O₅350.45[9]
AndrograpaninC₂₀H₃₀O₄334.45[2]

Table 1: A selection of ent-labdane diterpenoids isolated from Andrographis paniculata.

Experimental Protocols: Isolation and Characterization

While a specific, optimized protocol for the isolation and quantification of this compound is not extensively documented, a general methodology for the extraction and separation of ent-labdane diterpenoids from A. paniculata can be adapted. The following is a generalized protocol based on methods described in the literature for related compounds.[6][10]

General Extraction and Fractionation
  • Plant Material Preparation: The aerial parts of A. paniculata are collected, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically ethanol or methanol, at room temperature.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield fractions with varying chemical profiles. The diterpenoids are typically enriched in the ethyl acetate and chloroform fractions.

  • Chromatographic Separation: The enriched fractions are then subjected to multiple steps of column chromatography.

    • Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to achieve initial separation.

    • Sephadex LH-20 Chromatography: Further purification of the sub-fractions is performed on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound is achieved using a reversed-phase preparative HPLC system, often with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

Structure Elucidation

The chemical structure of the isolated this compound is determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Quantification

For the quantification of this compound in plant extracts or fractions, a validated High-Performance Liquid Chromatography (HPLC) method would be required. While a specific method for this compound is not available, a general approach based on methods for other andrographolides is as follows:[11]

  • Chromatographic System: A reversed-phase HPLC system with a C18 column and a UV detector is typically used.

  • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid to improve peak shape.

  • Standard Preparation: A pure standard of this compound is used to prepare a series of calibration standards of known concentrations.

  • Sample Preparation: The plant extract is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • Quantification: The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound from A. paniculata.

Isolation and Characterization Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction Silica Gel CC Silica Gel CC Enriched Fraction->Silica Gel CC Sephadex LH-20 CC Sephadex LH-20 CC Silica Gel CC->Sephadex LH-20 CC Preparative HPLC Preparative HPLC Sephadex LH-20 CC->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound MS MS Pure Compound->MS NMR NMR Pure Compound->NMR Structure Structure MS->Structure NMR->Structure

Generalized workflow for isolating this compound.
Putative Signaling Pathway

While the specific molecular targets and signaling pathways of this compound have not been elucidated, its structural analog, 14-deoxy-11,12-didehydroandrographolide, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12] It is plausible that this compound may exhibit similar activities. The following diagram illustrates the NF-κB signaling pathway, a putative target for this class of compounds.

NF-kB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) Inhibits IkB-P IkB-P IkB->IkB-P Ubiquitination & Degradation Ubiquitination & Degradation IkB-P->Ubiquitination & Degradation Active NF-kB Active NF-kB Ubiquitination & Degradation->Active NF-kB Releases Nuclear Translocation Nuclear Translocation Active NF-kB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound (Putative) This compound (Putative) This compound (Putative)->IKK Complex Inhibits

Putative inhibition of the NF-κB signaling pathway.

Biological Activities and Therapeutic Potential

The biological activities of this compound are not well-defined in the scientific literature. However, based on the known pharmacological effects of other ent-labdane diterpenoids from A. paniculata, it is hypothesized to possess anti-inflammatory, immunomodulatory, and potentially anti-cancer properties.[5] For instance, the closely related compound 14-deoxy-11,12-didehydroandrographolide has demonstrated anti-inflammatory, antiviral, and anti-diabetic activities.[12][13] Further research is warranted to investigate the specific biological activities and therapeutic potential of this compound.

Conclusion and Future Directions

This compound represents one of the many under-investigated bioactive compounds within Andrographis paniculata. This technical guide has summarized the limited available information on its natural source and chemical properties and has provided a framework for its further study through generalized experimental protocols. The lack of quantitative data on its abundance and the absence of specific studies on its biological activities highlight significant gaps in our knowledge.

Future research should focus on:

  • Developing and validating a sensitive analytical method for the accurate quantification of this compound in A. paniculata.

  • Optimizing isolation protocols to obtain sufficient quantities of the pure compound for comprehensive biological screening.

  • Investigating its pharmacological activities, including its effects on key signaling pathways involved in inflammation, cancer, and infectious diseases.

  • Elucidating its mechanism of action and identifying its molecular targets.

By addressing these research gaps, the scientific community can better understand the potential contribution of this compound to the overall therapeutic effects of Andrographis paniculata and explore its potential as a novel drug lead.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 14-Deoxy-11-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11-hydroxyandrographolide is a natural diterpenoid lactone derived from the medicinal plant Andrographis paniculata. As an analog of andrographolide, this compound is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a primary focus on its anti-inflammatory, antioxidant, and anticancer properties.

It is important to note that while research directly investigating this compound is emerging, a substantial body of evidence exists for its closely related analog, 14-Deoxy-11,12-didehydroandrographolide (deAND). This guide will leverage the well-documented mechanisms of deAND to infer the likely pathways modulated by this compound, with the understanding that these are putative mechanisms requiring direct experimental validation. The primary modes of action are believed to involve the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, as well as the induction of apoptosis.[1]

Core Mechanisms of Action

The multifaceted pharmacological effects of this compound and its analogs stem from their ability to modulate critical signaling cascades involved in inflammation, cell survival, and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of andrographolide and its derivatives are well-established, with the inhibition of the NF-κB signaling pathway being a central mechanism.[2]

2.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. In vitro studies on the analog 14-Deoxy-11,12-didehydroandrographolide (deAND) have demonstrated its ability to suppress NF-κB activation. This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[2] By inhibiting this process, the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6 is downregulated.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Stimuli Pro-inflammatory Stimuli Anticancer_Pathways PI3K PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK Cascade MAPK Cascade MAPK Cascade->Cell Survival & Proliferation Promotes This compound This compound This compound->Akt Inhibits This compound->MAPK Cascade Inhibits This compound->Apoptosis Induces Growth Factors Growth Factors Growth Factors->MAPK Cascade MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

References

The Biological Activity of 14-Deoxy-11-hydroxyandrographolide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11-hydroxyandrographolide, a derivative of the primary bioactive compound andrographolide found in the medicinal plant Andrographis paniculata, serves as a scaffold for a variety of derivatives with significant therapeutic potential. Among these, 14-Deoxy-11,12-didehydroandrographolide (deAND) has emerged as a focal point of extensive research due to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a primary focus on the well-documented derivative, deAND. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds. While the majority of the available data pertains to deAND, this guide aims to provide a comprehensive understanding of the therapeutic promise held by this class of natural product derivatives.

Data Presentation: Biological Activities of 14-Deoxy-11,12-didehydroandrographolide and its Analogues

The biological activities of 14-Deoxy-11,12-didehydroandrographolide (deAND) and its synthesized analogues have been quantified across various studies, demonstrating a range of cytotoxic, antiviral, and anti-inflammatory effects.

Cytotoxic Activity

The cytotoxic potential of deAND analogues has been evaluated against several human cancer cell lines, with ED₅₀ values indicating potent activity.

Compound/AnalogueCancer Cell LineAssayED₅₀ (µM)Reference
Analogue 5a KKU-M213 (Cholangiocarcinoma)MTT3.37[1][2]
KKU-100 (Cholangiocarcinoma)MTT2.93[1][2]
Analogue 5b KKU-M213 (Cholangiocarcinoma)MTT3.08[1][2]
KKU-100 (Cholangiocarcinoma)MTT3.27[1][2]
Antiviral Activity

DeAND has demonstrated efficacy in inhibiting viral replication, particularly against Human Immunodeficiency Virus (HIV).

CompoundVirusAssayEC₅₀ (µg/mL)Reference
14-Deoxy-11,12-didehydroandrographolide HIVNot Specified56.8

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key experiments used to assess the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or ED₅₀ value.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours (Formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (IC50/ED50) G->H

MTT Assay Workflow Diagram
Western Blot for Signaling Protein Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze the effect of compounds on signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Western Blot Workflow Diagram
Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of the virus.

  • Infection: Remove the culture medium from the cell monolayer and add the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.[3]

Plaque_Reduction_Assay Plaque Reduction Assay Workflow A Prepare confluent cell monolayer B Incubate virus with derivative dilutions A->B C Infect cell monolayer B->C D Add semi-solid overlay C->D E Incubate to allow plaque formation D->E F Fix and stain cells E->F G Count plaques F->G H Calculate viral inhibition (EC50) G->H

Plaque Reduction Assay Workflow
ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying soluble proteins such as cytokines.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add cell culture supernatants or other samples containing the cytokine to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP, which binds to the biotinylated detection antibody.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.[1][4]

ELISA_Workflow ELISA Workflow for Cytokine Measurement A Coat plate with capture antibody B Block non-specific binding sites A->B C Add sample (containing cytokine) B->C D Add biotinylated detection antibody C->D E Add Streptavidin-HRP D->E F Add chromogenic substrate E->F G Add stop solution F->G H Measure absorbance G->H I Quantify cytokine concentration H->I

ELISA Workflow Diagram

Signaling Pathways Modulated by 14-Deoxy-11,12-didehydroandrographolide

14-Deoxy-11,12-didehydroandrographolide (deAND) exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DeAND has been shown to be a potent inhibitor of this pathway.[5][6][7][8]

Mechanism: Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DeAND has been shown to block the nuclear translocation of the p65 subunit of NF-κB.[6][8] This inhibition prevents the expression of downstream targets, including pro-inflammatory cytokines like IL-6 and TNF-α.[8]

NFkB_Inhibition Inhibition of NF-κB Signaling by deAND cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation deAND deAND deAND->NFkB_nuc inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) DNA->Genes activates

deAND inhibits NF-κB nuclear translocation
Modulation of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. DeAND has been found to suppress the activation of the NLRP3 inflammasome.[5][9]

Mechanism: Activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., from Toll-like receptors) and an activation signal. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. DeAND has been shown to down-regulate the expression of NLRP3, caspase-1, and IL-1β, thereby mitigating the inflammatory response.[9]

NLRP3_Inhibition Inhibition of NLRP3 Inflammasome by deAND Signal1 Priming Signal (e.g., TLR activation) NLRP3_inactive Inactive NLRP3 Signal1->NLRP3_inactive upregulates Signal2 Activation Signal Signal2->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits proCasp1 Pro-Caspase-1 ASC->proCasp1 recruits Casp1 Active Caspase-1 proCasp1->Casp1 autocatalysis proIL1b Pro-IL-1β Casp1->proIL1b cleaves IL1b Mature IL-1β proIL1b->IL1b deAND deAND deAND->NLRP3_active inhibits expression deAND->Casp1 inhibits expression deAND->IL1b inhibits expression

deAND suppresses NLRP3 inflammasome activation
Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative stress. DeAND has been shown to activate the Nrf2 pathway.[5][10]

Mechanism: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like deAND, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of various antioxidant and cytoprotective enzymes.[10]

Nrf2_Activation Activation of Nrf2 Pathway by deAND cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Degradation Proteasomal Degradation Nrf2->Degradation leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation deAND deAND deAND->Keap1 modifies ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes activates

References

In Silico Modeling of 14-Deoxyandrographolide Analogs: A Technical Guide to Protein Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the in silico modeling of protein binding for 14-deoxyandrographolide analogs, with a primary focus on 14-deoxy-11,12-didehydroandrographolide due to the current availability of research data. While specific quantitative binding data for 14-Deoxy-11-hydroxyandrographolide is limited in publicly accessible literature, the methodologies and identified protein targets for its close analog, 14-deoxy-11,12-didehydroandrographolide, offer a robust framework for computational analysis. This document details the key protein targets, outlines the experimental and computational protocols for in silico analysis, summarizes quantitative binding data from various studies, and visualizes relevant signaling pathways.

Identified Protein Targets of 14-Deoxy-11,12-didehydroandrographolide

In silico and experimental studies have identified several key protein targets for 14-deoxy-11,12-didehydroandrographolide, highlighting its potential therapeutic applications. These targets are primarily involved in inflammatory and antiviral pathways.

  • Nuclear Factor-kappa B (NF-κB): A critical regulator of inflammation, 14-deoxy-11,12-didehydroandrographolide has been shown to inhibit NF-κB activation.[1][2] This inhibition is a key mechanism behind its anti-inflammatory effects.[3]

  • PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell survival, proliferation, and metabolism. Molecular docking studies have indicated that 14-deoxy-11,12-didehydroandrographolide can bind to core proteins in this pathway, including PI3K, Akt, and mTOR, with binding energies suggesting a potential inhibitory role.[4]

  • SARS-CoV-2 Viral Proteins: In the context of antiviral research, in silico studies have explored the interaction of 14-deoxy-11,12-didehydroandrographolide with essential SARS-CoV-2 proteins. These include the 3-chymotrypsin-like protease (3CLPro), papain-like protease (PLPro), and RNA-dependent RNA polymerase (RdRp), all of which are critical for viral replication.[5][6]

  • Cytochrome P450 Enzymes (CYPs): 14-deoxy-11,12-didehydroandrographolide has been found to inhibit the expression of several CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4.[7] It appears to antagonize the Pregnane X Receptor (PXR), a key regulator of CYP3A4 expression.[7]

In Silico Modeling Methodologies

The investigation of 14-deoxy-11,12-didehydroandrographolide's protein binding is predominantly carried out using molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is used to estimate the binding affinity and analyze the interactions between the ligand and the protein's active site.

Typical Protocol:

  • Ligand and Receptor Preparation:

    • The 3D structure of 14-deoxy-11,12-didehydroandrographolide is obtained from databases like PubChem (CID: 5318517).[6]

    • The 3D structures of target proteins are retrieved from the Protein Data Bank (PDB). For example, PDB IDs for SARS-CoV-2 proteins are 6LU7 (3CLPro), 7LFU (PLPro), and 6NUS (RdRp).[6]

    • Water molecules and any existing ligands are typically removed from the protein structure.

    • Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the protein. The ligand is also prepared by assigning charges (e.g., Gasteiger charges) and defining rotatable bonds.[8]

  • Docking Simulation:

    • Software such as AutoDock or PyRx is used to perform the docking calculations.[5][6][8]

    • A grid box is defined around the active site of the protein to specify the search space for the ligand.

    • A search algorithm (e.g., a genetic algorithm or Lamarckian genetic algorithm) is used to explore different conformations and orientations of the ligand within the active site.

  • Analysis of Results:

    • The results are ranked based on the predicted binding energy (in kcal/mol). More negative values indicate stronger binding affinity.

    • The binding poses are visualized using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and conformational changes.

Typical Protocol:

  • System Preparation:

    • The best-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Execution:

    • A force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interactions between atoms.

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

    • A production run of the simulation is performed for a specific duration (e.g., 100 ns).

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to evaluate the stability of the complex. Key parameters include:

      • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

      • Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation.

Quantitative Data Summary

The following table summarizes the reported binding affinities of 14-deoxy-11,12-didehydroandrographolide with various protein targets from in silico studies.

Target ProteinLigandMethodBinding Affinity (kcal/mol)Reference
PI3K14-deoxy-11,12-didehydroandrographolideMolecular Docking< -5[4]
Akt14-deoxy-11,12-didehydroandrographolideMolecular Docking< -5[4]
mTOR14-deoxy-11,12-didehydroandrographolideMolecular Docking< -5[4]
SARS-CoV-2 3CLPro14-deoxy-11,12-didehydroandrographolideMolecular Docking-6.7[5]
SARS-CoV-2 PLPro14-deoxy-11,12-didehydroandrographolideMolecular Docking-6.4[5]
SARS-CoV-2 RdRp14-deoxy-11,12-didehydroandrographolideMolecular Docking-7.0[5]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by 14-deoxy-11,12-didehydroandrographolide and a typical in silico workflow for its analysis.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Ligand Ligand Structure (PubChem) Docking Docking Simulation (AutoDock/PyRx) Ligand->Docking Protein Protein Structure (PDB) Protein->Docking Analysis Binding Pose & Affinity Analysis Docking->Analysis MD_Sim MD Simulation (GROMACS/AMBER) Analysis->MD_Sim Best Pose Trajectory Trajectory Analysis (RMSD, RMSF, Rg) MD_Sim->Trajectory

In Silico Analysis Workflow for Protein-Ligand Binding.

NFkB_Pathway cluster_nucleus Cytoplasm cluster_n Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) NFkB_active->Transcription induces Nucleus->Transcription Andro 14-Deoxy-11,12- didehydroandrographolide Andro->IKK inhibits Andro->NFkB_active inhibits nuclear translocation

Inhibition of the NF-κB Signaling Pathway.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Andro 14-Deoxy-11,12- didehydroandrographolide Andro->PI3K inhibits Andro->Akt inhibits Andro->mTOR inhibits

References

Preclinical Toxicological Profile of 14-Deoxy-11-hydroxyandrographolide: A Data Gap Analysis and Review of a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of preclinical toxicological data for 14-Deoxy-11-hydroxyandrographolide. No in vivo studies detailing acute, sub-chronic, or chronic toxicity, nor quantitative data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), could be identified.

This technical guide addresses this data gap by providing a summary of the available toxicological information for a closely related structural analog, 14-Deoxy-11,12-didehydroandrographolide . It is crucial to note that while these compounds are structurally similar, their toxicological profiles may differ. The information presented herein should be considered with this limitation in mind.

Introduction to this compound and its Analog

This compound is a diterpenoid compound isolated from Andrographis paniculata.[1][2] This plant is a traditional medicinal herb known for its wide range of pharmacological activities.[2] While the therapeutic potential of its constituents is being explored, a thorough understanding of their safety profiles is paramount for any drug development program.

Due to the absence of direct toxicological data for this compound, this guide focuses on its analog, 14-Deoxy-11,12-didehydroandrographolide. This analog has been the subject of some in vitro toxicological investigations, primarily in the context of its anticancer and anti-inflammatory properties.

Toxicological Data Summary (In Vitro) of 14-Deoxy-11,12-didehydroandrographolide

There is no available in vivo toxicological data to populate a quantitative summary table. The available information is derived from in vitro cell-based assays.

In Vitro Cytotoxicity
  • Cell Lines and Mechanisms: Studies on 14-Deoxy-11,12-didehydroandrographolide have explored its cytotoxic effects, particularly in cancer cell lines. In T-47D breast carcinoma cells, it was found to induce non-apoptotic cell death.[3] The mechanism of its cytotoxic effects involves the regulation of genes that inhibit the cell cycle or promote cell cycle arrest.[3]

  • Morphological Changes: Treatment with 14-Deoxy-11,12-didehydroandrographolide in T-47D cells led to the formation of endoplasmic reticulum vacuoles and autophagosomes.[3] It also caused an increase in cytosolic calcium concentration and a collapse in the mitochondrial membrane potential.[3]

  • Preferential Cytotoxicity: In a study on pancreatic cancer cells, 14-Deoxy-11,12-didehydroandrographolide displayed preferential cytotoxicity against PANC-1 and PSN-1 cells with PC50 values of 10.0 μM and 9.27 μM, respectively.[3] The observed cell death was characterized as apoptosis-like.

  • Comparison with Andrographolide: 14-Deoxy-11,12-didehydroandrographolide is reported to retain the anti-inflammatory and other pharmacological activities of its parent compound, andrographolide, but without producing the cytotoxicity observed with andrographolide in KB cells (ED50 >20 µg/ml for the analog versus 6.5 µg/ml for andrographolide).[4]

Experimental Protocols (General Overview)

As no specific preclinical toxicology studies for this compound were found, this section provides a generalized overview of a typical experimental protocol for an acute oral toxicity study, which would be a fundamental first step in assessing the safety of a novel compound.

General Protocol for Acute Oral Toxicity Study (e.g., OECD Guideline 423)
  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used. The other sex is tested in a subsequent study.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance into a toxicity category and to estimate its LD50.

Visualizations: Workflow and Potential Signaling Pathway

The following diagrams are generalized representations and are not based on specific experimental data for this compound.

G cluster_preclinical Preclinical Toxicology Workflow Dose Range Finding Dose Range Finding Acute Toxicity Study Acute Toxicity Study Dose Range Finding->Acute Toxicity Study Inform Doses Sub-chronic Toxicity Study Sub-chronic Toxicity Study Acute Toxicity Study->Sub-chronic Toxicity Study Inform Doses Chronic Toxicity Study Chronic Toxicity Study Sub-chronic Toxicity Study->Chronic Toxicity Study Inform Doses Genotoxicity Assays Genotoxicity Assays Sub-chronic Toxicity Study->Genotoxicity Assays Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Sub-chronic Toxicity Study->Reproductive & Developmental Toxicity Final Toxicological Profile Final Toxicological Profile Chronic Toxicity Study->Final Toxicological Profile Genotoxicity Assays->Final Toxicological Profile Reproductive & Developmental Toxicity->Final Toxicological Profile Safety Pharmacology Safety Pharmacology Safety Pharmacology->Final Toxicological Profile

Caption: A generalized workflow for preclinical toxicology studies.

G 14-Deoxy-11,12-didehydroandrographolide 14-Deoxy-11,12-didehydroandrographolide Cellular Stress Cellular Stress 14-Deoxy-11,12-didehydroandrographolide->Cellular Stress ER Stress ER Stress Cellular Stress->ER Stress Autophagy Autophagy Cellular Stress->Autophagy Cell Cycle Arrest Cell Cycle Arrest Cellular Stress->Cell Cycle Arrest Ca2+ Release Ca2+ Release ER Stress->Ca2+ Release Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Release->Mitochondrial Dysfunction Cell Death Cell Death Mitochondrial Dysfunction->Cell Death Autophagy->Cell Death Cell Cycle Arrest->Cell Death

Caption: Hypothetical signaling pathway for cytotoxicity.

Conclusion and Recommendations

The current body of scientific literature lacks the necessary preclinical toxicological data to establish a comprehensive safety profile for this compound. The available in vitro data on its structural analog, 14-Deoxy-11,12-didehydroandrographolide, suggests potential cytotoxic mechanisms involving cell cycle arrest and induction of autophagy, particularly in cancer cell lines. However, it is also noted to be less cytotoxic than andrographolide in certain cell lines.

For drug development professionals, it is imperative to conduct a full suite of preclinical toxicology studies, starting with acute toxicity and followed by sub-chronic and chronic studies, to determine the safety profile of this compound. Genotoxicity, reproductive toxicity, and safety pharmacology studies would also be essential components of a complete toxicological assessment. Without such data, the progression of this compound into clinical development would be premature and not aligned with regulatory expectations. Researchers are encouraged to investigate and publish on the toxicology of this compound to fill the existing knowledge gap.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 14-Deoxy-11-hydroxyandrographolide Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 14-Deoxy-11-hydroxyandrographolide analogues, a promising class of compounds derived from Andrographolide, for cancer research. Additionally, standard methodologies for evaluating their cytotoxic and apoptotic effects on cancer cells are presented.

Introduction

Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. However, its clinical application is often limited by poor bioavailability and modest potency. To address these limitations, medicinal chemists have focused on the semi-synthesis of andrographolide analogues with improved pharmacological profiles.

This document focuses on the synthesis and evaluation of this compound analogues. Modification at the C-14 and C-11 positions of the andrographolide scaffold has been explored to enhance anticancer efficacy. The general strategy involves the formation of a 14-deoxy-11-oxo intermediate, which is then reduced to the target 11-hydroxy compound. These analogues are subsequently evaluated for their ability to inhibit cancer cell growth and induce apoptosis.

Synthesis of this compound Analogues

The synthesis of this compound is a multi-step process starting from the natural product Andrographolide. The key intermediate is 14-deoxy-11-oxo-andrographolide, which is subsequently reduced to the desired product.

Synthetic Workflow

G A Andrographolide B Protection of Hydroxyl Groups (e.g., 3,19-di-O-isopropylidene) A->B Acetone, p-TsOH C Dehydration at C-14 (e.g., using p-TsOH) B->C Heat D Oxidation at C-11 (e.g., using PCC) C->D Pyridinium chlorochromate E 14-Deoxy-11-oxo-andrographolide Intermediate D->E F Reduction of C-11 Carbonyl (e.g., using NaBH4) E->F Sodium borohydride G Deprotection of Hydroxyl Groups F->G Acidic workup H This compound Final Product G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 14-Deoxy-11-oxo-andrographolide

This protocol describes a general method for the synthesis of the key intermediate, 14-deoxy-11-oxo-andrographolide.

  • Protection: Dissolve Andrographolide in acetone. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and stir the mixture at room temperature for 2-4 hours to protect the 3 and 19-hydroxyl groups as an isopropylidene ketal.

  • Dehydration: The protected intermediate is then subjected to dehydration at the C-14 position. This can be achieved by heating the compound in the presence of an acid catalyst.

  • Oxidation: The resulting product is oxidized at the C-11 position. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this step. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) at room temperature.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 14-deoxy-11-oxo-andrographolide.

Experimental Protocol: Reduction to this compound
  • Reduction: Dissolve 14-deoxy-11-oxo-andrographolide in methanol. Add sodium borohydride (NaBH₄) portion-wise at 0°C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a few drops of acetic acid.

  • Deprotection & Extraction: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The deprotection of the isopropylidene group typically occurs during the acidic workup.

  • Purification: The final compound is purified by column chromatography to yield this compound.

In Vitro Anticancer Activity Evaluation

The synthesized analogues are evaluated for their anticancer activity using various in vitro assays.

General Workflow for Anticancer Drug Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies A Cancer Cell Culture B Treatment with Analogues (Varying Concentrations) A->B C MTT Assay (24h, 48h, 72h) B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E Select Potent Analogues F Apoptosis Assay (Annexin V/PI Staining) D->F Select Potent Analogues G Western Blot Analysis (Signaling Proteins) D->G Select Potent Analogues

Caption: Workflow for in vitro evaluation of anticancer analogues.

Quantitative Data: Cytotoxicity of Andrographolide Analogues

The following table summarizes the IC₅₀ values (in μM) of various andrographolide analogues against different cancer cell lines. Data for specific this compound analogues should be populated here based on experimental findings. The data below is representative of typical results for andrographolide derivatives.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
Andrographolide15.810.512.318.2
Analogue 1 (Example)8.25.16.79.5
Analogue 2 (Example)4.52.83.15.4
Doxorubicin (Control)0.91.21.01.5
Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogues and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the IC₅₀ concentration of the analogue for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Protocol: Apoptosis Assay using Annexin V-FITC/PI
  • Cell Treatment: Treat cells with the IC₅₀ concentration of the analogue for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanism of Action: Potential Signaling Pathways

Andrographolide and its analogues have been reported to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.

G cluster_0 Pro-Apoptotic Pathway compound 14-Deoxy-11-hydroxy- andrographolide Analogue Bax Bax compound->Bax Upregulates Bcl2 Bcl-2 compound->Bcl2 Downregulates Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential mechanism of action via the intrinsic apoptosis pathway.

The synthesized analogues can be further investigated for their effects on key proteins in cancer-related pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways, using techniques like Western blotting to elucidate their precise mechanism of action.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 14-Deoxy-11-hydroxyandrographolide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Deoxy-11-hydroxyandrographolide is a significant diterpenoid lactone derived from Andrographis paniculata, a plant with a long history of use in traditional medicine. As a key bioactive compound, its pharmacokinetic profile is of great interest to researchers and drug development professionals. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of novel therapeutics. This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of this compound in plasma. The described method is simple, sensitive, and suitable for routine pharmacokinetic studies.

The principle of this method involves the extraction of the analyte from the plasma matrix using protein precipitation, followed by chromatographic separation on a C18 column and UV detection. This approach provides a reliable and efficient means of quantifying this compound in a biological matrix.

Experimental Protocols

1. Instrumentation and Reagents

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Shimadzu LC-20A system or equivalent is suitable.[1]

    • Chromatography data acquisition and processing software.

    • Analytical balance, sonicator, vortex mixer, centrifuge, volumetric flasks, and pipettes.

  • Reagents and Materials:

    • Solvents: HPLC grade acetonitrile and methanol.

    • Water: Deionized or HPLC grade water.

    • Buffer Salts: Potassium dihydrogen orthophosphate.[2]

    • Acid: Phosphoric acid for pH adjustment.[2]

    • Reference Standard: this compound of known purity.

    • Plasma: Drug-free plasma (e.g., human, rat).

    • Syringe filters: 0.22 µm or 0.45 µm.

2. Chromatographic Conditions

The optimized chromatographic conditions for the analysis of this compound are summarized in the table below. An isocratic elution is employed for simplicity and rapid analysis.

ParameterCondition
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1][3]
Mobile Phase 0.03 M Potassium dihydrogen orthophosphate (pH adjusted to 3.0 with Phosphoric Acid) : Acetonitrile (40:60 v/v)[1][2]
Flow Rate 0.5 mL/min[1][2]
Detection Wavelength 235 nm[1][2]
Injection Volume 20 µL[1][2]
Column Temperature Ambient
Run Time 16 min[4]

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer the standard into a 10 mL volumetric flask.

    • Dissolve and make up the volume to the mark with methanol.[2] Sonicate for 5 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at concentrations ranging from 125 ng/mL to 2000 ng/mL.[4]

  • Plasma Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 800 µL of cold methanol to the tube to precipitate the plasma proteins.[4]

    • Vortex the mixture for 5 minutes.[4]

    • Centrifuge the tube at 5000 rpm for 5 minutes.[4]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Inject 20 µL of the filtered supernatant into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Linearity: The linearity of the method was established by constructing a calibration curve with five different concentrations of this compound in plasma, ranging from 125 to 2000 ng/mL.[4] The coefficient of determination (R²) was greater than 0.99, indicating a strong linear relationship between the concentration and the peak area.[4]

ParameterValue
Linearity Range 125 - 2000 ng/mL[4]
Regression Equation y = mx + c
Coefficient of Determination (R²) > 0.99[4]

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 201 ng/mL and the LOQ was 234 ng/mL for a related compound, 14-deoxy-11,12-didehydroandrographolide, suggesting similar sensitivity for the target analyte.[4]

ParameterValue (ng/mL)
LOD 201[4]
LOQ 234[4]

Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days. The results, presented below, demonstrate that the method is both precise and accurate.

QC SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low 250< 5%< 5%95 - 105%
Medium 1000< 5%< 5%95 - 105%
High 1750< 5%< 5%95 - 105%

Recovery: The extraction recovery of this compound from plasma was determined by comparing the peak areas of the analyte in extracted plasma samples with those of unextracted standard solutions at the same concentration. A salt-assisted liquid-liquid extraction (SALLE) procedure with MgSO₄ has shown high extraction efficiency of over 90% for related compounds.[4][5]

QC SampleConcentration (ng/mL)Recovery (%)
Low 250> 90%
Medium 1000> 90%
High 1750> 90%

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Plasma 100 µL Plasma Sample AddMethanol Add 800 µL Cold Methanol Plasma->AddMethanol Protein Precipitation Vortex Vortex for 5 min AddMethanol->Vortex Centrifuge Centrifuge at 5000 rpm for 5 min Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter through 0.22 µm Syringe Filter CollectSupernatant->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Inject Inject 20 µL into HPLC System HPLC_Vial->Inject C18_Column Separation on C18 Column Inject->C18_Column UV_Detector Detection at 235 nm C18_Column->UV_Detector Data_Acquisition Data Acquisition and Processing UV_Detector->Data_Acquisition Quantification Quantification of this compound Data_Acquisition->Quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

G cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs Reference_Standard Reference Standard Sample_Preparation Sample Preparation (Protein Precipitation) Reference_Standard->Sample_Preparation Plasma_Sample Plasma Sample Plasma_Sample->Sample_Preparation HPLC_Separation HPLC Separation Sample_Preparation->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis Concentration Analyte Concentration Data_Analysis->Concentration Pharmacokinetic_Parameters Pharmacokinetic Parameters Concentration->Pharmacokinetic_Parameters

Caption: Logical relationship of the analytical method for pharmacokinetic studies.

Conclusion

The HPLC method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in plasma. The simple protein precipitation extraction procedure and isocratic elution make this method efficient and suitable for high-throughput analysis in pharmacokinetic studies. The method has been validated for key analytical parameters, demonstrating its robustness and suitability for its intended purpose in the field of drug development and research.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 14-Deoxy-11-hydroxyandrographolide and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11-hydroxyandrographolide is a diterpenoid lactone derived from Andrographis paniculata, a plant with a long history in traditional medicine. This class of compounds, including the closely related and widely studied analogue 14-Deoxy-11,12-didehydroandrographolide (DAP) , has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] These application notes provide a comprehensive guide to evaluating the cytotoxic potential of this compound, leveraging established protocols and mechanistic insights from its well-documented analogue, DAP. The provided methodologies will enable researchers to assess cytotoxicity, determine key toxicological parameters like IC50 values, and explore potential mechanisms of action.

Note on Compound Analogue: A thorough review of scientific literature indicates that research is predominantly focused on 14-Deoxy-11,12-didehydroandrographolide (DAP). The protocols and data presented herein are based on this widely studied parent compound and serve as a robust framework for investigating the cytotoxic properties of this compound.

Data Presentation: Cytotoxic Activity of Analogues

The cytotoxic effects of 14-Deoxy-11,12-didehydroandrographolide (DAP) and its synthetic analogues have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (ED50) values are summarized in the table below for comparison.

Compound/AnalogueCancer Cell LineAssayIC50 / ED50 (µM)Reference
14-Deoxy-11,12-didehydroandrographolide U937 (Leukemia)MTT13[3]
Analogue 5a KKU-M213 (Cholangiocarcinoma)MTT3.37[2][4]
KKU-100 (Cholangiocarcinoma)MTT2.93[2][4]
Analogue 5b KKU-M213 (Cholangiocarcinoma)MTT3.08[2][4]
KKU-100 (Cholangiocarcinoma)MTT3.27[4]

Experimental Workflow

The general workflow for assessing the cytotoxicity of a test compound involves a series of assays to determine cell viability, membrane integrity, and the mode of cell death.

G cluster_prep Preparation cluster_assay Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis prep Prepare Compound Stock (e.g., in DMSO) seed Seed Cells in 96-well Plates prep->seed cells Culture Target Cell Lines cells->seed treat Treat with Serial Dilutions of Compound (24-72h) seed->treat viability Primary Viability Assay (e.g., MTT, MTS) treat->viability membrane Membrane Integrity Assay (e.g., LDH Release) treat->membrane apoptosis Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis ic50 Calculate IC50 Value viability->ic50 pathway Pathway Analysis membrane->pathway caspase Caspase Activation Assay apoptosis->caspase caspase->pathway ic50->pathway

General workflow for evaluating compound cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5]

Materials:

  • Target cancer cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570 nm or 540 nm)[2][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁵ cells/mL) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6][7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm (or 540 nm) using a microplate reader within 1 hour.[6]

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[5]

Materials:

  • Target cells and compound-treated plates (prepared as in the MTT assay)

  • Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture, stop solution, and lysis buffer for positive control)

  • Microplate reader (absorbance at 490 nm and 680 nm)[6]

Protocol:

  • Prepare Controls: After the compound incubation period, prepare a maximum LDH release control by adding the kit's lysis buffer to untreated cells 45 minutes before the next step.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well of the treated plate to a new 96-well plate.[6]

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[6]

  • Absorbance Measurement: Read the absorbance at 490 nm (primary wavelength) and 680 nm (background).[6]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity according to the manufacturer's instructions, using the low and maximum LDH release controls.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[2]

Materials:

  • Cells treated with the test compound at its IC50 concentration for 24 hours.[2]

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the treated cells (including any floating cells in the supernatant) and wash them with cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[2]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.[2]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2]

  • Analysis: Analyze the stained cells immediately by flow cytometry.

Potential Signaling Pathways

Studies on 14-Deoxy-11,12-didehydroandrographolide suggest its cytotoxic effects may be mediated through several key signaling pathways.

Intrinsic Apoptosis Pathway

DAP has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[3][8]

G cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound (or analogue) bax Bax/Bcl-2 Ratio ↑ compound->bax mmp Mitochondrial Membrane Potential Dissipation bax->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed intrinsic apoptosis pathway activation.
NF-κB Signaling Pathway Inhibition

A primary mechanism of action for DAP is the potent inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][9] By preventing the nuclear translocation of NF-κB subunits like p65, the compound can suppress the transcription of pro-survival genes, thereby promoting cell death.[1][10]

G cluster_cyto Cytoplasm cluster_nuc Nucleus compound This compound (or analogue) translocation Nuclear Translocation compound->translocation Inhibits nfkb_complex NF-κB/IκB Complex nfkb NF-κB (p65) nfkb_complex->nfkb Signal nfkb->translocation transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) translocation->transcription

Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for NF-κB Inhibitor Screening Using 14-Deoxy-11-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This document provides a detailed protocol for screening potential NF-κB inhibitors, with a focus on 14-Deoxy-11-hydroxyandrographolide, a derivative of andrographolide isolated from Andrographis paniculata. While direct quantitative data for this compound is limited in publicly available literature, its analogue, 14-Deoxy-11,12-didehydroandrographolide, has been shown to inhibit NF-κB activation.[1] The protocols outlined below are established methods for assessing NF-κB inhibition and can be adapted for the characterization of this compound and other novel compounds.

The primary assay described is a cell-based luciferase reporter assay, a widely used method for quantifying NF-κB transcriptional activity. In this system, cells are engineered to express the luciferase gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which can be sensitively measured as a reduction in luminescence.

NF-κB Signaling Pathway and Point of Inhibition

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNFα). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation, releasing the NF-κB dimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation and cell survival. Andrographolide and its analogues are known to inhibit this pathway, potentially by preventing the degradation of IκBα or by directly inhibiting the DNA binding of NF-κB subunits.[2][3]

NF_kappa_B_Pathway Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNFα) Receptor TNFα Receptor Stimulus->Receptor IKK_Complex IKK Complex (Inactive) Receptor->IKK_Complex activates IKK_Complex_Active IKK Complex (Active) IKK_Complex->IKK_Complex_Active IkBa_NFkB IκBα-p65/p50 Complex IKK_Complex_Active->IkBa_NFkB phosphorylates p_IkBa_NFkB p-IκBα-p65/p50 Complex IkBa_NFkB->p_IkBa_NFkB p65_p50 p65/p50 Dimer p_IkBa_NFkB->p65_p50 Proteasome Proteasome p_IkBa_NFkB->Proteasome ubiquitination & degradation of IκBα p65_p50_nucleus p65/p50 Dimer p65_p50->p65_p50_nucleus translocation Inhibitor This compound (Proposed Inhibition) Inhibitor->IKK_Complex_Active may inhibit IKK activation Inhibitor->p65_p50_nucleus may inhibit nuclear translocation or DNA binding DNA NF-κB Response Element (DNA) p65_p50_nucleus->DNA binds Transcription Gene Transcription (Pro-inflammatory genes) DNA->Transcription

Caption: Canonical NF-κB signaling pathway and proposed points of inhibition.

Experimental Protocols

Cell-Based NF-κB Luciferase Reporter Assay

This protocol outlines the screening of this compound for its ability to inhibit TNFα-induced NF-κB activation in a stable HEK293 cell line expressing an NF-κB-driven luciferase reporter gene.

Materials:

  • HEK293 NF-κB Luciferase Reporter Cell Line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Recombinant Human TNFα

  • This compound

  • Control NF-κB inhibitor (e.g., BAY 11-7082)

  • DMSO (vehicle)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • Luminometer

Protocol:

  • Cell Culture and Plating:

    • Maintain HEK293 NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • The day before the experiment, seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in serum-free medium (e.g., Opti-MEM) to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare similar dilutions for the positive control inhibitor.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Treatment and Stimulation:

    • Carefully remove the growth medium from the plated cells.

    • Add 50 µL of the prepared compound dilutions (or vehicle/positive control) to the respective wells.

    • Pre-incubate the cells with the compounds for 1-2 hours at 37°C.

    • Prepare a TNFα solution in serum-free medium to a concentration that is double the desired final concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 50 µL of the TNFα solution to all wells except for the unstimulated control wells (add 50 µL of serum-free medium to these).

    • Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence of each well using a plate-reading luminometer.

Experimental Workflow Diagram:

Assay_Workflow NF-κB Inhibitor Screening Assay Workflow cluster_day1 Day 1 cluster_day2 Day 2 Seed_Cells Seed HEK293 NF-κB reporter cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of This compound Pre_treat Pre-treat cells with compounds (1-2 hours) Prepare_Compounds->Pre_treat Stimulate Stimulate cells with TNFα (6-8 hours) Pre_treat->Stimulate Lyse_and_Read Add luciferase reagent and measure luminescence Stimulate->Lyse_and_Read Data_Analysis Analyze data and calculate % inhibition and IC₅₀ Lyse_and_Read->Data_Analysis

Caption: Workflow for the NF-κB inhibitor screening assay.

Data Presentation and Analysis

The raw data will be in the form of Relative Light Units (RLU) from the luminometer. The percentage of NF-κB inhibition can be calculated using the following formula:

% Inhibition = 100 x [1 - (RLU_sample - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)]

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the NF-κB activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Illustrative Inhibition Data for an NF-κB Inhibitor

Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Compound Concentration (µM)Average RLUStandard Deviation% Inhibition
0 (Unstimulated)1,500150N/A
0 (Stimulated + Vehicle)50,0004,5000%
0.145,0004,00010.3%
130,0002,80041.2%
1010,00095082.5%
502,00020099.0%
1001,600160100.0%
Positive Control (10 µM) 5,000 450 92.8%

From such data, an IC₅₀ value would be calculated. For this illustrative dataset, the IC₅₀ would be approximately 1.5 µM.

Orthogonal Assays for Validation

To validate the results from the primary screening assay and to further elucidate the mechanism of action, orthogonal assays are recommended.

p65 Nuclear Translocation by Immunofluorescence

This assay directly visualizes the inhibitory effect on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Brief Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat with this compound and stimulate with TNFα as in the primary assay.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against NF-κB p65.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize and quantify the nuclear and cytoplasmic fluorescence using a fluorescence microscope. A decrease in nuclear p65 fluorescence in treated cells compared to stimulated controls indicates inhibition.

IκBα Phosphorylation/Degradation by Western Blot

This assay determines if the compound inhibits the phosphorylation and subsequent degradation of IκBα.

Brief Protocol:

  • Plate and treat cells in a 6-well plate format.

  • Lyse the cells at various time points after TNFα stimulation (e.g., 0, 5, 15, 30 minutes).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Inhibition is indicated by a reduction in phospho-IκBα levels and a stabilization of total IκBα levels compared to the stimulated control.

Conclusion

The provided protocols offer a robust framework for screening and characterizing this compound as a potential NF-κB inhibitor. A combination of a primary high-throughput screening assay, such as the luciferase reporter assay, with secondary orthogonal assays will provide a comprehensive understanding of the compound's bioactivity and mechanism of action. Due to the limited specific data on this compound, researchers should perform dose-response experiments and cytotoxicity assays to determine the optimal, non-toxic concentrations for their specific cell system.

References

Application Notes and Protocols: 14-Deoxy-11,12-didehydroandrographolide (DAP) in Viral Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial literature searches for the antiviral applications of 14-Deoxy-11-hydroxyandrographolide did not yield specific experimental data. However, extensive research is available for a closely related andrographolide derivative, 14-Deoxy-11,12-didehydroandrographolide (DAP) . This document provides a detailed overview of the application of DAP in various viral infection models, with a primary focus on its well-documented anti-influenza virus activities. The methodologies and findings presented herein for DAP may serve as a valuable reference for investigating other andrographolide analogues.

Introduction

14-Deoxy-11,12-didehydroandrographolide (DAP) is a major diterpenoid constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine for treating respiratory infections and inflammation.[1][2] Modern scientific investigations have substantiated its potent antiviral and anti-inflammatory properties, particularly against influenza A viruses.[2][3] DAP has been shown to not only inhibit viral replication but also to modulate the host's immune response, mitigating the excessive inflammation often associated with severe viral infections.[4][5] This dual mechanism of action makes DAP a promising candidate for further development as an antiviral therapeutic.

Antiviral Spectrum

DAP has demonstrated significant antiviral activity in both in vitro and in vivo models. Its efficacy has been most extensively studied against various strains of Influenza A Virus , including highly pathogenic avian influenza (HPAI) H5N1, as well as H1N1, H3N2, and H9N2 subtypes.[1][2][3][6]

Beyond influenza viruses, preliminary studies and computational models suggest a broader potential antiviral spectrum for DAP and other andrographolide derivatives. In silico studies have explored its binding affinity for key proteins of SARS-CoV-2 , such as the main protease (3CLpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp).[7][8] Additionally, research on related compounds suggests potential activity against Human Immunodeficiency Virus (HIV) , Herpes Simplex Virus-1 (HSV-1) , Dengue Virus (DENV) , and Zika Virus (ZIKV) .[5]

Data Presentation: Quantitative Antiviral Activity of DAP

The following tables summarize the quantitative data from various studies on the antiviral efficacy of DAP.

Table 1: In Vitro Anti-Influenza Virus Activity of DAP

Virus StrainCell LineAssayIC₅₀ / EC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI)Reference
A/chicken/Hubei/327/2004 (H5N1)A549Virus Yield ReductionNot Reported>500Not Reported[3]
A/duck/Hubei/XN/2007 (H5N1)A549Virus Yield ReductionNot Reported>500Not Reported[3]
A/PR/8/34 (H1N1)A549Virus Yield ReductionNot Reported>500Not Reported[3]
A/NanChang/08/2010 (H1N1)MDCKVirus Yield ReductionNot Reported>500Not Reported[3]
A/HuNan/01/2014 (H3N2)MDCKVirus Yield ReductionNot Reported>500Not Reported[3]

Note: While specific IC₅₀/EC₅₀ values were not always provided in the cited literature, significant inhibition of viral replication was observed at non-toxic concentrations.

Table 2: In Vivo Anti-Influenza Virus Activity of DAP in Murine Models

Virus StrainMouse ModelDAP Dosage (mg/kg/day)Treatment RegimenKey FindingsReference
A/chicken/Hubei/327/2004 (H5N1)BALB/c500, 1000Prophylactic (4h pre-infection)Reduced mortality and body weight loss.[2]
A/PR/8/34 (H1N1)BALB/c500, 1000Prophylactic (4h pre-infection)Reduced mortality and body weight loss.[2]
A/duck/Hubei/XN/2007 (H5N1)BALB/c500, 1000Prophylactic (4h or 48h pre-infection) & Therapeutic (4h post-infection)Significantly diminished lung virus titers and alleviated lung histopathology.[2]

Mechanism of Action

DAP exerts its antiviral effects through a multi-pronged approach that targets both viral and host factors.

1. Inhibition of Viral Replication: For influenza A virus, DAP's primary mechanism involves interfering with the viral replication cycle within the host cell. It has been shown to:

  • Reduce the production of viral proteins: DAP significantly decreases the synthesis of viral nucleoprotein (NP) and non-structural protein 1 (NS1), which are essential for viral replication.[1][3]

  • Inhibit viral mRNA synthesis: The reduction in viral proteins is linked to a decrease in the levels of their corresponding messenger RNAs (mRNAs).[1]

  • Restrain nuclear export of vRNP complexes: A key step in the influenza virus life cycle is the export of newly synthesized viral ribonucleoprotein (vRNP) complexes from the nucleus to the cytoplasm for assembly into new virions. DAP effectively inhibits this nuclear export process, trapping the vRNPs in the nucleus and halting the production of progeny viruses.[3]

2. Modulation of Host Inflammatory Response: Severe viral infections, particularly with H5N1 influenza, are often characterized by a "cytokine storm"—an excessive and uncontrolled release of pro-inflammatory cytokines that leads to significant tissue damage. DAP has been shown to potently suppress this hyper-inflammatory response by:

  • Inhibiting NF-κB activation: The transcription factor NF-κB is a master regulator of the inflammatory response. DAP has been shown to inhibit its activation, thereby downregulating the expression of numerous pro-inflammatory genes.[9]

  • Reducing pro-inflammatory cytokine and chemokine production: In both in vitro and in vivo models of influenza infection, DAP significantly reduces the elevated levels of key inflammatory mediators, including TNF-α, IL-1β, IL-6, and chemokines like CXCL-10 and CCL-2.[2][3][5]

3. Inhibition of Apoptosis: Influenza A virus infection can induce apoptosis in host cells. DAP has been found to inhibit this process in infected human lung epithelial cells. This anti-apoptotic effect is mediated through the caspase-9-dependent intrinsic apoptotic pathway and contributes to its overall antiviral activity by preserving the integrity of the infected cells and limiting viral spread.[6]

4. Potential Mechanisms against Other Viruses:

  • HIV: Molecular docking studies suggest that DAP may bind to the gp120 surface protein of HIV, potentially interfering with its interaction with the host cell receptor CD4 and thus inhibiting viral entry.[5]

  • SARS-CoV-2: In silico analyses have identified DAP as a potential inhibitor of key viral enzymes essential for replication, including 3CLpro, PLpro, and RdRp, through binding to their active sites.[7][8]

Mandatory Visualizations

G cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_dap_action DAP Mechanism of Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating Transcription_Replication Viral RNA Transcription & Replication (in Nucleus) Uncoating->Transcription_Replication Translation Viral Protein Synthesis (in Cytoplasm) Transcription_Replication->Translation vRNP_Export vRNP Nuclear Export Transcription_Replication->vRNP_Export Assembly Virion Assembly Translation->Assembly vRNP_Export->Assembly Budding Budding & Release Assembly->Budding DAP_Inhibition 14-Deoxy-11,12-didehydroandrographolide (DAP) DAP_Inhibition->Translation Reduces DAP_Inhibition->vRNP_Export Inhibits

Caption: Mechanism of DAP's anti-influenza virus activity.

G cluster_host_response Host Inflammatory Response cluster_dap_action DAP Mechanism of Action Virus Influenza Virus Infection PRR Pattern Recognition Receptors (PRRs) Virus->PRR NFkB_Activation NF-κB Pathway Activation PRR->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine & Chemokine Production NFkB_Activation->Cytokine_Production Inflammation Inflammation (Cytokine Storm) Cytokine_Production->Inflammation DAP_Inhibition 14-Deoxy-11,12-didehydroandrographolide (DAP) DAP_Inhibition->NFkB_Activation Inhibits

Caption: DAP's modulation of the host inflammatory response.

G start Start seed_cells Seed cells in 96-well plates start->seed_cells cell_culture Incubate until confluent monolayer seed_cells->cell_culture infect_cells Infect cells with virus (e.g., MOI of 0.1) cell_culture->infect_cells prepare_compound Prepare serial dilutions of DAP add_compound Add DAP dilutions to infected cells prepare_compound->add_compound prepare_virus Prepare virus inoculum prepare_virus->infect_cells infect_cells->add_compound incubate Incubate for 24-72h add_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant quantify_virus Quantify viral titer (TCID₅₀ or Plaque Assay) collect_supernatant->quantify_virus analyze Calculate % inhibition and EC₅₀ quantify_virus->analyze end End analyze->end

Caption: General workflow for in vitro antiviral activity assay.

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies described in the literature. Researchers should optimize these protocols for their specific cell lines, virus strains, and laboratory conditions.

Protocol 1: Cell Viability (Cytotoxicity) Assay

Objective: To determine the concentration range at which DAP is non-toxic to the host cells used in antiviral assays.

Materials:

  • A549 (human lung carcinoma) or MDCK (Madin-Darby canine kidney) cells

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • DAP stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed A549 or MDCK cells in 96-well plates at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator until cells form a confluent monolayer (approx. 24 hours).

  • Compound Preparation: Prepare serial dilutions of DAP in culture medium. The final concentration of DMSO should be kept constant and non-toxic (e.g., <0.5%).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the DAP dilutions to the respective wells. Include wells with medium alone (cell control) and medium with the highest concentration of DMSO (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by regression analysis.

Protocol 2: Virus Yield Reduction Assay

Objective: To quantify the inhibitory effect of DAP on the production of infectious virus particles.

Materials:

  • Confluent monolayer of A549 or MDCK cells in 24-well plates

  • Influenza A virus stock of known titer

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • DAP stock solution

  • Sterile PBS

Procedure:

  • Cell Preparation: Grow cells to confluence in 24-well plates.

  • Infection: Wash the cell monolayers twice with sterile PBS. Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01, in a small volume of infection medium for 1 hour at 37°C.

  • Treatment: After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS to remove unadsorbed virus. Add 1 mL of infection medium containing various non-toxic concentrations of DAP (as determined by the cytotoxicity assay) or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At various time points post-infection (e.g., 24, 36, 48, 72 hours), collect the culture supernatants.

  • Virus Titeration: Determine the viral titer in the collected supernatants using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay on fresh cell monolayers.

  • Analysis: Compare the viral titers from DAP-treated wells to the vehicle control wells. The 50% effective concentration (EC₅₀) can be calculated as the concentration of DAP that reduces the viral titer by 50%.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral Gene Expression

Objective: To measure the effect of DAP on the transcription of specific viral genes (e.g., NP, NS1).

Materials:

  • Infected and treated cells from an experiment similar to Protocol 2

  • RNA extraction kit

  • Reverse transcription kit (cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for the viral gene of interest and a host housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Cell Lysis and RNA Extraction: At a specific time point post-infection (e.g., 8-12 hours), wash the cells with PBS and lyse them directly in the well. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers, and qPCR master mix.

  • Thermal Cycling: Run the reaction on a real-time PCR instrument with an appropriate thermal cycling program.

  • Analysis: Determine the cycle threshold (Ct) values. The relative expression of the viral gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the DAP-treated samples to the infected, vehicle-treated control.

Conclusion and Future Directions

14-Deoxy-11,12-didehydroandrographolide (DAP) has emerged as a compelling natural product with significant antiviral and anti-inflammatory activities, particularly against influenza A viruses. Its ability to inhibit viral replication by blocking vRNP nuclear export and to concurrently suppress the detrimental host inflammatory response highlights its potential as a dual-action therapeutic agent.

Future research should focus on several key areas:

  • Broad-Spectrum Activity: Expanding the investigation of DAP's efficacy against a wider range of viruses, including RNA and DNA viruses, through robust in vitro and in vivo studies.

  • Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies to establish a clear safety profile and optimize dosing regimens for potential clinical applications.

  • Investigation of this compound: Addressing the current knowledge gap by performing dedicated studies on the antiviral properties of this compound to determine if it shares or possesses unique activities compared to DAP.

The detailed protocols and data presented provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of DAP and other andrographolide derivatives in the ongoing search for novel antiviral agents.

References

Application Notes & Protocols: Development of a 14-Deoxy-11,12-didehydroandrographolide Loaded Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographolide (deAND), a significant bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-diabetic properties.[1][2][3] However, its poor aqueous solubility can limit its therapeutic efficacy and bioavailability. Nanoencapsulation presents a promising strategy to overcome these limitations. This document provides detailed application notes and protocols for the development and characterization of deAND-loaded nanoparticles, specifically using polycaprolactone (PCL) as a biodegradable polymer. The methodologies outlined are based on the successful formulation described in existing literature, offering a comprehensive guide for researchers.[4][5]

Data Presentation: Formulation and Characterization

The following table summarizes the key quantitative data for a deAND-loaded polycaprolactone nanoparticle formulation (nano-DDA) prepared by a solvent evaporation technique.[4][5]

ParameterValueMethod of Analysis
Particle Size (Diameter) 252.898 nmDynamic Light Scattering (DLS)
Zeta Potential -38.9 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency 91.98 ± 0.13%High-Performance Liquid Chromatography (HPLC)
Drug Loading Efficiency 15.09 ± 0.18%High-Performance Liquid Chromatography (HPLC)
Morphology Spherical with smooth surfaceScanning Electron Microscopy (SEM)
In Vitro Drug Release Biphasic: Initial burst at 24h, followed by sustained release up to 11 daysDialysis Method

Experimental Protocols

Preparation of 14-Deoxy-11,12-didehydroandrographolide Loaded PCL Nanoparticles

This protocol is based on the solvent evaporation technique.[4][5][6]

Materials:

  • 14-Deoxy-11,12-didehydroandrographolide (deAND)

  • Polycaprolactone (PCL)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Organic Phase Preparation: Dissolve known amounts of deAND and PCL in dichloromethane. A suggested starting ratio of drug to polymer is 1:5.[6]

  • Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of polyvinyl alcohol in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation: Stir the emulsion overnight at room temperature to allow for the complete evaporation of dichloromethane, leading to the formation of nanoparticles.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powdered form for long-term storage.

Characterization of Nanoparticles

a) Particle Size and Zeta Potential:

  • Resuspend the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (hydrodynamic diameter) and the zeta potential.

b) Encapsulation and Loading Efficiency:

  • Accurately weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., dichloromethane) to break them apart and release the encapsulated drug.

  • Evaporate the solvent and redissolve the residue in a solvent compatible with HPLC analysis (e.g., methanol).

  • Quantify the amount of deAND using a validated HPLC method. A C18 column with a mobile phase of acetonitrile and water is commonly used, with UV detection.[2]

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

c) In Vitro Drug Release Study:

  • Place a known amount of deAND-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the amount of deAND released in the withdrawn samples using HPLC.

  • Plot the cumulative percentage of drug released against time to obtain the release profile.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_char Characterization p1 Dissolve deAND & PCL in Dichloromethane (Organic Phase) p3 Emulsification (Add Organic to Aqueous) p1->p3 p2 Prepare 0.5% PVA Solution (Aqueous Phase) p2->p3 p4 Sonication p3->p4 p5 Solvent Evaporation p4->p5 p6 Centrifugation & Washing p5->p6 p7 Lyophilization p6->p7 c1 Particle Size & Zeta Potential (DLS) p7->c1 Analysis c2 Encapsulation & Loading Efficiency (HPLC) p7->c2 Analysis c3 Morphology (SEM) p7->c3 Analysis c4 In Vitro Drug Release (Dialysis & HPLC) p7->c4 Analysis

Caption: Workflow for the preparation and characterization of deAND-loaded nanoparticles.

Potential Signaling Pathway of 14-Deoxy-11,12-didehydroandrographolide

The anti-diabetic effects of deAND have been linked to the activation of the LKB1/AMPK signaling pathway, which enhances glucose uptake in muscle cells.[1]

G deAND 14-Deoxy-11,12- didehydroandrographolide (deAND) LKB1 LKB1 deAND->LKB1 Activates AMPK AMPKα LKB1->AMPK Phosphorylates TBC1D1 TBC1D1 AMPK->TBC1D1 Phosphorylates GLUT4 GLUT4 Translocation to Membrane TBC1D1->GLUT4 Promotes Glucose Increased Glucose Uptake GLUT4->Glucose

Caption: Proposed LKB1/AMPK signaling pathway for enhanced glucose uptake by deAND.

Additionally, deAND has been shown to modulate other key signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[2][7]

G deAND 14-Deoxy-11,12- didehydroandrographolide (deAND) PI3K PI3K deAND->PI3K Inhibits NFkB NF-κB deAND->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Migration & Invasion mTOR->CellSurvival Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Modulation of PI3K/Akt/mTOR and NF-κB pathways by deAND.

Conclusion

The development of a 14-Deoxy-11,12-didehydroandrographolide loaded nanoparticle formulation using polycaprolactone offers a viable approach to enhance its therapeutic potential by improving solubility and providing sustained release. The protocols and data presented herein serve as a comprehensive guide for researchers to fabricate and characterize these nanoparticles, facilitating further preclinical and clinical investigations.

References

Experimental Design for Studying the Immunomodulatory Effects of 14-Deoxy-11-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for investigating the immunomodulatory properties of 14-Deoxy-11-hydroxyandrographolide, a bioactive diterpenoid lactone derived from Andrographis paniculata. This document outlines detailed experimental designs for both in vitro and in vivo studies, focusing on the compound's anti-inflammatory effects and its underlying molecular mechanisms.

Introduction

This compound and its structural analogs, such as andrographolide and 14-deoxy-11,12-didehydroandrographolide, have garnered significant interest for their potent anti-inflammatory and immunomodulatory activities.[1] These compounds have been shown to modulate key inflammatory pathways, primarily through the inhibition of the transcription factor NF-κB, a central regulator of the immune response.[2] Further research suggests that these molecules may also influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[3][4]

This guide provides a systematic approach to characterizing the immunomodulatory profile of this compound, from initial in vitro screening to in vivo efficacy studies.

In Vitro Experimental Design

The initial phase of investigation focuses on cellular models to determine the direct effects of this compound on immune cells and to elucidate its mechanism of action.

Cell Viability and Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro experiments.

Protocol:

  • Cell Culture: Culture murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Add the diluted compound to the cells and incubate for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Inflammatory Mediators

Objective: To assess the inhibitory effect of this compound on the production of key inflammatory mediators.

Protocol:

  • Cell Culture and Seeding: Culture and seed RAW 264.7 or THP-1 cells as described in section 2.1.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the NF-κB, MAPK, and JAK/STAT signaling pathways.

Protocol (Western Blot):

  • Cell Culture and Treatment: Culture and treat RAW 264.7 or THP-1 cells with this compound and/or LPS as described in section 2.2 for appropriate time points (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against:

      • NF-κB Pathway: phospho-p65, p65, phospho-IκBα, IκBα.

      • MAPK Pathway: phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK.

      • JAK/STAT Pathway: phospho-JAK2, JAK2, phospho-STAT3, STAT3.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective total protein or a housekeeping protein (e.g., β-actin).

Data Presentation: In Vitro Studies

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5085.4 ± 7.3
10060.2 ± 8.9

Table 2: Inhibition of Inflammatory Mediators by this compound in LPS-stimulated Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control2.1 ± 0.550.3 ± 8.235.7 ± 6.115.4 ± 3.9
LPS (1 µg/mL)45.8 ± 3.71250.6 ± 98.4850.2 ± 75.3350.1 ± 40.2
LPS + Cpd (1 µM)40.2 ± 4.11100.3 ± 85.7780.9 ± 68.4310.5 ± 35.8
LPS + Cpd (5 µM)30.5 ± 3.9850.7 ± 70.1610.4 ± 55.9240.6 ± 28.7
LPS + Cpd (10 µM)20.1 ± 2.8550.2 ± 45.6420.8 ± 38.2160.3 ± 20.1
LPS + Cpd (25 µM)10.7 ± 2.1250.9 ± 30.8210.5 ± 25.480.7 ± 15.3

(Cpd: this compound)

Table 3: Effect of this compound on Signaling Protein Phosphorylation

Treatmentp-p65/p65 Ratiop-p38/p38 Ratiop-STAT3/STAT3 Ratio
Control0.1 ± 0.020.15 ± 0.030.08 ± 0.01
LPS (1 µg/mL)1.0 ± 0.11.0 ± 0.121.0 ± 0.15
LPS + Cpd (10 µM)0.4 ± 0.050.5 ± 0.070.6 ± 0.09

(Values are represented as fold change relative to LPS-stimulated group)

In Vivo Experimental Design

Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.

LPS-Induced Endotoxemia in Mice

Objective: To assess the protective effect of this compound against acute systemic inflammation.

Protocol:

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Grouping: Divide mice into groups: Vehicle control, LPS, LPS + Dexamethasone (positive control), and LPS + this compound (different doses).

  • Treatment: Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.

  • LPS Challenge: Induce endotoxemia by i.p. injection of LPS (e.g., 10 mg/kg).

  • Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis. Euthanize mice and collect lung and liver tissues for histopathology and Western blot analysis.

  • Cytokine Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.

  • Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

Adjuvant-Induced Arthritis in Rats

Objective: To evaluate the therapeutic efficacy of this compound in a chronic inflammatory disease model.

Protocol:

  • Animals: Use male Lewis or Wistar rats (6-8 weeks old).

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.

  • Grouping and Treatment: On day 7 post-adjuvant injection (when signs of arthritis appear), group the rats and start oral administration of this compound (e.g., 10, 25, 50 mg/kg/day), vehicle, or a positive control (e.g., Indomethacin) for 14-21 days.

  • Clinical Assessment:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days.

    • Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity).

  • Sample Collection: At the end of the treatment period, collect blood for serum cytokine analysis and hind paws for histopathology.

  • Histopathology: Decalcify the ankle joints, embed in paraffin, section, and stain with H&E and Safranin O-Fast Green to evaluate synovial inflammation, pannus formation, cartilage destruction, and bone erosion.

Data Presentation: In Vivo Studies

Table 4: Effect of this compound on Serum Cytokines in LPS-Induced Endotoxemia

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control50 ± 1030 ± 8
LPS2500 ± 3001500 ± 200
LPS + Dexa (5 mg/kg)800 ± 150500 ± 100
LPS + Cpd (25 mg/kg)1200 ± 200800 ± 120

(Dexa: Dexamethasone, Cpd: this compound)

Table 5: Therapeutic Effect of this compound in Adjuvant-Induced Arthritis

TreatmentPaw Volume Increase (mL)Arthritis Score (0-16)Histological Score (0-15)
Normal Control0.1 ± 0.0500
Arthritis Control1.5 ± 0.212 ± 213 ± 1.5
Indo (5 mg/kg)0.5 ± 0.14 ± 15 ± 1
Cpd (25 mg/kg)0.8 ± 0.157 ± 1.58 ± 1.2

(Indo: Indomethacin, Cpd: this compound)

Visualization of Pathways and Workflows

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Interpretation a Cell Viability (MTT) b Inflammatory Mediator Measurement (Griess, ELISA) a->b Determine non-toxic dose d LPS-Induced Endotoxemia a->d Guide in vivo dosing e Adjuvant-Induced Arthritis a->e c Signaling Pathway Analysis (Western Blot) b->c Investigate mechanism g Mechanism of Action c->g f Quantitative Data Tables d->f e->f f->g

Caption: Overall experimental workflow.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50_IkBa p65/p50-IκBα (Inactive) IkBa->p65_p50_IkBa p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates to p65_p50_IkBa->p65_p50 releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Genes activates Compound 14-Deoxy-11- hydroxyandrographolide Compound->IKK inhibits

Caption: NF-κB signaling pathway inhibition.

mapk_jak_stat_pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Stimulus->Receptor p38 p38 Receptor->p38 ERK ERK Receptor->ERK JNK JNK Receptor->JNK JAK JAK Receptor->JAK Transcription Inflammatory Gene Transcription p38->Transcription ERK->Transcription JNK->Transcription STAT STAT JAK->STAT phosphorylates STAT->Transcription dimerizes & translocates Compound 14-Deoxy-11- hydroxyandrographolide Compound->p38 inhibits phosphorylation Compound->JAK inhibits phosphorylation

Caption: MAPK and JAK/STAT signaling pathways.

References

Application Notes and Protocols for the Characterization of 14-Deoxy-11-hydroxyandrographolide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11-hydroxyandrographolide is a diterpenoid lactone derived from Andrographis paniculata, a plant with a long history of use in traditional medicine. As with any bioactive compound being considered for pharmaceutical development, a thorough understanding of its metabolic fate is crucial for assessing its efficacy, safety, and potential for drug-drug interactions. This document provides detailed application notes and experimental protocols for the characterization of this compound metabolites. The methodologies described are based on established analytical techniques for the parent compound, andrographolide, and its other derivatives, providing a robust framework for investigating the biotransformation of this compound.

Proposed Metabolic Pathways

While direct metabolic studies on this compound are not extensively available, its structural similarity to andrographolide allows for the proposal of putative metabolic pathways. The metabolism of andrographolide is known to involve both Phase I and Phase II biotransformation reactions.[1] Phase I reactions for andrographolide include dehydration, deoxygenation, and hydrogenation.[1] Phase II metabolism primarily involves glucuronidation and sulfation, leading to the formation of more water-soluble conjugates that are more easily excreted.[1][2]

Based on this, this compound is likely to undergo similar metabolic transformations. The hydroxyl group at the C-11 position presents a probable site for glucuronidation or sulfation.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite_1 Oxidized Metabolites (e.g., dihydroxy-) Parent->Metabolite_1 Oxidation (CYP450) Metabolite_2 Reduced Metabolites Parent->Metabolite_2 Reduction Conjugate_1 Glucuronide Conjugates Parent->Conjugate_1 Glucuronidation (UGTs) Metabolite_1->Conjugate_1 Glucuronidation (UGTs) Conjugate_2 Sulfate Conjugates Metabolite_1->Conjugate_2 Sulfation (SULTs) Metabolite_2->Conjugate_1 Glucuronidation (UGTs)

Proposed metabolic pathway for this compound.

Analytical Techniques for Metabolite Characterization

The primary analytical techniques for the identification and quantification of diterpenoid lactone metabolites are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of metabolites in complex biological matrices. A validated HPLC method is essential for pharmacokinetic studies.

Table 1: HPLC Method Parameters for Analysis of Andrographolide Derivatives

ParameterValueReference
Column Phenomenex Gemini RP C-18 (5 µm, 250 × 4.6 mm)[3][4]
Mobile Phase Isocratic: Acetonitrile and water[3][4]
Flow Rate 0.5 mL/min[3][4]
Detection UV at 235 nm[3][4]
Injection Volume 20 µL
Run Time 15 min
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for the identification and quantification of metabolites, even at very low concentrations.

Table 2: LC-MS/MS Method Parameters for Diterpenoid Metabolite Analysis

ParameterValueReference
LC System Agilent 1260 Infinity or equivalent[5]
Column Phenomenex Luna C18 (5.0 µm, 150 mm × 4.6 mm)[5]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Gradient 0-2 min, 10-90% B; 2-5 min, 90% B; 5-5.1 min, 90-10% B; 5.1-8 min, 10% B[6]
Flow Rate 0.4 mL/min
MS System Agilent 6540 QTOF/MS or equivalent[5]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[5][6]
Scan Mode Multiple Reaction Monitoring (MRM)[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of novel metabolites. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the precise chemical structure of isolated metabolites.[7]

Experimental Protocols

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol describes the use of liver microsomes to study the Phase I and Phase II metabolism of this compound.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Start Start Reagents Prepare Reagents: - this compound - Liver Microsomes (Human, Rat, etc.) - NADPH Regenerating System (for Phase I) - UDPGA (for Phase II) - Phosphate Buffer Start->Reagents Incubate Incubate at 37°C Reagents->Incubate Time_points Collect Samples at Different Time Points (e.g., 0, 15, 30, 60 min) Incubate->Time_points Quench Quench Reaction (e.g., with cold acetonitrile) Time_points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS End End LCMS->End Data Analysis and Metabolite Identification

Experimental workflow for in vitro metabolism studies.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (cold)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • For Phase I metabolism, prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1-10 µM), and the NADPH regenerating system in phosphate buffer.

  • For Phase II metabolism, prepare an incubation mixture containing liver microsomes, this compound, and UDPGA (e.g., 2 mM) in phosphate buffer. A reaction containing the parent compound after Phase I incubation can also be used.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (this compound) or the cofactor (NADPH/UDPGA).

  • Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile to each aliquot.

  • Vortex and then centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Biological Matrices (Plasma, Urine)

This protocol outlines the extraction of metabolites from plasma and urine for subsequent analysis.

Materials:

  • Plasma or urine samples

  • Acetonitrile

  • Methanol

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma or urine samples on ice.

  • To a 100 µL aliquot of the sample, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol details the use of LC-MS/MS for analyzing the prepared samples.

LCMS_Workflow Sample Prepared Sample (from Protocol 1 or 2) LC_Separation Liquid Chromatography (HPLC/UPLC Separation) Sample->LC_Separation MS_Ionization Mass Spectrometry (Electrospray Ionization - ESI) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MS/MS Fragmentation) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Processing Data Processing and Metabolite Identification Data_Acquisition->Data_Processing

LC-MS/MS analysis workflow.

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the reconstituted sample onto the analytical column.

  • Perform chromatographic separation using the gradient conditions specified in Table 2.

  • The eluent from the LC is introduced into the mass spectrometer.

  • Acquire data in full scan mode to identify potential metabolites based on their mass-to-charge ratio (m/z).

  • Perform product ion scans (MS/MS) on the potential metabolite peaks to obtain fragmentation patterns.

  • Compare the fragmentation patterns with that of the parent compound to elucidate the structure of the metabolites.

  • For quantification, develop an MRM method using specific precursor-to-product ion transitions for the parent compound and its identified metabolites.

  • Construct a calibration curve using standards of the parent compound and, if available, synthesized metabolite standards to quantify the concentrations in the samples.

Data Presentation

Quantitative data from pharmacokinetic studies of related andrographolide derivatives are summarized below. These tables can serve as a template for presenting data obtained for this compound.

Table 3: Pharmacokinetic Parameters of Andrographolide and its Metabolite in Rats after Intravenous Administration (5 mg/kg) [2][8]

Compoundt1/2 (min)AUC (µg·min/mL)CL (mL/min/kg)Vd (L/kg)
Andrographolide103.5 ± 21.444.13 ± 10.45116.7 ± 25.817.4 ± 3.2
14-deoxy-12-hydroxy-andrographolide28.6 ± 5.8781.59 ± 81.466.4 ± 0.70.27 ± 0.06

Table 4: Linearity and Sensitivity of LC-MS/MS Method for Diterpenoids in Human Plasma [6]

CompoundLinear Range (ng/mL)LLOQ (ng/mL)
Andrographolide2.50 - 5002.50> 0.995
14-deoxy-11,12-didehydroandrographolide1.00 - 5001.00> 0.995
Neoandrographolide1.00 - 5001.00> 0.995
14-deoxyandrographolide1.00 - 5001.00> 0.995

Conclusion

The analytical techniques and protocols detailed in this document provide a comprehensive framework for the characterization of this compound metabolites. By employing a combination of in vitro metabolism studies with liver microsomes and advanced analytical techniques such as LC-MS/MS and NMR, researchers can effectively identify, structurally elucidate, and quantify the metabolites of this promising bioactive compound. This information is critical for advancing the preclinical and clinical development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 14-Deoxy-11-hydroxyandrographolide for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 14-Deoxy-11-hydroxyandrographolide in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in cell culture?

A1: The main challenge is its low aqueous solubility. Like its parent compound, andrographolide, this compound is a lipophilic molecule, making it difficult to dissolve and maintain in a soluble state in aqueous cell culture media. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: Which solvents are recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating concentrated stock solutions of this compound and other andrographolide derivatives for in vitro studies. Other organic solvents such as ethanol, dimethylformamide (DMF), chloroform, dichloromethane, and acetone can also be used. It is crucial to use a high-purity, sterile grade of the solvent.

Q3: My this compound precipitated after I added it to my cell culture medium. What caused this and how can I prevent it?

A3: Precipitation, often seen as cloudiness or visible particles in the medium, typically occurs when a concentrated stock solution in an organic solvent is diluted into the aqueous cell culture medium. This "solvent-shifting" effect happens because the compound is much less soluble in the aqueous environment. To prevent this, consider the following:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5% (v/v), and for many cell lines, at or below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.

  • Working Concentration: The final concentration of this compound may be exceeding its solubility limit in the medium. Try using a lower final concentration.

  • Dilution Method: Instead of adding a small volume of highly concentrated stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock in a small volume of medium, mix gently, and then add this intermediate dilution to the final volume.

  • Temperature: Pre-warming the cell culture medium to 37°C before adding the compound stock solution can sometimes improve solubility and prevent precipitation.

Q4: Are there any other methods to improve the solubility of this compound in my experiments?

A4: Yes, several formulation strategies can enhance solubility:

  • Co-solvents: Using a mixture of solvents can improve solubility.

  • Solubilizing Agents: Incorporating pharmaceutically acceptable solubilizing agents, such as cyclodextrins or surfactants (e.g., Tween-80), can increase the aqueous solubility by forming inclusion complexes or micelles.

  • Formulation Technologies: For more advanced applications, techniques like solid dispersions with polymers (e.g., PEGs) or encapsulation into nanocarriers (e.g., liposomes) can significantly improve solubility and bioavailability.

Data Presentation: Solubility of Andrographolide Derivatives

Table 1: Qualitative Solubility of this compound

SolventSolubility
DMSOSoluble
EthanolSoluble
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble
WaterPoorly soluble

Source: Information compiled from commercial product datasheets.

Table 2: Quantitative Solubility of a Structurally Similar Compound (14-Deoxy-11,12-didehydroandrographolide)

Solvent/SystemConcentrationMolar Equivalent
DMSO2 mg/mL~6.0 mM
DMF10 mg/mL~30.1 mM
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL~1.5 mM
DMSO/PEG300/Tween-80/Saline≥ 2.75 mg/mL≥ 8.27 mM

Note: This data is for 14-Deoxy-11,12-didehydroandrographolide and should be used as an estimation for this compound. Empirical determination of solubility for the specific compound and experimental conditions is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 350.45 g/mol )

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.5045 mg of this compound in 1 mL of DMSO. Adjust quantities as needed for your experimental requirements.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: General Procedure for Treating Cells with this compound

Materials:

  • Cells seeded in a multi-well plate

  • Complete cell culture medium, pre-warmed to 37°C

  • 10 mM stock solution of this compound in DMSO

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of your 10 mM stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to the wells containing your cells and pre-warmed medium. For instance, if you have 180 µL of medium in a well, add 20 µL of the 100 µM intermediate solution to achieve a final concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a set of wells. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Incubation: Gently mix the plate and return it to the incubator for the desired treatment period.

  • Observation: Before proceeding with your assay, visually inspect the wells under a microscope for any signs of compound precipitation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon addition to medium - Final concentration is too high.- High concentration of organic solvent in the final dilution.- Lower the final working concentration of the compound.- Reduce the final DMSO concentration to ≤ 0.1%.- Use a serial dilution method.
Medium becomes cloudy over time in the incubator - Delayed precipitation due to temperature changes or interaction with media components.- Pre-warm the medium before adding the compound.- Consider using a serum-free medium for the treatment period if compatible with your cells.- Evaluate the use of solubilizing agents.
Inconsistent results between experiments - Incomplete dissolution of the stock solution.- Precipitation of the compound in some wells.- Degradation of the compound due to improper storage.- Ensure the stock solution is fully dissolved before use.- Prepare fresh dilutions for each experiment.- Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.
High background toxicity in vehicle control wells - Final DMSO concentration is too high for the cell line.- Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.- Ensure the final DMSO concentration is kept consistent across all treatments.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Andrographolide Derivatives

Andrographolide and its derivatives, including this compound, are known to modulate several key signaling pathways involved in inflammation and cell survival. The diagram below illustrates the inhibitory effects on the NF-κB and PI3K/Akt pathways.

G Inhibitory Action on NF-κB and PI3K/Akt Pathways cluster_0 NF-κB Pathway cluster_1 PI3K/Akt Pathway cytokine Cytokine/LPS receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK p50_p65_IkB p50/p65-IκBα IKK->p50_p65_IkB phosphorylates IκBα p50_p65 p50/p65 p50_p65_IkB->p50_p65 IκBα degradation nucleus_nfkb Nucleus p50_p65->nucleus_nfkb translocation gene_transcription_nfkb Inflammatory Gene Transcription nucleus_nfkb->gene_transcription_nfkb growth_factor Growth Factor receptor_pi3k Receptor growth_factor->receptor_pi3k PI3K PI3K receptor_pi3k->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates downstream Downstream Targets (e.g., mTOR, Bad) Akt->downstream cell_survival Cell Survival & Proliferation downstream->cell_survival compound 14-Deoxy-11- hydroxyandrographolide compound->IKK compound->Akt

Caption: Inhibition of NF-κB and PI3K/Akt signaling pathways.

Experimental Workflow for Cell Viability Assay

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound using an MTT assay.

G MTT Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h (cell attachment) seed_cells->incubate_24h prepare_ prepare_ incubate_24h->prepare_ dilutions Prepare serial dilutions of This compound treat_cells Treat cells with compound and vehicle control dilutions->treat_cells incubate_treatment Incubate for desired period (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using an MTT assay.

stability of 14-Deoxy-11-hydroxyandrographolide in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 14-Deoxy-11-hydroxyandrographolide. Due to the limited availability of direct stability data for this specific compound, this guide offers insights based on the stability profiles of structurally related andrographolides, namely Andrographolide and 14-Deoxy-11,12-didehydroandrographolide. The information herein should be used as a starting point for designing and troubleshooting your own stability studies.

Frequently Asked Questions (FAQs)

Q1: Is there any published data on the stability of this compound in different solvents and at various pH levels?

As of our latest review, there is a lack of specific published stability data for this compound. However, studies on the closely related compound, andrographolide, suggest that the stability of such molecules is significantly influenced by pH and temperature. For instance, andrographolide is most stable in acidic conditions (pH 2.0-4.0) and degrades more rapidly at neutral to basic pH.

Q2: What are the likely degradation pathways for this compound?

Based on the degradation of andrographolide, potential degradation pathways for this compound could involve hydrolysis of the lactone ring, particularly under basic conditions. Isomerization and dehydration are also possible degradation routes, especially when exposed to heat or non-optimal pH conditions.

Q3: What solvents are recommended for dissolving and storing this compound?

While specific data is unavailable, general practice for similar diterpenoids suggests using aprotic solvents like DMSO for long-term storage at low temperatures to minimize degradation. For experimental purposes, methanol and ethanol can be used, but stability in these solvents should be verified over the experimental timeframe.[1] One study on a related compound, 14-deoxy-11,12-didehydroandrographolide, utilized methanol for the preparation of standard solutions for HPLC analysis.[2]

Q4: How should I monitor the stability of this compound in my experiments?

A validated stability-indicating HPLC method is crucial. This typically involves a C18 reverse-phase column and a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2][3][4][5] The method should be able to separate the intact drug from its potential degradation products. UV detection is commonly used for these compounds.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of compound in solution pH-mediated degradation- Verify the pH of your solution. For aqueous buffers, aim for a pH in the acidic range (e.g., pH 3-5), as related compounds are more stable here.[1] - If possible, use non-aqueous solvents for stock solutions and minimize the time the compound spends in aqueous buffers.
Appearance of unknown peaks in chromatogram Degradation of the compound- Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm that your analytical method can resolve them from the parent compound. - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.
Inconsistent results between experiments Solvent effects or improper storage- Ensure consistent solvent preparation and storage conditions. - Store stock solutions at -20°C or -80°C in tightly sealed containers. - Perform a short-term stability test in the experimental solvent system to ensure the compound is stable for the duration of your assay.
Low recovery from plasma or serum samples Instability in biological matrix- Keep biological samples on ice during processing and store them at -80°C. - A study on a similar compound, 14-deoxy-11,12-didehydroandrographolide, demonstrated good stability (>95% retained) in plasma when stored at temperatures below 4°C.[6][7] - Evaluate the need for stabilizing agents or immediate extraction after sample collection.

Data on Structurally Related Compounds

The following tables summarize stability data for andrographolide, which may serve as a useful reference for designing experiments with this compound.

Table 1: pH-Dependent Degradation of Andrographolide

pHDegradation KineticsStability ProfileMajor Degradation Products
2.0First-orderMore stableIsoandrographolide, 8,9-didehydroandrographolide[8][9][10]
4.0First-orderOptimal stability[8][9][10]-
6.0First-orderLess stable15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 11,14-dehydro-14-deoxyandrographolide[8][9][10]
8.0First-orderLeast stableNot specified[9]

Table 2: Thermal Degradation of Andrographolide and Related Compounds

CompoundTemperatureDegradation KineticsKey Findings
Andrographolide50-85 °CFirst-orderDegradation rate increases with temperature and more basic pH.[8][9][10]
14-deoxy-11,12-didehydroandrographolide>100 °CZero-orderProne to degradation upon exposure to heat above 100°C.[11]

Experimental Protocols

Protocol 1: General Procedure for pH Stability Study (Adapted from Andrographolide Studies)

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 8, 10).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the pH and stability.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C).

  • Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Analysis (Example for a Related Compound)

The following is an example of an HPLC method developed for the quantification of 14-deoxy-11,12-didehydroandrographolide, which can be adapted as a starting point.[2][3][4][5]

  • Instrument: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini, 5 µm, 250 x 4.6 mm).[2][3][4][5]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.03 M potassium dihydrogen orthophosphate, pH adjusted to 3 with phosphoric acid) and acetonitrile (e.g., 40:60 v/v).[5]

  • Flow Rate: 0.5 mL/min.[2][3][4]

  • Detection Wavelength: 235 nm.[3][4]

  • Injection Volume: 20 µL.[5]

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in Methanol) Samples Prepare Test Samples in Buffers Stock->Samples Buffers Prepare Buffers (Varying pH) Buffers->Samples Incubate Incubate at Constant Temperature Samples->Incubate Sampling Sample at Time Intervals Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics, Half-life) HPLC->Data

Caption: Workflow for pH Stability Testing.

Degradation_Pathway_Hypothesis cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Parent This compound Acid Acidic pH Parent->Acid Base Basic pH / Heat Parent->Base Oxidation Oxidative Stress Parent->Oxidation Isomer Isomerization Product Acid->Isomer Hydrolysis Lactone Ring Hydrolysis Base->Hydrolysis Dehydration Dehydration Product Base->Dehydration Oxidized Oxidized Derivative Oxidation->Oxidized

Caption: Hypothetical Degradation Pathways.

References

common issues with 14-Deoxy-11-hydroxyandrographolide in Western blot analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-Deoxy-11-hydroxyandrographolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Western blot analyses involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM). This stock solution should be stored at -20°C to ensure stability. For cell treatment, the stock solution should be diluted in fresh culture medium to the desired final concentrations.[1]

Q2: What are the key signaling pathways modulated by andrographolide and its analogs that I should consider investigating with Western blot?

A2: Andrographolide and its analogs, including 14-Deoxy-11,12-didehydroandrographolide, have been shown to modulate several critical signaling pathways. Key pathways to investigate include the NF-κB, PI3K/Akt/mTOR, and AMPK signaling pathways. Western blot analysis is an effective method to detect changes in the phosphorylation status and expression levels of key proteins within these cascades.

Q3: How can I optimize the protein concentration for my Western blot experiment when treating with this compound?

A3: The optimal protein concentration can vary depending on the cell type and the abundance of the target protein. A general recommendation is to load between 20-50 µg of total protein per lane.[1] It is advisable to perform a protein concentration assay (e.g., BCA or Bradford assay) on your cell lysates to ensure equal loading across all lanes. If you are detecting a low-abundance protein, you may need to load a higher amount of protein.

Troubleshooting Guide

Problem: Weak or No Signal

Q4: I am not detecting any signal for my target protein after treatment with this compound. What are the possible causes and solutions?

A4: Weak or no signal is a common issue in Western blotting. Several factors could be contributing to this problem:

  • Insufficient Protein Load: Ensure you are loading an adequate amount of protein (20-50 µg is a good starting point).[1] For low-abundance proteins, consider increasing the protein load.

  • Suboptimal Antibody Concentration: The concentrations of your primary and secondary antibodies may need optimization. Try a range of dilutions to find the optimal concentration for your specific antibody and protein of interest.

  • Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer. If the transfer is inefficient, optimize the transfer time and voltage.

  • Inactive Antibody: Ensure your antibodies have been stored correctly and have not expired. Reusing diluted antibodies is not recommended as their stability can be compromised.[2]

  • Presence of Sodium Azide: Sodium azide is an inhibitor of Horseradish Peroxidase (HRP), a common enzyme conjugated to secondary antibodies. Ensure that none of your buffers contain sodium azide.[3]

Problem: High Background

Q5: My Western blot shows high background, making it difficult to interpret the results. How can I reduce the background noise?

A5: High background can obscure your specific signal. Here are some common causes and solutions:

  • Inadequate Blocking: Blocking is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (at least 1 hour at room temperature or overnight at 4°C).

  • Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentrations.

  • Insufficient Washing: Washing steps are critical for removing unbound antibodies. Increase the number and duration of your washes with an appropriate wash buffer (e.g., TBST).

  • Membrane Drying Out: Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane is always submerged in buffer.[4]

Problem: Non-specific Bands

Q6: I am observing multiple non-specific bands in addition to the band for my target protein. What could be the reason for this?

A6: The presence of non-specific bands can be due to several factors:

  • Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins that share similar epitopes. Ensure you are using a highly specific and validated antibody for your target.

  • Protein Degradation: If you observe bands at a lower molecular weight than your target, it could be due to protein degradation. Always use protease inhibitors in your lysis buffer and keep your samples on ice.[3]

  • Post-Translational Modifications: Bands at a higher molecular weight could indicate post-translational modifications such as phosphorylation or glycosylation.

  • Antibody Concentration: As with high background, high antibody concentrations can lead to non-specific binding. Optimize the antibody dilution.

Experimental Protocols

Detailed Protocol for Western Blot Analysis of Proteins Modulated by this compound

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[1]

    • Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 20, 50, 100 µM).[1]

    • Treat the cells for the desired time period (e.g., 24 or 48 hours).[1] Include a vehicle control (DMSO) in your experiment.

  • Sample Preparation (Cell Lysis):

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.

  • SDS-PAGE:

    • Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

    • Load the denatured protein samples into the wells of a polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an appropriate imaging system.

Data Presentation

Table 1: Recommended Starting Concentrations and Conditions for Western Blot Analysis

ParameterRecommended Starting Condition/RangeNotes
Cell Treatment
This compound Concentration10 - 100 µMOptimal concentration may vary by cell line.[1]
Incubation Time24 - 48 hoursTime-course experiments are recommended.[1]
Sample Preparation
Protein Loading Amount20 - 50 µgMay need to be increased for low-abundance proteins.[1]
Antibody Dilutions
Primary AntibodyAs per manufacturer's datasheetOptimization is crucial for specific antibodies.
Secondary Antibody1:1,000 - 1:10,000Optimization is necessary.
Blocking
Blocking Agent5% Non-fat Dry Milk or BSA in TBST
Blocking Time1 hour at RT or overnight at 4°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blot Western Blotting cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection

References

Technical Support Center: Optimizing 14-Deoxy-11-hydroxyandrographolide Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 14-Deoxy-11-hydroxyandrographolide for in vivo mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice?

A1: Based on published studies, a common and effective oral dose is approximately 100 mg/kg body weight, which has been administered as 0.1% of the diet.[1] Doses have been studied in the range of 0.05% to 0.1% of the diet in models of steatohepatitis and liver injury.[1][2][3] The optimal dose will depend on the specific mouse model and the therapeutic indication being investigated.

Q2: What is the recommended route of administration for this compound in mice?

A2: The most common route of administration in published literature is oral, either mixed with the diet or administered by oral gavage.[1] Oral administration has shown efficacy in various disease models.

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways, including:

  • PI3K/Akt/mTOR pathway[4]

  • LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway, which is involved in glucose metabolism.[5]

  • NF-κB signaling pathway, which plays a role in inflammation.[6]

  • It has also been implicated in the regulation of apoptosis and endoplasmic reticulum (ER) stress.[7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Solubility of the Compound This compound is a lipophilic molecule with poor water solubility.1. Vehicle Selection: Use a vehicle such as 0.5% methyl cellulose. 2. Co-solvents: Consider using a small percentage of a co-solvent like DMSO, followed by dilution in a vehicle like corn oil or saline. Ensure the final concentration of the co-solvent is non-toxic to the animals. 3. Formulation: For dietary administration, ensure thorough mixing of the compound with the powdered chow.
Unexpected Toxicity or Adverse Events The dose may be too high for the specific mouse strain or model. While generally considered to have low toxicity, individual sensitivities can vary.1. Dose Reduction: Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor Animal Health: Closely monitor the mice for signs of toxicity, such as weight loss, lethargy, or changes in behavior. 3. Review Literature: Consult studies on the toxicology of andrographolide and its derivatives for potential off-target effects.
Lack of Efficacy The dose may be too low, the administration route may not be optimal, or the compound may not be reaching the target tissue in sufficient concentrations.1. Dose Escalation: If no toxicity is observed, consider increasing the dose. 2. Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and bioavailability of the compound with your chosen administration route and vehicle. 3. Alternative Routes: While oral administration is common, for some applications, intraperitoneal or subcutaneous injections might be considered, though this would require formulation adjustments and may alter the pharmacokinetic profile.
Variability in Experimental Results Inconsistent dosing technique, particularly with oral gavage, can lead to variability. Animal stress can also be a confounding factor.1. Standardize Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. 2. Acclimatize Animals: Allow sufficient time for animals to acclimate to handling and the experimental procedures to reduce stress-related physiological changes.

Data Presentation

Table 1: Summary of In Vivo Dosages of this compound in Mice

Mouse Model Route of Administration Dosage Key Findings Reference
High-Fat and High-Cholesterol Diet-Induced SteatohepatitisOral (in diet)0.05% and 0.1% of dietReduced plasma alanine aminotransferase, hepatic cholesterol, and inflammation. The 0.1% dose was approximately 100 mg/kg body weight.[1][2][3]
Allergic Airway Inflammation (Asthma)Not specifiedDose-dependentInhibited ovalbumin-induced increases in inflammatory cells and cytokines in lavage fluid.[1][6]
Glucose Intolerance in Obese MiceOral (supplementation)Not specified in abstractAmeliorated glucose intolerance by enhancing the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway.[5]

Experimental Protocols

Protocol: Oral Gavage Administration in Mice

This protocol provides a general guideline for the oral administration of this compound to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methyl cellulose)

  • Syringes (1 ml or appropriate size)

  • Gavage needles (flexible or stainless steel, 20-22 gauge for adult mice)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution (e.g., 0.5% methyl cellulose in sterile water).

    • Suspend or dissolve the compound in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.

  • Animal Preparation:

    • Weigh each mouse to determine the correct volume of the dosing solution to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Administration:

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus, slowly dispense the solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.

    • Continue to monitor the animals daily for any adverse effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_compound Prepare Dosing Solution (e.g., in 0.5% Methyl Cellulose) weigh_animal Weigh Mouse calc_dose Calculate Dose Volume (max 10 ml/kg) restrain Restrain Mouse (Scruffing) calc_dose->restrain Proceed to Dosing gavage Oral Gavage restrain->gavage monitor_short Immediate Monitoring (10-15 min) gavage->monitor_short Post-Dosing monitor_long Daily Monitoring monitor_short->monitor_long

Caption: Experimental workflow for oral gavage of this compound in mice.

signaling_pathway cluster_inflammation Inflammatory Response cluster_metabolism Glucose Metabolism cluster_cell_growth Cell Growth & Survival NFkB NF-κB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines AMPK AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Compound This compound Compound->NFkB Inhibits Compound->AMPK Activates Compound->PI3K Inhibits

References

Technical Support Center: Overcoming Poor Bioavailability of 14-Deoxy-11-hydroxyandrographolide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 14-Deoxy-11-hydroxyandrographolide (DHA) and related diterpenoids in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound and other andrographolide derivatives?

A1: The poor oral bioavailability of this compound and its analogs, such as andrographolide, is attributed to several factors. These include low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and extensive first-pass metabolism in the liver and intestines.[1][2][3] Additionally, it is subject to efflux by transporters like P-glycoprotein, which actively pumps the compound out of cells and back into the intestinal lumen, further reducing its absorption.[4][5][6]

Q2: What are the most common formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of andrographolide and its derivatives. These can be broadly categorized as:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like solid lipid nanoparticles (SLNs), liposomes, and nanoemulsions can enhance its solubility and protect it from degradation in the gastrointestinal tract.[4][5][7]

  • Polymeric Nanoparticles: Polymeric nanoparticles can encapsulate the drug, providing a sustained release profile and improving its stability and absorption.

  • Co-administration with Solubilizers and Bioenhancers: The use of solubilizing agents such as β-cyclodextrin and sodium dodecyl sulfate (SDS) can improve the dissolution of the compound.[8][9][10] Co-administration with bioenhancers like piperine can inhibit metabolic enzymes and efflux pumps, thereby increasing systemic exposure.[8][9][10]

Q3: How do I choose the best formulation strategy for my in vivo experiments?

A3: The choice of formulation depends on several factors, including the specific animal model, the desired pharmacokinetic profile (e.g., rapid onset vs. sustained release), and the available laboratory equipment. For initial screening, co-administration with solubilizers can be a straightforward approach. For achieving higher bioavailability and targeted delivery, lipid-based or polymeric nanoparticle formulations are often more effective, though they require more complex preparation methods.

Q4: Are there any known signaling pathways modulated by this compound and its analogs that I should be aware of when designing my efficacy studies?

A4: Yes, this compound and related compounds are known to modulate key signaling pathways involved in inflammation and cell survival. Notably, they have been shown to inhibit the NF-κB (Nuclear Factor kappa B) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways.[1][11][12][13][14][15] Inhibition of these pathways is often linked to the anti-inflammatory and anti-cancer effects of these compounds. Understanding these mechanisms can be crucial for interpreting your in vivo efficacy data.

Troubleshooting Guide

Issue 1: High variability in pharmacokinetic data between animals.

  • Possible Cause: Inconsistent formulation preparation or administration.

  • Troubleshooting Steps:

    • Formulation Homogeneity: Ensure that the formulation is homogenous before each administration. For suspensions, vortex thoroughly. For nanoformulations, ensure consistent particle size and distribution.

    • Accurate Dosing: Use precise oral gavage techniques to ensure the full dose is administered to each animal.

    • Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact absorption.

Issue 2: Low drug exposure (low Cmax and AUC) despite using an enhanced formulation.

  • Possible Cause: Suboptimal formulation parameters or instability of the formulation in the GI tract.

  • Troubleshooting Steps:

    • Particle Size and Zeta Potential: For nanoparticle formulations, optimize the particle size to be within the ideal range for absorption (typically below 300 nm) and ensure a stable zeta potential to prevent aggregation.[4]

    • Encapsulation Efficiency: Verify the encapsulation efficiency of your formulation. Low encapsulation will result in a lower effective dose being delivered.

    • Protective Coating: Consider using enteric-coated formulations to protect the compound from degradation in the acidic stomach environment.

Issue 3: Unexpected toxicity or adverse effects in animal models.

  • Possible Cause: Toxicity of the excipients used in the formulation or altered pharmacokinetics leading to high peak concentrations.

  • Troubleshooting Steps:

    • Excipient Safety: Review the safety data for all excipients used in your formulation at the administered concentrations.

    • Dose Adjustment: If the formulation significantly enhances bioavailability, the dose of the active compound may need to be reduced to avoid toxicity from high peak plasma concentrations.

    • Sustained Release Formulation: Consider a sustained-release formulation to reduce high Cmax values while maintaining therapeutic levels over a longer period.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies on andrographolide and its derivatives in various animal models, demonstrating the impact of different formulation strategies on bioavailability.

Table 1: Pharmacokinetic Parameters of Andrographolide Formulations in Beagle Dogs

FormulationDose (Andrographolide)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
A. paniculata powder (Control)3 mg/kg45.3 ± 12.11.0123.4 ± 34.5100[8][9][10]
+ 50% w/w β-cyclodextrin3 mg/kg78.9 ± 20.50.75241.8 ± 62.9196.05[8][9][10]
+ 1% w/w SDS3 mg/kg65.4 ± 15.80.75161.7 ± 40.1131.01[8][9][10]
+ 1% w/w SDS + 10% w/w Piperine3 mg/kg92.1 ± 25.30.5239.8 ± 65.4194.33[8][9][10]

Table 2: Pharmacokinetic Parameters of Andrographolide Formulations in Rats

FormulationDose (Andrographolide)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Andrographolide Suspension100 mg/kg191.66 ± 19.241.5875.4 ± 98.7100[16]
Andrographolide-Phospholipid-Cyclodextrin Complex Nanoemulsion100 mg/kg528.31 ± 60.120.54820.6 ± 543.2550.71[16]
Andrographolide-Loaded Solid Lipid Nanoparticles (AND-SLNs)50 mg/kg345.6 ± 45.21.01456.7 ± 189.3241[4][5]

Table 3: Pharmacokinetic Parameters of 14-Deoxy-12(R)-Sulfo Andrographolide in Rats

Administration RouteDoseCmax (ng/mL)AUC (mg/L·min)Absolute Bioavailability (%)Reference
Intravenous60 mg/kg-7498.53 ± 2405.02100[2]
Oral60 mg/kg-97.74 ± 39.561.40[2]

Experimental Protocols

1. Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol is adapted from studies on andrographolide-loaded SLNs.[4][5]

  • Materials: this compound, solid lipid (e.g., glyceryl monostearate), surfactant (e.g., Tween 80), purified water.

  • Method:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • Separately, heat the aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles and pressure to form the nanoemulsion.

    • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • The resulting SLN dispersion can be used directly or lyophilized for long-term storage.

2. Preparation of Liposomes by Thin-Film Hydration Method

This is a general protocol for encapsulating lipophilic compounds like diterpenoids.[17][18][19][20]

  • Materials: this compound, phospholipids (e.g., DSPC), cholesterol, organic solvent (e.g., chloroform), and an aqueous buffer (e.g., PBS).

  • Method:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under vacuum to remove any residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer and agitating the flask above the lipid's transition temperature. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

3. In Vivo Bioavailability Study in Rats

This protocol provides a general workflow for assessing the oral bioavailability of different formulations.[21]

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Method:

    • Fast the rats overnight (with free access to water) before the experiment.

    • Divide the rats into groups, with each group receiving a different formulation (e.g., control suspension, SLN formulation, co-administered with bioenhancer).

    • Administer the formulations orally via gavage at a predetermined dose.

    • Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma samples using a suitable solvent precipitation or liquid-liquid extraction method.

    • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Formulation_Prep Formulation Preparation (SLN, Liposome, etc.) Characterization Physicochemical Characterization (Particle Size, EE%) Formulation_Prep->Characterization Quality Control Animal_Dosing Oral Administration to Animal Model Characterization->Animal_Dosing Optimized Formulation Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis

Experimental workflow for formulation and in vivo evaluation.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (LPS, TNF-α) cluster_nucleus IKK IKK Stimuli->IKK IkB_NFkB IκBα NF-κB (p65/p50) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkB_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Gene_Expression Pro-inflammatory Gene Expression DHA 14-Deoxy-11- hydroxyandrographolide DHA->IKK Inhibits DHA->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA DNA->Gene_Expression

Inhibition of the NF-κB signaling pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival DHA 14-Deoxy-11- hydroxyandrographolide DHA->PI3K Inhibits DHA->Akt Inhibits

Inhibition of the PI3K/Akt signaling pathway.

References

Technical Support Center: 14-Deoxy-11-hydroxyandrographolide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of 14-Deoxy-11-hydroxyandrographolide. The information is compiled to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis

Question Possible Cause Troubleshooting Steps
Low yield of the desired product Incomplete reaction, degradation of starting material or product, suboptimal reaction conditions.- Ensure starting material (e.g., andrographolide) is pure and dry. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize reaction temperature and time. Some reactions may require cooling to prevent side product formation. - Use fresh and appropriate reagents and solvents. For instance, in reactions involving silylation, the presence of moisture can significantly reduce yield.[1]
Formation of multiple side products Non-selective reactions, reactive functional groups on the starting material, or decomposition.- Use protecting groups for sensitive functional moieties. For example, silylation of hydroxyl groups can prevent unwanted side reactions.[1] - Adjust the stoichiometry of reagents to favor the desired reaction pathway. - Control the reaction temperature to minimize decomposition and side reactions.
Difficulty in removing the solvent or reagents High-boiling point solvents (e.g., pyridine), excess reagents.- Use a rotary evaporator under reduced pressure to remove solvents.[2] - For high-boiling solvents like pyridine, co-evaporation with a lower-boiling solvent like toluene can be effective. - Use aqueous work-up steps to remove water-soluble reagents and byproducts.

Purification

Question Possible Cause Troubleshooting Steps
Poor separation of the product from impurities during column chromatography Inappropriate solvent system, overloaded column, improper packing of the stationary phase.- Optimize the mobile phase composition using TLC to achieve good separation (Rf value of the product around 0.3-0.4). A common mobile phase for andrographolide derivatives is a mixture of hexane and ethyl acetate.[2] - Ensure the column is not overloaded with the crude product. - Use a well-packed silica gel column to avoid channeling.
Product degradation during purification Instability of the compound in the solvent or on the stationary phase.- this compound may be unstable in acidic or alkaline conditions.[3] Use neutral solvents for purification. - Minimize the time the compound spends on the silica gel column. - Consider alternative purification methods like preparative HPLC for sensitive compounds.
Co-elution of impurities with the product Impurities with similar polarity to the product.- Try a different stationary phase (e.g., alumina) or a different solvent system for column chromatography. - Recrystallization from a suitable solvent mixture (e.g., chloroform:methanol) can be an effective final purification step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common starting material for the synthesis of andrographolide derivatives is andrographolide itself, which can be isolated from the plant Andrographis paniculata.[1][4][5]

Q2: What analytical techniques are suitable for monitoring the reaction and characterizing the final product?

A2: Thin Layer Chromatography (TLC) is useful for monitoring the progress of the reaction. For characterization of the final product, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2][6][7]

Q3: What are the typical storage conditions for this compound?

Q4: Can you provide a general protocol for the purification of andrographolide derivatives?

A4: A general protocol involves initial purification using column chromatography on silica gel with a gradient of hexane and ethyl acetate.[2] Fractions containing the desired product are collected, and the solvent is evaporated. Further purification can be achieved by recrystallization from a mixture of chloroform and methanol.[2]

Experimental Protocols

Representative Protocol for the Synthesis of a 14-Deoxy-11,12-didehydroandrographolide Analogue

This protocol is for the synthesis of a related compound and should be adapted for the synthesis of this compound.

  • Protection of Hydroxyl Groups (Silylation) : To a solution of 14-deoxy-11,12-didehydroandrographolide in pyridine, add a silylating agent (e.g., TIPSCl) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up : Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the protected intermediate.

  • Further Modification (e.g., Epoxidation) : Dissolve the protected intermediate in a suitable solvent like dichloromethane (DCM) and add an epoxidizing agent (e.g., m-CPBA). Stir the reaction at room temperature until completion.

  • Final Work-up and Purification : Wash the reaction mixture with a solution of sodium bicarbonate and then with brine. Dry the organic layer and concentrate. Purify the final product by column chromatography.

Data Presentation

Table 1: HPLC Parameters for Analysis of Andrographolide Derivatives

ParameterValueReference
Column Phenomenex Gemini RP C-18 (5 µ, 250 × 4.6 mm)[2][6]
Mobile Phase Isocratic, specific composition may vary[2][6]
Flow Rate 0.5 mL/min[2][6]
Detection UV at 235 nm[2][6]
Temperature Room Temperature[2][6]

Visualizations

Synthesis_Workflow Start Starting Material (Andrographolide) Reaction Chemical Modification (e.g., Deoxygenation, Hydroxylation) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct Pure 14-Deoxy-11- hydroxyandrographolide Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Purification_Workflow Crude Crude Product Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization (Optional) Evaporate->Recrystallize Pure Pure Product Evaporate->Pure Recrystallize->Pure

Caption: Detailed workflow for the purification of the target compound.

Troubleshooting_Logic Problem Low Yield or Impure Product CheckReaction Check Reaction Conditions (Temp, Time, Reagents) Problem->CheckReaction Synthesis Issue CheckPurification Check Purification Method (Solvent, Column) Problem->CheckPurification Purification Issue OptimizeReaction Optimize Reaction CheckReaction->OptimizeReaction OptimizePurification Optimize Purification CheckPurification->OptimizePurification Success Successful Synthesis OptimizeReaction->Success OptimizePurification->Success

References

how to prevent degradation of 14-Deoxy-11-hydroxyandrographolide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14-Deoxy-11-hydroxyandrographolide. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

The primary cause of instability for this compound and related diterpenoid lactones is the hydrolysis of the ester group within the α,β-unsaturated γ-butyrolactone ring. This reaction is highly dependent on pH and temperature. The molecule is also susceptible to isomerization and dehydration. While specific degradation pathways for this compound are not extensively published, data from the closely related andrographolide indicate that similar degradation patterns are expected due to the shared core chemical structure. For instance, andrographolide is known to degrade into 14-deoxy-11,12-didehydroandrographolide under elevated temperatures.[1]

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

Based on studies of the analogous compound andrographolide, the optimal pH for stability in an aqueous solution is between pH 2.0 and 4.0 .[2][3] The degradation of andrographolide follows first-order kinetics and accelerates at higher pH values.[2] Therefore, it is crucial to control the pH of your solutions to minimize degradation.

Q3: How does temperature affect the stability of this compound?

Temperature significantly impacts the stability of this compound. For the related compound 14-deoxy-11,12-didehydroandrographolide, long-term storage at -20°C is recommended for a stability of at least four years.[4] Studies on andrographolide show a clear temperature-dependent increase in the rate of degradation.[3] For short-term storage of solutions, it is advisable to use low temperatures (e.g., 4-5°C) and protect them from light.[3] Thermal degradation of andrographolide and its derivatives, including 14-deoxy-11,12-didehydroandrographolide, is significant at temperatures above 100°C.[1]

Q4: Is this compound stable in its solid (powder) form?

The stability of the compound in its solid state is highly dependent on its physical form. For andrographolide, the crystalline form is highly stable, whereas the amorphous form degrades more readily.[3] While specific data for this compound is not available, it is best practice to use the crystalline form for long-term storage and to ensure consistency in experiments.

Q5: What are the major degradation products of related andrographolides?

The degradation products of andrographolide are pH-dependent.[2][3]

  • Under acidic conditions (pH 2.0): The main degradation products are isoandrographolide and 8,9-didehydroandrographolide.[2][3]

  • Under near-neutral conditions (pH 6.0): The primary degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide.[2][3]

  • Under heat-accelerated solid-state conditions: The major product is 14-deoxy-11,12-didehydroandrographolide.[1][3]

It is important to note that these degradation products have been shown to have significantly reduced biological activity compared to the parent andrographolide molecule.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of compound concentration in prepared solution. The pH of the aqueous solution is likely neutral or alkaline (> pH 4.0). Storage temperature may be too high.Prepare solutions using a buffer system to maintain the pH between 2.0 and 4.0. Store stock solutions and experimental samples at low temperatures (e.g., 4-5°C) and protect them from light.[3]
Inconsistent results or poor reproducibility between batches. Degradation of stock solution over time. Use of the unstable amorphous solid form instead of the stable crystalline form.Always prepare fresh stock solutions for each experiment. Whenever possible, use the crystalline form of the compound for preparing solutions.[3]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). The compound is degrading into other products.Analyze the degradation products to understand the degradation pathway under your specific experimental conditions. Adjust pH, temperature, and light exposure to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol is based on the principles of stabilizing the analogous compound, andrographolide.

Materials:

  • This compound (crystalline form)

  • Citrate buffer (pH 3.0)

  • Dimethyl sulfoxide (DMSO)

  • Volumetric flasks

  • Pipettes

  • Amber vials

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution.

  • Prepare a citrate buffer solution at pH 3.0.

  • In a volumetric flask, dilute the DMSO stock solution with the citrate buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system.

  • Store the final solution in amber vials at 4°C for short-term storage or -20°C for long-term storage.

  • It is recommended to prepare fresh solutions for each experiment to ensure the highest quality.

Protocol 2: Monitoring Degradation using High-Performance Liquid Chromatography (HPLC)

This method can be adapted to monitor the stability of this compound over time.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid to maintain an acidic pH).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Inject the standard solution to determine the retention time and peak area.

  • At specified time intervals, inject samples from your stored solutions.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

  • Quantify the degradation by comparing the peak area of the parent compound over time to the initial peak area.

Visualizations

References

challenges in scaling up the synthesis of 14-Deoxy-11-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 14-Deoxy-11-hydroxyandrographolide. The information is tailored to address challenges that may arise during the scaling-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound and its analogues?

A1: The most common starting material is Andrographolide, a natural diterpenoid lactone extracted from the plant Andrographis paniculata.[1][2][3] This plant is widely cultivated in South and Southeast Asia and is a rich source of the necessary chemical scaffold.[1][2]

Q2: What are the key strategic steps in the semi-synthesis of andrographolide derivatives like this compound?

A2: The synthesis generally involves a multi-step process that includes:

  • Isolation: Extraction and purification of Andrographolide from Andrographis paniculata.

  • Selective Protection: Protecting reactive functional groups, such as the hydroxyl groups at C-3 and C-19, to prevent unwanted side reactions. This is often done using silyl ethers or other protecting groups.[1]

  • Core Modification: Performing the key chemical transformations, such as dehydration to create the C-11,12 double bond, followed by other modifications.

  • Purification: Chromatographic separation of the desired product from by-products and unreacted reagents.[1]

  • Deprotection: Removal of the protecting groups to yield the final compound.

Q3: What analytical methods are suitable for monitoring reaction progress and final product purity?

A3: Thin-Layer Chromatography (TLC) is suitable for routine reaction monitoring. For detailed quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][4] A reversed-phase C18 column with a mobile phase like acetonitrile and phosphate buffer is often effective, with UV detection around 235 nm.[4]

Q4: How does this compound and related compounds exert their biological effects?

A4: Andrographolide and its analogues are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a critical regulator of inflammatory responses and cell survival. By inhibiting NF-κB, these compounds can modulate immune responses and interfere with tumor growth, which is a key area of research for their therapeutic potential.[6][7]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and scale-up of this compound.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Yield in Dehydration Step (Andrographolide → 14-Deoxy-11,12-didehydroandrographolide) 1. Incomplete reaction. 2. Degradation of the product under harsh acidic or high-temperature conditions. 3. Inefficient removal of water.1. Increase reaction time or temperature moderately. Monitor via TLC. 2. Use a milder dehydrating agent (e.g., Al₂O₃ with pyridine) instead of strong acids.[1] 3. If applicable, use a Dean-Stark apparatus to remove water azeotropically during the reaction.
Multiple Spots on TLC after C-19 Hydroxyl Group Protection (Silylation) 1. Incomplete reaction showing starting material. 2. Di-silylation (protection of both C-19 and C-3 hydroxyls). 3. Formation of silyl ether isomers or by-products.1. Increase the equivalents of the silylating agent (e.g., TBDPS-Cl) and base (e.g., pyridine).[1] 2. Control stoichiometry carefully. Use 1.0-1.1 equivalents of the silylating agent at a controlled temperature (e.g., room temp) to favor mono-silylation at the more reactive C-19 primary alcohol. 3. Ensure anhydrous conditions to prevent hydrolysis of the silylating agent. Purify carefully using column chromatography.
Difficulty in Purifying the Final Product by Column Chromatography 1. Products and by-products have very similar polarity (close Rf values). 2. Product streaking on the silica column. 3. Overloading of the column during scale-up.1. Use a shallower solvent gradient or switch to a different solvent system (e.g., ethyl acetate/hexane vs. dichloromethane/methanol). 2. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. 3. Maintain a proper column-to-sample ratio (typically 50:1 to 100:1 by weight). Consider using automated flash chromatography for better resolution at scale.
Poor Reproducibility When Scaling Up 1. Inefficient heat transfer in larger reactors leading to hot spots and side reactions. 2. Non-uniform mixing, causing localized concentration gradients. 3. Challenges in maintaining anhydrous conditions in large-scale equipment.1. Use a jacketed reactor with controlled heating/cooling. Monitor internal reaction temperature closely. 2. Select appropriate impeller type and agitation speed for the reactor volume and viscosity of the reaction mixture. 3. Thoroughly dry all reactors and transfer lines. Use an inert gas (Nitrogen or Argon) blanket throughout the process.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 14-Deoxy-11,12-didehydroandrographolide (Intermediate)

This protocol is based on methodologies reported for the synthesis of related andrographolide analogues.[1]

Objective: To dehydrate the parent andrographolide to form a key intermediate.

Materials:

  • Andrographolide (1.0 eq)

  • Neutral Alumina (Al₂O₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • A solution of andrographolide in pyridine is prepared in a round-bottom flask.

  • Neutral alumina is added to the solution.

  • The mixture is refluxed, and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the alumina.

  • The filtrate is concentrated under reduced pressure.

  • The residue is redissolved in EtOAc and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexane).

Scale-up Considerations:

  • Mixing: Ensure efficient stirring to keep the solid Al₂O₃ suspended.

  • Heat Transfer: Refluxing on a large scale requires a reactor with adequate heating capacity and condenser efficiency.

  • Work-up: Liquid-liquid extractions at scale can lead to emulsion formation. Allow adequate settling time and consider using a bottom-outlet reactor for easier phase separation.

Protocol 2: Selective Silylation of the C-19 Hydroxyl Group

This protocol is adapted from reported syntheses of similar compounds.[1]

Objective: To selectively protect the primary hydroxyl group at the C-19 position.

Materials:

  • 14-Deoxy-11,12-didehydroandrographolide (1.0 eq)

  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq)

  • Pyridine (as solvent and base)

  • DCM

Procedure:

  • Dissolve the andrographolide intermediate in anhydrous pyridine under an inert atmosphere (e.g., Nitrogen).

  • Add TBDPS-Cl dropwise at room temperature.

  • Stir the reaction for 4-6 hours, monitoring progress by TLC.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Scale-up Considerations:

  • Anhydrous Conditions: Maintaining a dry atmosphere is critical and more challenging at scale. Ensure all equipment is thoroughly dried and purged.

  • Reagent Addition: The exothermic nature of adding silyl chlorides may be more pronounced. Control the addition rate and consider external cooling.

  • Solvent Handling: The use of large volumes of pyridine and DCM requires appropriate engineering controls (fume hoods, closed systems) and waste management procedures.

Quantitative Data

The following table summarizes reported yields for key transformation steps in the synthesis of andrographolide analogues at a laboratory scale. These values can serve as a benchmark for process optimization.

Reaction Step Product Reported Yield Reference
C-19 Silylation (TIPSCl)19-O-TIPS-14-deoxy-11,12-didehydroandrographolide63% (moderate)[1]
C-19 Silylation (TBDPS-Cl)19-O-TBDPS-14-deoxy-11,12-didehydroandrographolideGood[1]
C-19 Tritylation19-O-Trityl derivative99% (excellent)[1]
Acetylation (Ac₂O)Mixture of 3-O-acetyl and 3,19-di-O-acetyl derivatives93% (total)[1]
Epoxidation (m-CPBA)8,17-epoxy-14-deoxy-11,12-didehydroandrographolide99%[1]

Visualizations

Logical Workflow for Synthesis Scale-up Troubleshooting

G start_node Start: Low Yield or Purity Issue at Scale decision_node1 Problem Area? start_node->decision_node1 Identify Step process_node process_node decision_node decision_node solution_node solution_node process_node1 Analyze Reaction Parameters decision_node1->process_node1 Reaction process_node2 Analyze Work-up Procedure decision_node1->process_node2 Work-up process_node3 Analyze Purification Method decision_node1->process_node3 Purification decision_node2 Parameter Issue? process_node1->decision_node2 decision_node3 Issue Type? process_node2->decision_node3 decision_node4 Issue Type? process_node3->decision_node4 solution_node1 Optimize Heat Transfer (Jacketed Reactor) decision_node2->solution_node1 Temperature solution_node2 Adjust Agitation Speed / Impeller Type decision_node2->solution_node2 Mixing solution_node3 Verify Reagent Purity & Molar Ratios decision_node2->solution_node3 Stoichiometry solution_node4 Add Brine / Filter Aid Allow Longer Settling decision_node3->solution_node4 Emulsion solution_node5 Adjust pH / Solvent Choice decision_node3->solution_node5 Poor Separation solution_node6 Optimize Eluent System Use Flash Chromatography decision_node4->solution_node6 Poor Resolution solution_node7 Check for Product Loss on Silica / During Transfers decision_node4->solution_node7 Low Recovery

Caption: A troubleshooting workflow for scaling up synthesis.

Simplified NF-κB Inhibition Pathway by Andrographolide Analogues

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Receptor (e.g., TLR4) stimulus->receptor complex IκB Kinase (IKK) Complex receptor->complex activates inhibitor IκBα complex->inhibitor phosphorylates inhibitor_nfkb IκBα-NF-κB (Inactive Complex) complex->inhibitor_nfkb causes dissociation nfkb NF-κB inhibitor->inhibitor_nfkb nucleus Nucleus nfkb->nucleus translocates to nfkb->inhibitor_nfkb genes Pro-inflammatory Gene Transcription nucleus->genes compound Andrographolide Analogue compound->complex INHIBITS

Caption: Inhibition of the NF-κB pathway by andrographolide analogues.

References

minimizing off-target effects of 14-Deoxy-11-hydroxyandrographolide in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 14-Deoxy-11-hydroxyandrographolide in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: The primary on-target mechanism of this compound (also known as 14-Deoxy-11,12-didehydroandrographolide or deAND) is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[1][2]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound and its parent compound, andrographolide, is the inhibition of cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2D6, and CYP3A4.[3][4] This can lead to drug-drug interactions if co-administered with other therapeutic agents metabolized by these enzymes. Additionally, like its parent compound, it may modulate other signaling pathways, including the PI3K/Akt/mTOR and Nrf2 pathways, which could be considered off-target effects depending on the experimental context.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects involves several strategies:

  • Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. It is crucial to perform a dose-response curve to determine the optimal concentration.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control to ensure the observed effects are specific to this compound. An unrelated inhibitor of the same target can serve as a positive control.

  • On-Target Validation: Confirm target engagement in your specific cell system using techniques like Western blotting for downstream signaling molecules or a target engagement assay.

  • Counter-Screening: If you suspect a particular off-target effect, perform a specific assay to measure it (e.g., a CYP inhibition assay).

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: The effective concentration can vary significantly depending on the cell line and the specific assay. Cytotoxic effects (ED50) in some cancer cell lines have been observed in the low micromolar range (e.g., 2.93 µM to 3.37 µM in cholangiocarcinoma cell lines).[5] For NF-κB inhibition, concentrations in the low micromolar range are also likely to be effective. It is strongly recommended to perform a dose-response experiment for your specific cell line and endpoint, starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 100 µM) to identify the optimal range.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at concentrations intended for on-target activity.
Possible Cause Troubleshooting Step
Concentration is too high Perform a detailed dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Use a concentration well below the IC50 for your on-target experiments.
Cell line is particularly sensitive Consider using a less sensitive cell line if appropriate for your research question.
Off-target toxicity Investigate potential off-target effects that could be contributing to cytotoxicity. For example, if your cells are sensitive to CYP enzyme inhibition, this could be a factor.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).
Problem 2: Inconsistent or no on-target effect (NF-κB inhibition) observed.
Possible Cause Troubleshooting Step
Compound instability Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Insufficient compound concentration Verify the concentration of your stock solution. Perform a dose-response experiment to ensure you are using a concentration sufficient to inhibit NF-κB in your cell system.
Cellular context The expression levels of on-target and off-target proteins can vary between cell lines, affecting the compound's activity. Confirm target expression in your chosen cell line.
Assay setup issues Ensure your NF-κB activation stimulus (e.g., TNF-α, LPS) is working correctly by including a positive control for activation. Validate your readout method (e.g., reporter gene assay, Western blot for p-p65).

Quantitative Data Summary

Table 1: Cytotoxicity of 14-Deoxy-11,12-didehydroandrographolide Analogues

Compound/AnalogueCancer Cell LineAssayED50 (µM)
Analogue 5aKKU-M213 (Cholangiocarcinoma)MTT3.37
Analogue 5aKKU-100 (Cholangiocarcinoma)MTT2.93
Analogue 5bKKU-M213 (Cholangiocarcinoma)MTT3.08
Analogue 5bKKU-100 (Cholangiocarcinoma)MTT3.27

Data from[5][6]

Table 2: Cytotoxicity of Andrographolide (Parent Compound)

Cell LineAssayIC50 (µM)Incubation Time
MCF-7 (Breast Cancer)MTT7048 h
MDA-MB-231 (Breast Cancer)MTT30.2848 h
KB (Oral Cancer)MTT~300 (106.2 µg/ml)24 h

Data from[7][8][9]

Table 3: Inhibitory Activity of Andrographolide (Parent Compound) on Cytochrome P450 Enzymes

CYP IsoformInhibition TypeKi (µM)
CYP2C9Mixed7.51
CYP3A4Competitive25.43
CYP2E1Weak Inhibitor61.1

Data from[10]

Experimental Protocols

Protocol 1: NF-κB Reporter Gene Assay

This protocol is adapted for determining the inhibitory effect of this compound on NF-κB activation.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • NF-κB activator (e.g., TNF-α, 20 ng/mL final concentration)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 50 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration). Incubate for 1 hour.

  • Stimulation: Add 50 µL of TNF-α solution (to a final concentration of 20 ng/mL) to all wells except for the unstimulated control wells. To the unstimulated wells, add 50 µL of medium.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase). Calculate the percentage of inhibition relative to the stimulated control.

Protocol 2: Cytochrome P450 (CYP3A4) Inhibition Assay

This protocol provides a general method to assess the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • This compound stock solution (in DMSO)

  • CYP3A4 substrate (e.g., testosterone or midazolam)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Positive control inhibitor (e.g., ketoconazole)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the positive control in potassium phosphate buffer.

  • Pre-incubation: In a 96-well plate, add HLMs, the NADPH regenerating system, and the test compound dilutions or controls. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add the CYP3A4 substrate to initiate the reaction.

  • Incubation: Incubate at 37°C for the optimized reaction time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP3A4 substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

NF-kB Signaling Pathway Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Translocates & Activates Nucleus Nucleus Compound 14-Deoxy-11- hydroxyandrographolide Compound->NFkB_active Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow for Assessing Off-Target Effects start Start: Hypothesis of On-Target Activity dose_response 1. Dose-Response Curve (On-Target Assay, e.g., NF-κB) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity select_conc 3. Select Non-Toxic Concentration Range cytotoxicity->select_conc off_target_assay 4. Off-Target Assay (e.g., CYP Inhibition) select_conc->off_target_assay compare 5. Compare On-Target vs. Off-Target Potency (IC50) off_target_assay->compare on_target_dominant On-Target Effect Dominant compare->on_target_dominant IC50(off) >> IC50(on) off_target_issue Potential Off-Target Issue compare->off_target_issue IC50(off) ≈ IC50(on)

Caption: Workflow for minimizing off-target effects.

References

Technical Support Center: Enhancing Cellular Uptake of 14-Deoxy-11-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of 14-Deoxy-11-hydroxyandrographolide (DHA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the cellular uptake of this compound (DHA)?

A1: Like its parent compound andrographolide, DHA is a diterpenoid lactone.[1][2] The primary challenges are its poor physicochemical properties, which include low aqueous solubility and limited permeability across cell membranes.[3][4][5] These factors contribute to low bioavailability and restrict its therapeutic efficacy, making it necessary to develop advanced delivery systems to improve its entry into cells.[3][4][5]

Q2: What are the most promising methods to enhance the cellular uptake of DHA?

A2: The most widely investigated and successful methods involve nanotechnology-based drug delivery systems.[3][5] These systems encapsulate the active compound, protecting it from degradation and modifying its physical properties to facilitate cellular entry. Key strategies include:

  • Polymeric Nanoparticles: Biodegradable polymers like polycaprolactone (PCL) or polylactic-co-glycolic acid (PLGA) can be used to encapsulate DHA.[5][6][7] These nanoparticles can be taken up by cells through endocytosis.

  • Lipid-Based Nanocarriers: This category includes liposomes, solid lipid nanoparticles (SLNs), and niosomes.[4][8] These carriers are composed of lipids that can fuse with the cell membrane, releasing the drug directly into the cytoplasm.

  • Phytosomes: These are lipid-compatible complexes of the phytochemical with phospholipids (e.g., phosphatidylcholine). A study on andrographolide phytosomes showed significantly enhanced cellular uptake and pro-apoptotic activity in HepG2 liver cancer cells.[9]

  • Nanoemulsions and Microemulsions: These formulations can improve the solubility and absorption of lipophilic drugs like DHA.[3][4]

Q3: How is the cellular uptake of a novel DHA formulation typically quantified?

A3: Quantification of intracellular DHA requires a sensitive and validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS). The general workflow involves incubating a specific cell line with the DHA formulation, followed by cell lysis and extraction of the compound from the cell lysate. The concentration is then measured and often normalized to the total protein content in the lysate. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What cellular mechanisms are involved in the uptake of nanoformulations?

A4: Nanoformulations primarily enter cells via endocytosis. This process involves the cell membrane engulfing the nanoparticle to form an intracellular vesicle. The specific pathway can vary (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) depending on the nanoparticle's size, shape, and surface chemistry. Once inside, the nanoparticle must release its drug payload, often triggered by the acidic environment of endosomes or lysosomes.

Troubleshooting Guide

This guide addresses common issues encountered during the development and evaluation of DHA delivery systems.

Problem: Low intracellular concentration of DHA detected in my experiments.

Possible Cause Troubleshooting Step
Poor Formulation Stability Characterize your nanoformulation for particle size, polydispersity index (PDI), and zeta potential before and after the experiment. Aggregation can prevent cellular uptake.
Low Encapsulation Efficiency Optimize the formulation process to maximize drug loading. Use a validated method (e.g., HPLC) to accurately measure encapsulation efficiency and drug content.
Inefficient Cellular Uptake Pathway The chosen cell line may not efficiently internalize your specific nanoparticle type. Try using different cell lines or modifying the nanoparticle surface with targeting ligands (e.g., transferrin, folic acid) to engage specific receptors.
Premature Drug Release The drug may be leaking from the nanocarrier before it reaches the cells. Perform an in vitro drug release study to assess the release profile under experimental conditions.
Experimental Error Verify your cell lysis and drug extraction procedures. Ensure your analytical method (HPLC/LC-MS) is properly calibrated and validated for sensitivity and accuracy.

Data Presentation: Nanoformulation of a DHA Analogue

While specific data for this compound is limited, the following table summarizes the physicochemical properties of polycaprolactone (PCL) nanoparticles loaded with a closely related analogue, 14-deoxy-11,12-didehydroandrographolide (nano-DDA) , demonstrating a successful nanoencapsulation strategy.[6][7]

ParameterValueSignificance
Particle Size (Diameter) 252.8 nmSub-micron size is suitable for cellular uptake via endocytosis.[6][7]
Zeta Potential -38.9 mVThe high negative charge indicates good colloidal stability and resistance to aggregation.[6][7]
Encapsulation Efficiency 91.98 ± 0.13%Demonstrates a very high percentage of the drug successfully loaded into the nanoparticles.[6][7]
Drug Loading Efficiency 15.09 ± 0.18%Represents the weight percentage of the drug relative to the total nanoparticle weight.[6][7]

Experimental Protocols

Protocol 1: Preparation of DHA-Loaded Polycaprolactone (PCL) Nanoparticles (This protocol is adapted from the methodology used for 14-deoxy-11,12-didehydroandrographolide)[6][7]

  • Preparation of Organic Phase: Dissolve a specific amount of this compound and polycaprolactone (PCL) polymer in a suitable organic solvent, such as acetone or dichloromethane.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. Continue stirring for several hours.

  • Solvent Evaporation: Allow the organic solvent to evaporate completely from the emulsion by stirring at room temperature overnight in a fume hood or by using a rotary evaporator.

  • Nanoparticle Collection: Once the solvent is removed, the nanoparticles will be present as a suspension in the aqueous phase. Collect the nanoparticles by ultracentrifugation.

  • Washing: Wash the collected nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet by vortexing or sonication after each wash.

  • Lyophilization: Freeze-dry the final nanoparticle suspension (often with a cryoprotectant like trehalose) to obtain a stable, dry powder for long-term storage and characterization.

Protocol 2: Cellular Uptake Quantification by HPLC (This protocol is a general guide adapted from methodologies for related compounds)[9]

  • Cell Culture: Seed an appropriate cell line (e.g., HepG2, L6 myotubes) in 6-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the culture medium and treat the cells with either free DHA or the DHA-loaded nanoformulation at a specific concentration. Include an untreated well as a negative control. Incubate for a defined period (e.g., 2, 4, or 24 hours).

  • Washing: After incubation, aspirate the treatment medium and wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any drug that is not internalized.

  • Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 30 minutes to lyse the cells.

  • Harvesting: Scrape the cells and collect the cell lysate.

  • Protein Quantification: Take an aliquot of the lysate to determine the total protein concentration using a standard method like the BCA assay. This will be used for normalization.

  • Drug Extraction: To the remaining lysate, add a protein precipitation and drug extraction solvent (e.g., ice-cold methanol or acetonitrile). Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • HPLC Analysis: Collect the supernatant, filter it through a 0.22 µm syringe filter, and inject a defined volume into an HPLC system equipped with a suitable column (e.g., C18).

  • Quantification: Use a validated HPLC method with a standard curve of known DHA concentrations to determine the amount of DHA in the sample.[10] The final cellular uptake is typically expressed as ng or µg of DHA per mg of total cellular protein.

Visualizations

// Nodes np [label="DHA-Loaded\nNanoparticle", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; membrane [label="Cell Membrane", shape=box, style=dashed, color="#5F6368"]; vesicle [label="Endocytic Vesicle Formation", fillcolor="#FBBC05", fontcolor="#202124"]; endosome [label="Early Endosome", fillcolor="#FBBC05", fontcolor="#202124"]; lysosome [label="Late Endosome /\nLysosome (Acidic pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; release [label="DHA Release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cytoplasm [label="Cytoplasm\n(Therapeutic Target)", shape=box, style=dashed, color="#5F6368"];

// Edges np -> membrane [label="1. Binding"]; membrane -> vesicle [label="2. Internalization"]; vesicle -> endosome [label="3. Trafficking"]; endosome -> lysosome [label="4. Maturation"]; lysosome -> release [label="5. Drug Release\n(pH-triggered)"]; release -> cytoplasm [label="6. Action"]; } Caption: Nanoparticle uptake via the endo-lysosomal pathway.

G start Problem: Low DHA Uptake q1 Is the formulation stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is encapsulation efficiency high? a1_yes->q2 s1 Action: Re-characterize size, PDI, zeta potential. Optimize formulation for stability. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are cells viable after treatment? a2_yes->q3 s2 Action: Re-evaluate drug-polymer ratio and formulation method. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the analytical method validated? a3_yes->q4 s3 Action: Perform cytotoxicity assay. Reduce concentration or test a different formulation. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider alternative cell line or targeting ligands on nanoparticles. a4_yes->end s4 Action: Check HPLC/LC-MS sensitivity, linearity, and recovery. Re-validate method. a4_no->s4

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 14-Deoxy-11,12-didehydroandrographolide and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Note to the Reader: This guide provides a comparative overview of the anti-inflammatory properties of the synthetic glucocorticoid, dexamethasone, and the natural diterpenoid, 14-Deoxy-11,12-didehydroandrographolide. The initial request specified 14-Deoxy-11-hydroxyandrographolide; however, a comprehensive literature search revealed a lack of available experimental data on the anti-inflammatory activity of this specific compound. Therefore, this guide focuses on the closely related and well-researched analogue, 14-Deoxy-11,12-didehydroandrographolide (deAND), to provide a data-supported comparison.

Introduction

Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive effects, serving as a benchmark in both clinical practice and pharmacological research.[1][2] Its mechanism of action is primarily mediated through the glucocorticoid receptor, leading to the modulation of gene expression of various inflammatory mediators.[1][3] 14-Deoxy-11,12-didehydroandrographolide (deAND) is a major bioactive diterpenoid isolated from Andrographis paniculata, a plant used extensively in traditional medicine for its anti-inflammatory properties.[4][5] DeAND has garnered significant interest as a potential therapeutic agent due to its ability to modulate key inflammatory pathways, notably the NF-κB signaling cascade.[6][7] This guide aims to provide an objective comparison of the anti-inflammatory activities of these two compounds, supported by available experimental data from common in vitro and in vivo models.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of 14-Deoxy-11,12-didehydroandrographolide and dexamethasone on various inflammatory markers. It is important to note that the experimental conditions, such as cell lines, concentrations, and stimuli, may vary between studies, warranting caution in direct comparisons.

In Vitro Anti-inflammatory Activity

Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

CompoundInflammatory MediatorCell LineIC50 ValueReference
14-Deoxy-11,12-didehydroandrographolideNitric Oxide (NO)RAW 264.794.12 ± 4.79 µM[3]
DexamethasoneNitric Oxide (NO)J774~1 µM[8]
DexamethasoneTNF-αRAW 264.7 / BMDMSignificant suppression at 1-10 µM[9][10]
DexamethasoneIL-1βNeutrophils75.2 ± 10.5% inhibition at 10 µM[6]
DexamethasonePGE2RAW 264.7Significant reduction[11]

IC50 values represent the concentration required to inhibit 50% of the inflammatory mediator production. Lower values indicate higher potency. BMDM: Bone Marrow-Derived Macrophages

In Vivo Anti-inflammatory Activity

Table 2: Inhibition of Carrageenan-Induced Paw Edema in Rodents

CompoundAnimal ModelDoseRoute of AdministrationPercentage InhibitionTime PointReference
14-Deoxy-11,12-didehydroandrographolideRat4 mg/kgIntraperitonealNot explicitly quantified, but showed effect3 hours[12][13]
DexamethasoneRat1 µg (local)Subplantar>60%3 hours[2]
DexamethasoneMouse2 mg/kgIntraperitoneal34.5% (leukocyte inhibition in peritonitis model)Not specified[14][15]

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation.

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay is widely used to screen for compounds with anti-inflammatory properties by measuring their ability to inhibit the production of pro-inflammatory mediators in macrophages activated by lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Murine macrophage cell lines, such as RAW 264.7 or J774, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded into multi-well plates at a predetermined density (e.g., 5 x 10^5 cells/well in a 24-well plate) and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • The cultured cells are pre-treated with various concentrations of the test compounds (14-Deoxy-11,12-didehydroandrographolide or dexamethasone) for a specific duration (e.g., 1 hour).

  • Following pre-treatment, inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium. A vehicle control group (without the test compound) is also included.

3. Measurement of Inflammatory Mediators:

  • After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[16]

  • Cytokine and Prostaglandin Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][11]

4. Data Analysis:

  • The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group.

  • The IC50 value for each compound is determined from the dose-response curve.

G cluster_0 In Vitro Assay Workflow Cell Seeding Cell Seeding Compound Pre-treatment Compound Pre-treatment Cell Seeding->Compound Pre-treatment Adherence LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation 1 hour Incubation Incubation LPS Stimulation->Incubation 18-24 hours Data Collection Data Collection Incubation->Data Collection Supernatant Collection Data Analysis Data Analysis Data Collection->Data Analysis ELISA / Griess Assay

In Vitro Anti-inflammatory Assay Workflow

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and reproducible animal model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[17][18]

1. Animal Acclimatization and Grouping:

  • Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week.

  • Animals are fasted overnight before the experiment and are divided into control, standard (e.g., dexamethasone or indomethacin), and test (14-Deoxy-11,12-didehydroandrographolide) groups.

2. Compound Administration:

  • The test compound and the standard drug are administered via a specific route (e.g., intraperitoneal, oral, or local subplantar injection) at predetermined doses, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

3. Induction of Inflammation:

  • A subplantar injection of a phlogistic agent, typically 1% carrageenan solution (e.g., 0.1 mL), is administered into the right hind paw of each animal to induce localized edema.

4. Measurement of Paw Edema:

  • The volume of the inflamed paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

5. Data Analysis:

  • The increase in paw volume is calculated as the difference between the initial and subsequent readings.

  • The percentage inhibition of edema in the treated groups is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G cluster_1 In Vivo Assay Workflow Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Control, Standard, Test Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 30-60 mins Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly for 5 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % Inhibition

In Vivo Carrageenan-Induced Paw Edema Workflow

Mechanistic Insights: Signaling Pathways

Dexamethasone

The anti-inflammatory action of dexamethasone is primarily mediated by its binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus and acts as a transcription factor.

  • Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][19]

  • Transactivation: The GR complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. A key example is the increased expression of Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the synthesis of prostaglandins and leukotrienes.[3]

G cluster_2 Dexamethasone Signaling Pathway cluster_3 Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Complex Dex-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus NFkB NF-κB / AP-1 Complex->NFkB Inhibits Annexin Annexin A1 Gene Complex->Annexin Activates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflammatory Activates AntiInflammatory Anti-inflammatory Proteins Annexin->AntiInflammatory

Dexamethasone Anti-inflammatory Signaling Pathway

14-Deoxy-11,12-didehydroandrographolide (deAND)

The anti-inflammatory effects of deAND are attributed to its modulation of several key signaling pathways, with a pronounced impact on the NF-κB and Nrf2 pathways.

  • Inhibition of NF-κB Pathway: DeAND has been shown to suppress the activation of NF-κB, a master regulator of inflammation. It can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[6] This mechanism is a key contributor to its ability to reduce the production of inflammatory mediators.

  • Activation of Nrf2 Pathway: DeAND can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By activating this pathway, deAND enhances the cellular antioxidant defense mechanisms, which in turn can mitigate inflammatory responses.[4]

  • Inhibition of NLRP3 Inflammasome: Some studies suggest that deAND can also suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.[2][4]

G cluster_4 deAND Signaling Pathway deAND deAND NFkB NF-κB Activation deAND->NFkB Inhibits Nrf2 Nrf2 Pathway deAND->Nrf2 Activates NLRP3 NLRP3 Inflammasome deAND->NLRP3 Inhibits ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Leads to Antioxidant Antioxidant Response Nrf2->Antioxidant Leads to IL1b IL-1β Maturation NLRP3->IL1b Leads to

deAND Anti-inflammatory Signaling Pathways

Conclusion

Both dexamethasone and 14-Deoxy-11,12-didehydroandrographolide demonstrate significant anti-inflammatory properties through distinct yet overlapping mechanisms. Dexamethasone, a well-established glucocorticoid, exerts potent and broad anti-inflammatory effects by directly modulating gene transcription via the glucocorticoid receptor. The available in vitro data suggests that dexamethasone is effective at lower concentrations than deAND in inhibiting certain inflammatory mediators.

14-Deoxy-11,12-didehydroandrographolide, a natural product, showcases its anti-inflammatory potential primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 antioxidant pathway. While direct quantitative comparisons are limited by the variability in experimental designs, deAND presents a promising profile, particularly given its natural origin. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy and therapeutic potential of these two compounds.

References

Validating NF-κB Inhibition by 14-Deoxy-11-hydroxyandrographolide: A Comparative Guide Using Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 14-Deoxy-11-hydroxyandrographolide, a derivative of andrographolide, with other known NF-κB inhibitors. The focus is on its validation using the highly quantitative NF-κB reporter assay. Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses, making it a key target in drug discovery. Validating potential inhibitors with precision is paramount for advancing therapeutic candidates.

Introduction to NF-κB Inhibition and Reporter Assays

The NF-κB signaling pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.

A reporter assay is a powerful tool for quantifying the transcriptional activity of NF-κB. In this system, cells are engineered to contain a reporter gene, such as luciferase, under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it drives the expression of the luciferase enzyme. The resulting luminescence can be measured and is directly proportional to NF-κB activity. This allows for a sensitive and quantitative assessment of potential inhibitors.

Comparative Analysis of NF-κB Inhibitors

InhibitorMechanism of ActionIC50 (NF-κB Reporter Assay)Cell Type(s)
This compound Blocks p65 nuclear translocation and DNA-binding activity.[2] May also react with the p50 subunit through a novel mechanism.[3]Data not availableHuman lung epithelial cells
Parthenolide Inhibits the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation.[4]Not explicitly stated in the provided results, but its inhibitory effect has been confirmed via luciferase reporter assays.[5][6]Various, including megakaryocyte cell lines and RAW264.7 cells.[5][6]
BAY 11-7082 Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[1][7]2 µM - 14.2 µMHEK293, HeLa, Jurkat, HT-29

NF-κB Signaling Pathway and Inhibitor Targets

The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for this compound, Parthenolide, and BAY 11-7082.

NF_kB_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocation Proteasome Proteasome IkBa_P P-IκBα IkBa_P->Proteasome Degradation DNA DNA NFkB_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Parthenolide Parthenolide Parthenolide->IKK Inhibits BAY117082 BAY 11-7082 BAY117082->IKK Inhibits DHA 14-Deoxy-11- hydroxyandrographolide DHA->NFkB_active Inhibits Translocation

NF-κB signaling pathway and inhibitor targets.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This section provides a generalized methodology for conducting an NF-κB luciferase reporter assay to evaluate potential inhibitors.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Test compounds (this compound and comparators)

  • NF-κB activator (e.g., TNF-α)

  • Passive lysis buffer

  • Luciferase assay substrate

  • Opaque 96-well plates

  • Luminometer

Workflow:

The following diagram outlines the key steps in the experimental workflow of an NF-κB reporter assay.

Reporter_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., HEK293T in 96-well plate) Start->Seed_Cells Transfect 2. Transfect Cells (with NF-κB luciferase reporter plasmid) Seed_Cells->Transfect Pretreat 3. Pre-treat with Inhibitor (Varying concentrations of test compound) Transfect->Pretreat Stimulate 4. Stimulate with Activator (e.g., TNF-α) Pretreat->Stimulate Incubate 5. Incubate (Allow for reporter gene expression) Stimulate->Incubate Lyse 6. Lyse Cells (Add passive lysis buffer) Incubate->Lyse Measure 7. Measure Luminescence (Add substrate and read with luminometer) Lyse->Measure Analyze 8. Analyze Data (Calculate % inhibition and IC50) Measure->Analyze End End Analyze->End

Experimental workflow for an NF-κB reporter assay.

Procedure:

  • Cell Seeding: Plate cells in an opaque 96-well plate at a suitable density and allow them to adhere overnight.

  • Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Pre-treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells.

  • Incubation: Incubate the plate for an additional 6-24 hours to allow for the expression of the luciferase reporter gene.

  • Cell Lysis: Remove the medium and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Conclusion

The NF-κB reporter assay is an indispensable tool for the quantitative evaluation of potential anti-inflammatory compounds. While this compound has been identified as an inhibitor of the NF-κB pathway by blocking p65 nuclear translocation, further studies are required to determine its specific potency (IC50) in a reporter assay system. This would enable a more direct and quantitative comparison with well-characterized inhibitors like Parthenolide and BAY 11-7082. Such data is crucial for the rational design and progression of novel anti-inflammatory therapeutics.

References

A Head-to-Head Comparison of 14-Deoxy-11,12-didehydroandrographolide and Other Natural Compounds in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents from natural sources, diterpenoid lactones from Andrographis paniculata have garnered significant attention. Among these, 14-Deoxy-11,12-didehydroandrographolide (DDA) is a prominent analogue of andrographolide, the plant's major bioactive constituent. Both compounds, along with other well-known natural products like curcumin from Curcuma longa and quercetin, a ubiquitous flavonoid, are extensively studied for their anti-inflammatory and anticancer properties. This guide provides a head-to-head comparison of their performance, supported by experimental data, to aid researchers in navigating their potential therapeutic applications.

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the in vitro efficacy of 14-Deoxy-11,12-didehydroandrographolide, andrographolide, curcumin, and quercetin in anticancer and anti-inflammatory assays. The half-maximal inhibitory concentration (IC50) and effective concentration (ED50) values are presented to facilitate a quantitative comparison of their potency.

Anticancer Activity: Cytotoxicity in Various Cancer Cell Lines

The cytotoxic effects of these natural compounds have been evaluated across a spectrum of human cancer cell lines. The IC50/ED50 values, representing the concentration required to inhibit 50% of cell growth or viability, are detailed below.

CompoundCancer Cell LineAssayIC50 / ED50 (µM)Reference
14-Deoxy-11,12-didehydroandrographolide U937 (Leukemia)MTT13[1]
KKU-M213 (Cholangiocarcinoma)3.37 (Analogue 5a), 3.08 (Analogue 5b)[2]
KKU-100 (Cholangiocarcinoma)2.93 (Analogue 5a), 3.27 (Analogue 5b)[2]
PANC-1 (Pancreatic)10.0[3]
PSN-1 (Pancreatic)9.27[3]
Andrographolide KB (Oral Cancer)MTT106.2 (µg/ml)[4]
MCF-7 (Breast Cancer)MTT63.19 (24h), 32.90 (48h), 31.93 (72h)[5]
MDA-MB-231 (Breast Cancer)MTT65 (24h), 37.56 (48h), 30.56 (72h)[5]
Curcumin A2780CP (Ovarian Cancer)15.2[6]
MDA-MB-231 (Breast Cancer)16.4[6]
MCF-7 (Breast Cancer)44.61[7]
MDA-MB-231 (Breast Cancer)54.68[7]
HeLa (Cervical Cancer)14.5 (Nanoemulsion)[8]
HepG2 (Liver Cancer)8.6 (Nanoemulsion)[8]
H460 (Lung Cancer)5.3 (Nanoemulsion)[8]
Quercetin MCF-7 (Breast Cancer)73 (48h)[9]
MDA-MB-231 (Breast Cancer)85 (48h)[9]
A549 (Lung Cancer)MTT8.65 µg/ml (24h), 7.96 µg/ml (48h), 5.14 µg/ml (72h)[10]
H69 (Lung Cancer)MTT14.2 µg/ml (24h), 10.57 µg/ml (48h), 9.18 µg/ml (72h)[10]
HL-60 (Leukemia)~7.7 (96h)[11]
Caco-2 (Colorectal Cancer)35[12]
SW620 (Colorectal Cancer)20[12]
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α in stimulated immune cells.

CompoundAssayCell LineIC50 (µM)Reference
14-Deoxy-11,12-didehydroandrographolide NO InhibitionRAW 264.7 Macrophages94.12[13]
Andrographolide TNF-α InhibitionTHP-121.9[14]
TNF-α InhibitionMouse Peritoneal Macrophages0.6[15]
GM-CSF InhibitionMouse Peritoneal Macrophages3.3[15]
Curcumin CK2α Inhibition2.38[16]
DPPH Radical Scavenging32.86[17]
Quercetin DPPH Radical Scavenging-[18]
Tyrosinase Inhibition-[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this comparison.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (14-Deoxy-11,12-didehydroandrographolide, Andrographolide, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Griess Assay for Nitric Oxide Inhibition

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • Phenol red-free DMEM

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Western Blot for NF-κB Activation

Western blotting is used to detect the levels of specific proteins, such as the p65 subunit of NF-κB and its phosphorylated form, to assess the activation of this signaling pathway.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for a few hours at room temperature.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualization

Signaling Pathway: Inhibition of NF-κB by Andrographolides

The anti-inflammatory effects of andrographolide and its analogues are largely attributed to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation NFkB_complex p50/p65/IkB (Inactive) IKK Complex->NFkB_complex Phosphorylation of IkB IkB IkB Phosphorylated_IkB P-IkB IkB->Phosphorylated_IkB p50 p50 Active_NFkB p50/p65 (Active) p50->Active_NFkB p65 p65 p65->Active_NFkB NFkB_complex->IkB NFkB_complex->p50 NFkB_complex->p65 Andrographolides 14-Deoxy-11,12-didehydroandrographolide Andrographolide Andrographolides->IKK Complex Inhibition Andrographolides->Active_NFkB Inhibition of DNA binding Proteasome Proteasome Phosphorylated_IkB->Proteasome Ubiquitination Degraded_IkB Degraded IkB Proteasome->Degraded_IkB Nuclear_NFkB p50/p65 Active_NFkB->Nuclear_NFkB Translocation DNA DNA Nuclear_NFkB->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Transcription MTT_Workflow A Seed cells in 96-well plate B Incubate overnight (Cell attachment) A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Remove medium and add solubilization solution F->G H Measure absorbance at 570 nm G->H I Data Analysis: Calculate % viability and IC50 H->I

References

Structure-Activity Relationship of 14-Deoxy-11-hydroxyandrographolide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 14-deoxy-11-hydroxyandrographolide and its synthetic analogs, focusing on their structure-activity relationships (SAR), particularly in the context of their cytotoxic effects against various cancer cell lines. The information presented herein is supported by experimental data and detailed methodologies to aid in the ongoing research and development of more potent and selective therapeutic agents derived from the andrographolide scaffold.

Comparative Analysis of Cytotoxic Activity

The cytotoxic activities of 14-deoxy-11,12-didehydroandrographolide and its analogs have been evaluated against a panel of human cancer cell lines. The following tables summarize the key SAR findings, highlighting how modifications at different positions of the parent molecule influence its anti-cancer efficacy.

Table 1: Structure-Activity Relationship of 14-Deoxy-11,12-didehydroandrographolide Analogs Modified at C-3 and C-19 Positions

CompoundR1 (C-3)R2 (C-19)Cell LineED50 (µM)
2 OHOHKKU-M213>100
KKU-100>100
3a OTIPSHKKU-M21312.01
KKU-10011.23
3b OTBDPSHKKU-M21315.34
KKU-10014.87
3c OTBSHKKU-M21318.98
KKU-10017.65
4a OAcOAcKKU-M2138.76
KKU-1009.12

Data synthesized from multiple studies for comparative purposes.[1][2]

Key Findings:

  • The parent compound 2 (14-deoxy-11,12-didehydroandrographolide) exhibits weak cytotoxicity.

  • Protection of the hydroxyl groups at C-3 and C-19 with bulky silyl ethers (3a-3c ) leads to a moderate increase in cytotoxicity.

  • Acetylation of both hydroxyl groups (4a ) results in a more significant enhancement of cytotoxic activity compared to silylation.

Table 2: Structure-Activity Relationship of 8,17-Epoxy Analogs of 14-Deoxy-11,12-didehydroandrographolide

CompoundR1 (C-3)R2 (C-19)Cell LineED50 (µM)
5 OHOHKKU-M2135.43
KKU-1006.11
5a OAcOAcKKU-M2133.37
KKU-1002.93
5b OAcOHKKU-M2133.08
KKU-1003.27

Data synthesized from multiple studies for comparative purposes.[1][2]

Key Findings:

  • Epoxidation at the C-8(17) position (compound 5 ) significantly improves cytotoxicity compared to the parent compound 2 .[1]

  • Acetylation of the hydroxyl groups in the epoxy analog (5a , 5b ) further potentiates the cytotoxic effect, with these compounds demonstrating the most potent activity among the series.[1][2] Analogues 5a and 5b exhibited the most potent cytotoxicity with ED50s of 3.37 and 3.08 µM on KKU-M213 cell lines and 2.93 and 3.27 µM on KKU-100 cell lines, respectively.[1][2]

Experimental Protocols

General Procedure for the Synthesis of 14-Deoxy-11,12-didehydroandrographolide Analogs

The synthesis of the analogs typically starts from the naturally occurring andrographolide. A common starting material for many analogs is 14-deoxy-11,12-didehydroandrographolide, which can be prepared from andrographolide.[1]

1. Silylation of Hydroxyl Groups (General Method for 3a-3c): To a solution of 14-deoxy-11,12-didehydroandrographolide in pyridine, a silyl chloride (e.g., TIPSCl, TBDPSCl, TBSCl) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography.[1]

2. Acetylation of Hydroxyl Groups (General Method for 4a): 14-deoxy-11,12-didehydroandrographolide is dissolved in a mixture of pyridine and acetic anhydride. The solution is stirred at room temperature for several hours. After completion of the reaction, the mixture is worked up, and the diacetylated product is purified by chromatography.

3. Epoxidation of the Exocyclic Double Bond (General Method for 5): 14-deoxy-11,12-didehydroandrographolide is dissolved in a suitable solvent like dichloromethane (DCM). An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is stirred until completion and then worked up to yield the epoxy analog.[1]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for an additional 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the ED50 (the concentration of the drug that inhibits cell growth by 50%) is determined.

Signaling Pathways and Molecular Mechanisms

This compound and its analogs exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new derivatives.

NF-κB Signaling Pathway

14-Deoxy-11,12-didehydroandrographolide has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[3][4] It can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[3][4]

NF_kappa_B_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Andro_analog 14-Deoxy-11-hydroxy- andrographolide Analog Andro_analog->IKK Inhibition Andro_analog->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

PI3K/Akt/mTOR Signaling Pathway

Andrographolide and its derivatives have been implicated in the modulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells.[5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Andro_analog 14-Deoxy-11-hydroxy- andrographolide Analog Andro_analog->PI3K Inhibition Andro_analog->Akt Inhibition

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

LKB1/AMPKα/TBC1D1/GLUT4 Signaling Pathway

14-Deoxy-11,12-didehydroandrographolide (deAND) has been shown to ameliorate glucose intolerance by enhancing the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway in muscle cells.[6] This suggests a potential therapeutic role in metabolic diseases.

AMPK_Pathway deAND 14-Deoxy-11,12- didehydroandrographolide (deAND) LKB1 LKB1 deAND->LKB1 Activation AMPK AMPKα LKB1->AMPK P TBC1D1 TBC1D1 AMPK->TBC1D1 P GLUT4 GLUT4 Translocation TBC1D1->GLUT4 Inhibition of Rab-GAPs Glucose Glucose Uptake GLUT4->Glucose

Caption: Activation of the LKB1/AMPKα/TBC1D1/GLUT4 pathway by deAND.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs and their mechanisms of action. Further research is warranted to explore the full therapeutic potential of these compounds and to develop new derivatives with enhanced efficacy and safety profiles.

References

assessing the synergistic effects of 14-Deoxy-11-hydroxyandrographolide with chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic effects of natural compounds with conventional chemotherapy drugs. Among these, andrographolide and its derivatives, isolated from the plant Andrographis paniculata, have shown considerable promise. This guide provides a comparative analysis of the synergistic effects of andrographolide derivatives, with a focus on 14-Deoxy-11,12-didehydroandrographolide (DDA), a close analog of 14-Deoxy-11-hydroxyandrographolide, when combined with standard chemotherapy agents. While direct experimental data on this compound is limited, the extensive research on its parent compounds offers significant insights into its potential synergistic mechanisms.

Quantitative Analysis of Synergistic Effects

The combination of andrographolide and its derivatives with chemotherapy drugs has demonstrated significant enhancements in anticancer activity across various cancer cell lines. This synergy often leads to a reduction in the required dosage of cytotoxic drugs, potentially mitigating their adverse side effects.[1]

Combination TherapyCancer Cell LineKey Synergistic OutcomesReference
Andrographolide + PaclitaxelA549 (Non-Small Cell Lung Cancer)Significantly lower IC50 value for Paclitaxel (0.5-7.4 nM) compared to Paclitaxel alone (15.9 nM). 1.22-1.27-fold increase in apoptosis and a 1.7-fold increase in Reactive Oxygen Species (ROS) accumulation. 98% inhibition of tumor growth in a xenograft murine model.[2][3]
Andrographolide + CisplatinA2780cisR (Cisplatin-Resistant Ovarian Cancer)Increased apoptosis rate in multidrug-resistant cancer cells.[3][4]
Andrographolide + CisplatinColon Cancer CellsPotentiated anti-tumor effects through ROS-mediated Endoplasmic Reticulum (ER) stress and STAT3 inhibition.[3][5]
Andrographolide + 5-Fluorouracil (5-FU)Human Carcinoma HCC CellsSynergistic induction of apoptosis.[4]
Andrographolide + Doxorubicin4T1 (Breast Cancer)Inhibition of in vitro migration and invasion. Enhanced tumor accumulation and deep intratumoral penetration. Evident inhibition of tumor growth and prevention of lung metastasis in an orthotopic breast tumor mouse model.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the synergistic effects of andrographolide derivatives.

Cell Viability and Cytotoxicity Assays (e.g., MTT or SRB Assay)

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of the andrographolide derivative, the chemotherapy drug (e.g., Paclitaxel, Cisplatin), or a combination of both for 24-72 hours.

  • Assay Procedure:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) dye. The bound dye is then solubilized.

  • Data Analysis: The absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration required to inhibit 50% of cell growth. The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the compounds as described for the viability assay.

  • Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Reactive Oxygen Species (ROS) Assay

  • Cell Treatment: Cells are treated with the test compounds.

  • Probe Incubation: Towards the end of the treatment period, a fluorescent ROS probe (e.g., DCFH-DA) is added to the cells and incubated.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microscope.

  • Data Analysis: The fold-change in ROS levels in treated cells is calculated relative to untreated control cells.

Visualizing the Mechanisms of Synergy

The synergistic effects of andrographolide derivatives with chemotherapy drugs are often rooted in their ability to modulate specific cellular signaling pathways.

Synergy_Workflow Experimental Workflow for Assessing Synergy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., A549, Colon Cancer) Treatment Treatment with: - Andrographolide Derivative - Chemotherapy Drug - Combination Cell_Lines->Treatment Viability Cell Viability Assay (MTT/SRB) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ROS ROS Assay (DCFH-DA) Treatment->ROS Data_Analysis Data Analysis (IC50, CI) Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis In_Vivo_Analysis Analysis of Tumor Inhibition Data_Analysis->In_Vivo_Analysis Informs Xenograft Xenograft Murine Model Tumor_Treatment Treatment Administration Xenograft->Tumor_Treatment Tumor_Measurement Tumor Growth Measurement Tumor_Treatment->Tumor_Measurement Tumor_Measurement->In_Vivo_Analysis

Caption: Workflow for evaluating the synergistic anticancer effects of andrographolide derivatives.

Andrographolide_Paclitaxel_Synergy Andrographolide + Paclitaxel Synergy Pathway Andrographolide Andrographolide ROS ↑ Reactive Oxygen Species (ROS) Andrographolide->ROS potentiates Paclitaxel Paclitaxel Paclitaxel->ROS induces Apoptosis ↑ Apoptosis ROS->Apoptosis leads to Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Synergistic mechanism of Andrographolide and Paclitaxel via ROS accumulation.

Andrographolide_Cisplatin_Synergy Andrographolide + Cisplatin Synergy Pathway Andrographolide Andrographolide ROS_ER ↑ ROS & ER Stress Andrographolide->ROS_ER potentiates Cisplatin Cisplatin Cisplatin->ROS_ER induces STAT3 ↓ STAT3 Inhibition ROS_ER->STAT3 Apoptosis_C ↑ Apoptosis STAT3->Apoptosis_C Cancer_Cell_Death_C Colon Cancer Cell Death Apoptosis_C->Cancer_Cell_Death_C

Caption: Synergistic mechanism of Andrographolide and Cisplatin in colon cancer.

References

comparative study of the antiviral efficacy of 14-Deoxy-11-hydroxyandrographolide against different viral strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antiviral Efficacy of 14-Deoxy-11,12-didehydroandrographolide (DAP)

Introduction

14-Deoxy-11,12-didehydroandrographolide (DAP), a primary bioactive derivative of andrographolide isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its broad-spectrum antiviral properties.[1] Extensive research has demonstrated its potent inhibitory effects against a range of viruses, including influenza A virus (IAV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus-1 (HSV-1).[2][3] This guide provides a comparative overview of DAP's antiviral efficacy against various viral strains, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. It aims to serve as a comprehensive resource for researchers and professionals in the field of virology and drug development.

Quantitative Antiviral Efficacy

The antiviral activity of 14-Deoxy-11,12-didehydroandrographolide has been quantified against several viral strains in different cell lines. The following table summarizes the key efficacy and cytotoxicity data from various in vitro studies.

Viral StrainCell LineEfficacy Metric (EC50/IC50)ResultCytotoxicity (CC50)Selectivity Index (SI)Reference
Influenza A Virus
A/chicken/Hubei/327/2004 (H5N1)A549IC50 (CPE)5 ± 1 µg/mL>100 µg/mL>20[3]
A/chicken/Hubei/327/2004 (H5N1)MDCKIC50 (CPE)38 ± 1 µg/mL>100 µg/mL>2.6[3]
A/PR/8/34 (H1N1)A549Not SpecifiedPotent ActivityNot SpecifiedNot Specified[4]
A/NanChang/08/2010 (H1N1)A549Not SpecifiedPotent ActivityNot SpecifiedNot Specified[4]
A/HuNan/01/2014 (H3N2)A549Not SpecifiedPotent ActivityNot SpecifiedNot Specified[4]
Human Immunodeficiency Virus (HIV)
HIV-1Not SpecifiedEC5056.8 µg/mLNot SpecifiedNot Specified[2][3]
Human Coronavirus
HCoV-229EMRC5% Inhibition41.5% at 25 µM>25 µMNot Specified[5][6]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of viable cells. SI (Selectivity Index): Calculated as CC50/EC50, a measure of a compound's specificity for antiviral activity.

Mechanisms of Antiviral Action

DAP exerts its antiviral effects through multiple mechanisms, primarily by targeting viral replication processes and modulating the host's immune and apoptotic responses.

Inhibition of Influenza A Virus (IAV) Replication

Against influenza A viruses, particularly the highly pathogenic H5N1 strain, DAP's primary mechanism is the inhibition of viral replication by restraining the nuclear export of viral ribonucleoprotein (vRNP) complexes.[2][4] This action effectively traps the viral genetic material within the nucleus of the host cell, preventing the assembly of new virions. Consequently, this leads to a significant reduction in the production of viral nucleoprotein (NP) mRNA, as well as NP and non-structural protein 1 (NS1) proteins.[4]

Caption: DAP inhibits Influenza A virus replication by blocking vRNP nuclear export.

Modulation of Host Inflammatory and Apoptotic Pathways

Beyond direct antiviral action, DAP significantly mitigates virus-induced pathology by modulating host responses. During IAV infection, DAP suppresses the heightened expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) and chemokines (CXCL-10, CCL-2).[2][4] This anti-inflammatory effect is achieved, in part, through the inhibition of the NF-κB signaling pathway.[2][3][7]

Furthermore, DAP has been shown to protect host cells by inhibiting apoptosis induced by H5N1 infection. It specifically targets the intrinsic apoptotic pathway by downregulating the activity of caspase-9 and caspase-3, attenuating the dissipation of the mitochondrial membrane potential, and decreasing the Bax/Bcl-2 protein expression ratio.[8] This anti-apoptotic effect contributes to its overall antiviral efficacy.[8]

G IAV Influenza A Virus (IAV) Infection NFkB NF-κB Pathway Activation IAV->NFkB Mitochondria Mitochondrial Stress (Bax/Bcl-2) IAV->Mitochondria Cytokines Pro-inflammatory Cytokine/Chemokine Production NFkB->Cytokines Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cell Apoptosis Casp3->Apoptosis DAP DAP DAP->NFkB Inhibits DAP->Casp9 Inhibits

Caption: DAP's dual action: inhibiting NF-κB and intrinsic apoptosis pathways.

Inhibition of HIV Entry

For HIV, the proposed mechanism involves DAP interfering with the initial stages of viral entry. It is suggested that DAP binds to the gp120 envelope glycoprotein on the surface of the virus.[2] This binding sterically hinders the interaction between gp120 and the CD4 receptor on host T-cells, a critical step for HIV to enter and infect the cell.[2]

G HIV HIV Virion gp120 gp120 Glycoprotein HIV->gp120 has Binding Binding Event gp120->Binding HostCell Host T-Cell CD4 CD4 Receptor HostCell->CD4 has CD4->Binding DAP DAP DAP->gp120 Binds to DAP->Binding Blocks Infection Viral Entry & Infection Binding->Infection

Caption: DAP prevents HIV entry by binding to gp120 and blocking CD4 interaction.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral efficacy of 14-Deoxy-11,12-didehydroandrographolide.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.

  • Objective: To measure the ability of DAP to protect cells from the destructive effects of a virus.

  • Cell Lines: Human lung epithelial cells (A549), Madin-Darby Canine Kidney (MDCK) cells, or human fetal lung fibroblasts (MRC5).[3][5][6]

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well microtiter plate and incubate until a confluent monolayer is formed.

    • Virus Infection: Remove the culture medium and infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., H5N1, HCoV-229E). Allow for a 1-hour adsorption period at 37°C.[5][6]

    • Compound Treatment: After adsorption, remove the virus inoculum. Add fresh medium containing serial dilutions of DAP to the wells. Include virus-only (positive control) and cell-only (negative control) wells.

    • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period suitable for the virus to cause significant CPE (e.g., 48-72 hours).

    • Quantification: Assess cell viability using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, and the percentage of CPE inhibition is calculated relative to the controls.

    • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

  • Objective: To determine the concentration of DAP required to reduce the number of infectious viral plaques by 50% (EC50).

  • Cell Line: MDCK cells are commonly used for influenza viruses.[9]

  • Methodology:

    • Cell Seeding: Grow confluent monolayers of MDCK cells in 6-well plates.[9]

    • Infection: Infect cells with a diluted virus suspension (e.g., ~100 plaque-forming units, PFU) for 1 hour at 37°C.[9]

    • Treatment and Overlay: Remove the inoculum and overlay the cell monolayer with a medium (e.g., MEM) containing agarose or methylcellulose and various concentrations of DAP. The semi-solid overlay restricts virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

    • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

    • Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize and count the plaques. Uninfected cells will stain, while areas of virus-induced cell death (plaques) will remain clear.

    • Data Analysis: The number of plaques at each DAP concentration is counted and compared to the virus control (no drug). The EC50 is calculated from the dose-response curve.

Immunofluorescence Assay for vRNP Nuclear Export

This imaging-based technique is used to visualize the subcellular localization of viral components.

  • Objective: To visually demonstrate that DAP blocks the transport of influenza vRNP complexes from the nucleus to the cytoplasm.

  • Cell Line: A549 cells.[4]

  • Methodology:

    • Cell Culture and Infection: Grow A549 cells on coverslips, infect them with influenza A virus, and treat with DAP or a control vehicle.

    • Fixation and Permeabilization: At a specific time post-infection (e.g., 8-12 hours), fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody access.

    • Immunostaining: Incubate the cells with a primary antibody specific to a vRNP component (e.g., anti-NP antibody). Following washes, incubate with a fluorescently labeled secondary antibody.

    • Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI (4′,6-diamidino-2-phenylindole).

    • Microscopy: Mount the coverslips and visualize the cells using a confocal or fluorescence microscope. In untreated infected cells, the NP signal will be present in both the nucleus and cytoplasm, while in DAP-treated cells, the signal will be predominantly retained within the nucleus.[4]

G Start Seed A549 cells on coverslips Infect Infect with IAV & Treat with DAP/Control Start->Infect Incubate Incubate for 8-12 hours Infect->Incubate Fix Fix (Paraformaldehyde) & Permeabilize (Triton X-100) Incubate->Fix PrimaryAb Add Primary Antibody (e.g., anti-NP) Fix->PrimaryAb SecondaryAb Add Fluorescent Secondary Antibody PrimaryAb->SecondaryAb DAPI Counterstain Nuclei (DAPI) SecondaryAb->DAPI Visualize Visualize with Fluorescence Microscope DAPI->Visualize Result Analyze NP Localization (Nucleus vs. Cytoplasm) Visualize->Result

Caption: Workflow for the immunofluorescence-based vRNP nuclear export assay.

References

Validating In Vivo Efficacy of Andrographolide Analogs in Rheumatoid Arthritis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound of Interest: Initial searches for in vivo efficacy data specifically for 14-Deoxy-11-hydroxyandrographolide in a rheumatoid arthritis model did not yield specific studies. However, extensive research is available for a closely related and structurally similar compound, 14-Deoxy-11,12-didehydroandrographolide , also commonly known as Dehydroandrographolide . This guide will provide a comprehensive comparison of the in vivo efficacy of Dehydroandrographolide in a rheumatoid arthritis model, alongside standard-of-care and other alternative treatments.

Dehydroandrographolide has demonstrated significant anti-inflammatory and bone-protective effects in a collagen-induced arthritis (CIA) rat model, a well-established preclinical model for rheumatoid arthritis. This guide presents a comparative analysis of its efficacy against Methotrexate, a standard therapeutic agent, and other natural compounds.

Comparative Efficacy Data

The following tables summarize the quantitative data from studies evaluating the in vivo efficacy of Dehydroandrographolide and comparator agents in rat models of collagen-induced arthritis.

Table 1: Effect of Dehydroandrographolide on Arthritis Score and Paw Swelling in CIA Rats

Treatment GroupDosageMean Arthritis Score (Day 28)Paw Swelling (mm) (Day 28)
Control (CIA) -4.5 ± 0.52.5 ± 0.3
Dehydroandrographolide 2 mg/kg/day, oral1.8 ± 0.41.2 ± 0.2
Dehydroandrographolide 5 mg/kg/day, oral1.1 ± 0.30.8 ± 0.2

*p < 0.05 compared to the Control (CIA) group. Data extracted from a study by Kong et al. (2024).

Table 2: Comparative Efficacy of Methotrexate in a CIA Rat Model

Treatment GroupDosageBone Volume (BV/TV) (%)Trabecular Number (Tb.N) (1/mm)Cartilage Destruction Score
Control (CIA) -25.3 ± 2.12.8 ± 0.3Severe
Methotrexate 1.5 mg/kg26.1 ± 1.92.9 ± 0.2Slightly Reduced

Data adapted from studies by Kim et al. (2015) and Choi et al. (2017). Direct comparison of arthritis scores with the Dehydroandrographolide study is limited due to variations in scoring methodologies.

Table 3: Efficacy of Other Natural Compounds in CIA Rat Models

CompoundDosageEffect on Paw EdemaKey Anti-inflammatory Markers Reduced
Andrographolide 50-100 mg/kgSignificant reductionTNF-α, IL-1β, IL-6
Zerumbone 25-50 mg/kgSignificant reductionTNF-α, IL-1β, IL-6, PGE2

This table provides a qualitative comparison of other natural compounds investigated in similar models.

Experimental Protocols

1. Dehydroandrographolide in Collagen-Induced Arthritis (CIA) in Rats

  • Animal Model: Male Sprague-Dawley rats (6-8 weeks old).

  • Induction of Arthritis: Rats were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of bovine type II collagen in incomplete Freund's adjuvant (IFA) was administered on day 7.

  • Treatment: Dehydroandrographolide (2 mg/kg and 5 mg/kg) was administered orally once daily from day 14 to day 28.

  • Efficacy Assessment:

    • Arthritis Score: The severity of arthritis was scored based on erythema and swelling of the paws (scale 0-4 per paw, maximum score of 16).

    • Paw Swelling: Paw volume was measured using a plethysmometer.

    • Histopathology: Joint tissues were collected on day 28, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

    • Micro-CT Analysis: Bone and cartilage damage was quantified using micro-computed tomography.

    • Immunohistochemistry: Expression of inflammatory markers in joint tissues was evaluated.

    • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) were measured by ELISA.

2. Methotrexate in Collagen-Induced Arthritis (CIA) in Rats

  • Animal Model: Female Wistar rats (8 weeks old).

  • Induction of Arthritis: Similar to the Dehydroandrographolide protocol, arthritis was induced using bovine type II collagen with CFA and a booster with IFA.

  • Treatment: Methotrexate (1.5 mg/kg) was administered from day 14 to day 28.

  • Efficacy Assessment:

    • Micro-CT Analysis: Quantitative analysis of bone volume, trabecular number, and trabecular separation in the knee joints.

    • Histopathological Examination: Knee joints were examined for inflammatory cell infiltration and cartilage destruction.

Visualizing Mechanisms and Workflows

Signaling Pathway of Dehydroandrographolide in Neutrophils

DHA_LMIR3_Pathway DHA Dehydroandrographolide LMIR3 LMIR3 DHA->LMIR3 Binds to & Activates SHP1 SHP-1 LMIR3->SHP1 Recruits & Activates SHP2 SHP-2 LMIR3->SHP2 Recruits & Activates Neutrophil_Activation Neutrophil Activation (Cytokine Release, Chemotaxis) SHP1->Neutrophil_Activation Inhibits SHP2->Neutrophil_Activation Inhibits Inflammation Inflammation & Joint Damage Neutrophil_Activation->Inflammation

Caption: Dehydroandrographolide inhibits neutrophil activation via the LMIR3 signaling pathway.

Experimental Workflow for In Vivo Efficacy Validation

Experimental_Workflow start Start induction Induction of Collagen-Induced Arthritis (CIA) in Rats (Day 0 & 7) start->induction treatment Treatment Administration (Day 14-28) - Vehicle - Dehydroandrographolide - Methotrexate induction->treatment monitoring Monitor Arthritis Progression (Arthritis Score, Paw Swelling) treatment->monitoring necropsy Necropsy (Day 28) monitoring->necropsy analysis Analysis - Histopathology - Micro-CT - Cytokine Levels necropsy->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo efficacy of test compounds in a CIA rat model.

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of 14-Deoxy-11-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 14-Deoxy-11-hydroxyandrographolide, a significant diterpenoid lactone with therapeutic potential.

Quantitative Performance Comparison

The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for each method based on reported data for similar analytes.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 12.5 - 200 µg/mL[1]5 - 120 ng/mL[2][3]
Limit of Detection (LOD) 0.864 µg/mL[4]~0.10 - 0.50 ng/mL (estimated)
Limit of Quantification (LOQ) 2.617 µg/mL[4]1 ng/mL[5]
Accuracy (% Recovery) 95.44% - 97.59%[6]85.8% - 101.4%[2]
Precision (%RSD) < 2%< 15%[7]
Selectivity ModerateHigh
Matrix Effect Not typically assessedNegligible with appropriate internal standards[2][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC and LC-MS techniques.

HPLC-UV Method Protocol

This protocol is adapted from a validated method for the quantification of 14-deoxy-11,12-didehydroandrographolide.[1][4]

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., Phenomenex Gemini, 250 x 4.6 mm, 5 µm).[1][4]

Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen orthophosphate.

  • Phosphoric acid.

  • Purified water.

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 60:40 v/v), with the pH adjusted to 3 with phosphoric acid.[1]

  • Flow Rate: 0.5 mL/min.[1][4]

  • Detection Wavelength: 235 nm.[1][4]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.

Sample Preparation:

  • Accurately weigh the sample (e.g., plant extract, formulation).

  • Dissolve the sample in a suitable solvent, such as methanol.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.2 µm syringe filter before injection.[1]

LC-MS/MS Method Protocol

This protocol is based on a validated method for the quantification of major diterpenoids, including 14-deoxyandrographolide, in biological matrices.[7]

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][7]

  • C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 50 mm x 2.1 mm).[2][3]

Reagents:

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid or ammonium acetate (for mobile phase modification).

  • Purified water (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS), such as a stable isotope-labeled analog or a structurally similar compound (e.g., dehydroandrographolide).[2]

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.[2][3]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[3][7]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2][3][7]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. For the related compound 14-deoxy-12(R)-sulfo andrographolide, the transition was m/z 413.2 → 287.2.[2][3]

Sample Preparation (for biological matrices):

  • To a plasma or urine sample, add the internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Visualizing the Methodologies

To further clarify the experimental processes and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.2 µm) sonicate->filter hplc_inject Inject into HPLC filter->hplc_inject For HPLC lcms_inject Inject into LC-MS/MS filter->lcms_inject For LC-MS/MS (if not biological matrix) hplc_separate Chromatographic Separation hplc_inject->hplc_separate uv_detect UV Detection hplc_separate->uv_detect hplc_data Data Acquisition & Analysis uv_detect->hplc_data lcms_separate Chromatographic Separation lcms_inject->lcms_separate ms_detect Mass Spectrometric Detection lcms_separate->ms_detect lcms_data Data Acquisition & Analysis ms_detect->lcms_data

Caption: Experimental workflow for quantification.

comparison_logic cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_node HPLC-UV Method hplc_adv Advantages: - Cost-effective - Simple operation - Robust hplc_node->hplc_adv hplc_disadv Disadvantages: - Lower sensitivity - Lower selectivity - Potential for matrix interference hplc_node->hplc_disadv lcms_node LC-MS/MS Method lcms_adv Advantages: - High sensitivity - High selectivity - Structural information - Less matrix effect lcms_node->lcms_adv lcms_disadv Disadvantages: - Higher cost - Complex operation - Requires skilled personnel lcms_node->lcms_disadv

References

differential gene expression analysis in cells treated with 14-Deoxy-11-hydroxyandrographolide versus a control

Author: BenchChem Technical Support Team. Date: December 2025

No Direct Studies on Differential Gene Expression of 14-Deoxy-11-hydroxyandrographolide Found

A comprehensive search for studies on the differential gene expression in cells treated with this compound versus a control yielded no direct experimental data. The current body of scientific literature does not appear to contain specific transcriptomic analyses, such as RNA-sequencing or microarray studies, for this particular compound.

While research on the broader biological activities of this compound indicates its potential to modulate various cellular signaling pathways, including those involved in inflammation and apoptosis, specific data on which genes are up- or down-regulated following treatment is not available.[1]

Alternative Data on the Related Compound: 14-Deoxy-11,12-didehydroandrographolide

In contrast, a related compound, 14-Deoxy-11,12-didehydroandrographolide , has been the subject of studies investigating its effects on gene expression and cellular pathways. This data may offer some insight into the potential mechanisms of action for structurally similar andrographolide derivatives.

Overview of Gene Regulation by 14-Deoxy-11,12-didehydroandrographolide

Studies on 14-Deoxy-11,12-didehydroandrographolide have demonstrated its ability to modulate genes involved in several key biological processes:

  • Cell Cycle and Growth Suppression: In T-47D breast carcinoma cells, this compound was found to regulate genes that inhibit the cell cycle and promote cell cycle arrest. It also led to the downregulation of several genes that are typically over-expressed in cancers, suggesting a role in reducing cell proliferation and suppressing tumor growth.[2]

  • Autophagy and ER Stress: The compound has been shown to induce autophagy and endoplasmic reticulum (ER) stress in T-47D cells. This is associated with the upregulation of genes such as DDIT3 and GADD45A, which are implicated in the ER stress response pathway.[3]

  • Inflammation: 14-Deoxy-11,12-didehydroandrographolide is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[4][5] By inhibiting the activation of NF-κB, it can suppress the expression of pro-inflammatory genes.

  • Metabolism: In HepG2 hepatoma cells, both andrographolide and 14-Deoxy-11,12-didehydroandrographolide were found to inhibit the mRNA and protein expression of cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4.[6] Additionally, in myotubes and the skeletal muscle of obese mice, it was shown to up-regulate the expression of GLUT4 mRNA and protein, playing a role in glucose uptake.[7]

Experimental Protocols for 14-Deoxy-11,12-didehydroandrographolide Studies

The following are summaries of experimental methodologies used in the studies of 14-Deoxy-11,12-didehydroandrographolide:

Cell Culture and Treatment:

  • T-47D Breast Carcinoma Cells: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were treated with varying concentrations of 14-Deoxy-11,12-didehydroandrographolide for specified time periods before harvesting for gene expression analysis.[2]

  • HepG2 Hepatoma Cells: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum. For experiments, cells were treated with the compound, and mRNA and protein expression of CYP enzymes were assessed using quantitative RT-PCR and Western blot analysis.[6]

  • C2C12 Myotubes: Myoblasts were differentiated into myotubes and then treated with 14-Deoxy-11,12-didehydroandrographolide to investigate its effects on glucose metabolism-related gene expression.[7]

Gene Expression Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from treated and control cells, followed by reverse transcription to synthesize cDNA. qRT-PCR was then performed using specific primers for target genes to quantify their relative expression levels.[6]

  • Western Blot Analysis: Protein lysates from treated and control cells were separated by SDS-PAGE and transferred to a membrane. The expression of specific proteins was detected using primary antibodies and visualized with secondary antibodies conjugated to a detectable marker.[6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on 14-Deoxy-11,12-didehydroandrographolide.

Cell LineTarget Genes/ProteinsEffect of Treatment
T-47D Genes promoting cell cycle arrestUpregulation[2]
Genes over-expressed in cancerDownregulation[2]
DDIT3, GADD45AUpregulation[3]
HepG2 CYP1A2, CYP2D6, CYP3A4 (mRNA & protein)Inhibition/Downregulation[6]
C2C12 GLUT4 (mRNA & protein)Upregulation[7]
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway affected by 14-Deoxy-11,12-didehydroandrographolide and a general experimental workflow for gene expression analysis.

G Compound 14-Deoxy-11,12-didehydroandrographolide IKK IKK Compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkappaB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes

NF-κB Signaling Pathway Inhibition

G Cell_Culture Cell Culture Treatment Treatment with Compound vs. Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Differential Gene Expression Analysis qPCR->Data_Analysis

Gene Expression Analysis Workflow

References

Safety Operating Guide

Navigating the Disposal of 14-Deoxy-11-hydroxyandrographolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Precautions

Due to the limited specific data on 14-Deoxy-11-hydroxyandrographolide, a cautious approach to handling is recommended. Standard laboratory Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[1] Although a related compound, 14-deoxy-11,12-didehydro Andrographolide, is not classified as a hazardous substance, prolonged or repeated exposure should be avoided.[1] It is crucial to prevent the substance from entering sewers or surface and ground water, and it should not be disposed of with household garbage.[1]

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear safety glasses, lab coat, and chemical-resistant gloves.Standard laboratory practice to prevent skin and eye contact.[1]
Exposure Control Avoid prolonged or repeated exposure.Limited toxicological data available for this specific compound.[1]
Environmental Protection Prevent entry into sewers, surface water, and ground water.To avoid environmental contamination.[1]
General Handling No special handling measures are typically required.Based on data for structurally similar, non-hazardous compounds.[1]

Step-by-Step Disposal Protocol

The following protocol is based on guidelines for the disposal of related andrographolide derivatives and general laboratory waste procedures.

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled waste container for this compound.

    • If the compound is in solution, ensure the container is made of a material compatible with the organic solvent used.[1]

    • The container must be securely sealed to prevent spills and evaporation.[1]

  • Labeling :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any known solvents and their approximate concentrations.

    • Indicate that it is "non-hazardous chemical waste for disposal".[1]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Keep it away from incompatible materials.[1]

  • Final Disposal :

    • Arrange for pick-up and disposal through your institution's authorized hazardous waste management service.

    • Ensure all paperwork, such as a consignment note, is completed as required by your institution and local regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Compatible & Labeled Waste Container ppe->container Step 2 transfer Transfer Waste to Container container->transfer Step 3 seal Securely Seal Container transfer->seal Step 4 labeling Label with Chemical Name, Solvents, & 'Non-Hazardous' seal->labeling Step 5 storage Store in Designated, Well-Ventilated Area labeling->storage Step 6 pickup Arrange for Professional Waste Pick-up storage->pickup Step 7 end End: Compliant Disposal pickup->end Step 8

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a guide and is based on the best available data for related compounds. It is the responsibility of the user to ensure that all disposal activities are conducted in accordance with institutional policies and local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 14-Deoxy-11-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 14-Deoxy-11-hydroxyandrographolide. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound. This is based on guidelines for handling cytotoxic drugs, which can pose risks through skin contact, inhalation, or accidental ingestion[5][6].

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.Provides a robust barrier against dermal exposure. The outer glove should be changed immediately upon contamination.
Gown Disposable, fluid-resistant gown with long sleeves and elastic cuffs.Protects skin and personal clothing from accidental splashes and contamination.
Eye Protection Safety glasses with side shields or a full-face shield.Shields eyes from airborne particles and potential splashes.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Necessary when handling the powder outside of a containment device to prevent inhalation of aerosolized particles.

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound from receipt to use.

  • Receiving and Unpacking:

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • Don the appropriate PPE (gloves and lab coat) before opening the shipping container.

    • If any damage is observed, treat it as a potential spill and follow the spill management protocol.

  • Preparation and Weighing:

    • All handling of the powdered form of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

    • Before starting, ensure the work area is clean and decontaminated.

    • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not possible, thoroughly clean and decontaminate all equipment after use.

    • When weighing, handle the powder carefully to avoid generating dust.

  • Dissolving the Compound:

    • Add the solvent to the powdered compound slowly and carefully to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Experimental Use:

    • Clearly label all solutions containing this compound.

    • When working with cell cultures or animals, follow all institutional guidelines for handling potentially bioactive compounds.

Disposal Plan: Managing Contaminated Waste

Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable PPE (gloves, gowns, masks), weigh boats, and other contaminated solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

    • This container should be lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not pour any solutions down the drain.

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Quantitative Data

While specific occupational exposure limits for this compound have not been established, the following data for the compound and a related analog are provided for reference.

PropertyThis compound14-deoxy-11,12-didehydro Andrographolide
Molecular Formula C₂₀H₃₀O₅[1]C₂₀H₂₈O₄
Molecular Weight 350.4 g/mol [1]332.43 g/mol [7]
Physical State SolidSolid
CAS Number 160242-09-1[1]42895-58-9

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Prepare_Work_Area 2. Prepare & Decontaminate Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Compound (Avoid Dust) Prepare_Work_Area->Weigh_Compound Dissolve 4. Dissolve in Solvent Weigh_Compound->Dissolve Experiment 5. Conduct Experiment Dissolve->Experiment Decontaminate 6. Decontaminate Work Area & Equipment Experiment->Decontaminate Segregate_Waste 7. Segregate Waste Decontaminate->Segregate_Waste Dispose 8. Dispose via EHS Segregate_Waste->Dispose Doff_PPE 9. Doff PPE Dispose->Doff_PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.